Product packaging for 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane(Cat. No.:CAS No. 77771-04-1)

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Cat. No.: B1599642
CAS No.: 77771-04-1
M. Wt: 247.06 g/mol
InChI Key: OATOZCSPTSMOIY-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrFO2 B1599642 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane CAS No. 77771-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-1,3-dioxolane
Source PubChem
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InChI

InChI=1S/C9H8BrFO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATOZCSPTSMOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072852
Record name 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)-
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Molecular Weight

247.06 g/mol
Source PubChem
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CAS No.

77771-04-1
Record name 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)-
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Record name 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)-
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Record name 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)-
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Foundational & Exploratory

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane: Properties, Synthesis, and Applications

Introduction: A Versatile Halogenated Building Block

This compound, identified by CAS Number 77771-04-1, is a halogenated aromatic compound of significant interest in modern organic synthesis.[1][2][3][4] Its structure uniquely combines a stable 1,3-dioxolane ring—a protective group for an aldehyde—with a di-substituted phenyl ring featuring both a bromine and a fluorine atom. This strategic arrangement of functional groups makes it a highly valuable intermediate for constructing more complex molecules.[1] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the fluorine atom can profoundly influence the electronic properties, metabolic stability, and binding affinity of target compounds. Consequently, this molecule is a key player in the fields of pharmaceutical development, material science, and specialized chemical research.[1]

Core Physicochemical and Spectroscopic Profile

The intrinsic properties of this compound dictate its behavior in chemical reactions and its proper handling. These characteristics have been determined through a combination of experimental measurements and predictive modeling.

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1][4]
CAS Number 77771-04-1[2][3][4]
Molecular Formula C₉H₈BrFO₂[1][2][4]
Molecular Weight 247.06 g/mol [1][2][4][5]
Appearance Yellow Oil[6]
Boiling Point 68°-106° C at 0.004 mmHg; 278.9±40.0 °C (Predicted at 760 mmHg)[2][5][6]
Density 1.590±0.06 g/cm³ (Predicted)[2][5]

Spectroscopic Signature:

While detailed spectra require specific experimental acquisition, the structure of this compound allows for the prediction of its key spectroscopic features:

  • ¹H NMR: The spectrum would feature signals corresponding to the aromatic protons on the phenyl ring, a singlet for the acetal proton (the C-H of the dioxolane ring attached to the phenyl group), and multiplets for the four methylene protons of the dioxolane ring. The exact chemical shifts and coupling patterns of the aromatic protons are influenced by the bromo and fluoro substituents.

  • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the phenyl ring, the acetal carbon, and the two equivalent carbons of the dioxolane's ethylene group. The carbon atoms attached to the fluorine and bromine will exhibit characteristic chemical shifts and C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-O stretching of the acetal, and C-Br and C-F stretching vibrations.

Synthesis: The Principle of Carbonyl Protection

The most common and efficient synthesis of this compound involves the acid-catalyzed acetalization of its parent aldehyde, 3-bromo-4-fluorobenzaldehyde, with ethylene glycol.[1][6][7] This reaction is a cornerstone of carbonyl chemistry, serving to "protect" the highly reactive aldehyde group from participating in subsequent reactions where it is not wanted.

Causality of Experimental Design:

The reaction is an equilibrium process. To achieve a high yield of the dioxolane product, the equilibrium must be shifted to the right, according to Le Châtelier's principle. This is accomplished by removing the water molecule that is formed as a byproduct. The use of toluene as a solvent is strategic; it forms an azeotrope with water, allowing for the continuous removal of water via a Dean-Stark apparatus during reflux.[6] The p-toluenesulfonic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol, initiating the cyclization.

G cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A 3-Bromo-4-fluorobenzaldehyde P1 Combine reactants in Toluene A->P1 B Ethylene Glycol B->P1 C p-Toluenesulfonic Acid (Catalyst) C->P1 D Toluene (Solvent) D->P1 P2 Heat to reflux with Dean-Stark trap P1->P2 P3 Monitor reaction (e.g., by GLC) until aldehyde is consumed P2->P3 P4 Cool reaction mixture P3->P4 W1 Wash with NaHCO₃ solution P4->W1 W2 Wash with Brine W1->W2 W3 Dry over MgSO₄ W2->W3 W4 Evaporate solvent under reduced pressure W3->W4 W5 Purify by vacuum distillation W4->W5 Product This compound (Yellow Oil) W5->Product G cluster_reactions Potential Synthetic Transformations cluster_products Resulting Scaffolds center_node 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane R1 Suzuki Coupling (Boronic Acid, Pd catalyst) center_node->R1 C-Br site R2 Acidic Hydrolysis (H₃O⁺) center_node->R2 Dioxolane ring R3 Lithiation / Grignard (n-BuLi or Mg) center_node->R3 C-Br site R4 Sonogashira Coupling (Alkyne, Pd/Cu catalyst) center_node->R4 C-Br site P1 Aryl-Substituted Product R1->P1 P2 3-Bromo-4-fluorobenzaldehyde R2->P2 P3 Organometallic Intermediate R3->P3 P4 Alkynyl-Substituted Product R4->P4

References

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane CAS number 77771-04-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS: 77771-04-1)

This guide provides an in-depth technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, strategic applications as a protected aldehyde, and its potential as a versatile building block for complex molecular architectures.

Core Compound Synopsis

This compound is a halogenated aromatic compound featuring a 1,3-dioxolane ring. This heterocyclic moiety serves as a robust protecting group for the aldehyde functionality of its precursor, 3-bromo-4-fluorobenzaldehyde. The strategic placement of bromine and fluorine atoms on the phenyl ring provides orthogonal handles for subsequent chemical modifications, making it a valuable intermediate in multi-step syntheses. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where precise molecular tailoring is paramount.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueReference
CAS Number 77771-04-1[1][2][3]
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1][2]
IUPAC Name This compound[1][4]
Boiling Point (Predicted) 278.9 ± 40.0 °C[2]
Density (Predicted) 1.590 ± 0.06 g/cm³[2]
Storage Temperature 2-8°C[2]

Synthesis and Mechanistic Rationale

The primary synthesis of this compound is achieved through the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][5][6] This reaction is a cornerstone of carbonyl protection strategy in organic synthesis.[7][8]

Synthesis of the Precursor: 3-Bromo-4-fluorobenzaldehyde

The availability of the starting aldehyde is crucial. A common method for its preparation is the electrophilic bromination of 4-fluorobenzaldehyde.

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This protocol describes the bromination of 4-fluorobenzaldehyde using bromine and a Lewis acid catalyst.

Materials:

  • 4-fluorobenzaldehyde (49.6 g)

  • Aluminum trichloride (AlCl₃), powdered (90.4 g)

  • Bromine (Br₂) (70.4 g)

  • Dichloromethane (DCM), dry

  • Ice

  • Saturated sodium metabisulfite solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask, suspend powdered aluminum trichloride in 100 cm³ of dry dichloromethane and cool the suspension to 0°C using an ice bath.

  • Aldehyde Addition: Prepare a solution of 4-fluorobenzaldehyde in 20 cm³ of dry dichloromethane and add it to the cooled AlCl₃ suspension.

  • Bromination: Add bromine to the mixture. The causality here involves the activation of bromine by the Lewis acid (AlCl₃) to generate a potent electrophile that attacks the electron-rich aromatic ring. The fluorine atom is an ortho-, para-director, but the steric hindrance at the ortho position and the reaction conditions favor substitution at the meta-position relative to the aldehyde, which is ortho to the fluorine.

  • Reflux: Heat the mixture to reflux and maintain for 16 hours. The elevated temperature ensures the reaction proceeds to completion.

  • Workup: After cooling, carefully pour the reaction mixture onto ice to quench the catalyst. Extract the product with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with saturated sodium metabisulfite solution (to remove unreacted bromine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a dark red oil.

  • Purification: Purify the crude product by distillation under reduced pressure (boiling point 85°-108° C at 8 mmHg) to obtain 3-bromo-4-fluorobenzaldehyde.[9]

Acetalization: Formation of this compound

The protection of the aldehyde is a reversible reaction. To drive the equilibrium towards the product (the dioxolane), the water generated during the reaction must be continuously removed.

Protocol 2: Synthesis of this compound

This protocol details the formation of the cyclic acetal using a Dean-Stark apparatus for azeotropic water removal.

Materials:

  • 3-bromo-4-fluorobenzaldehyde (45.7 g)

  • Ethylene glycol (27.39 g)

  • p-Toluenesulfonic acid (p-TsOH) (0.225 g)

  • Toluene, dry (110 cm³)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Combine 3-bromo-4-fluorobenzaldehyde, ethylene glycol, p-toluenesulfonic acid, and dry toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Azeotropic Reflux: Heat the mixture to reflux. Toluene forms a low-boiling azeotrope with water. As the vapor condenses in the Dean-Stark trap, the water (denser) separates to the bottom while the toluene (less dense) overflows and returns to the reaction flask. This physical sequestration of water drives the reaction equilibrium toward the product, a classic application of Le Chatelier's principle.

  • Monitoring: Continue reflux for approximately 4.5 hours, or until the theoretical amount of water (~12 cm³) has been collected in the trap. The reaction can be monitored by gas-liquid chromatography (GLC) to confirm the absence of the starting aldehyde.[5]

  • Workup: Cool the reaction mixture. Wash it with saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield a yellow oil.

  • Purification: Purify the crude product by distillation under reduced pressure (boiling point 68°-106° C at 0.004 mmHg) to yield pure this compound.[5]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_protection Protection Reaction p_start 4-Fluorobenzaldehyde p_reagents Br₂, AlCl₃ DCM, Reflux p_start->p_reagents Bromination p_product 3-Bromo-4-fluorobenzaldehyde p_reagents->p_product r_start 3-Bromo-4-fluorobenzaldehyde p_product->r_start Use as Starting Material r_reagents Ethylene Glycol p-TsOH, Toluene (Dean-Stark) r_start->r_reagents Acetalization r_product 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane r_reagents->r_product

Caption: Synthetic workflow from 4-fluorobenzaldehyde to the target compound.

Strategic Role in Synthetic Chemistry

The primary function of the 1,3-dioxolane group in this molecule is to act as a protecting group for the aldehyde. Aldehydes are susceptible to oxidation, reduction, and nucleophilic attack. By converting the aldehyde to a cyclic acetal, it becomes stable to a wide range of reagents, including bases, nucleophiles, and hydrides.[7][8]

The Protection-Deprotection Cycle

The protection is not permanent. The aldehyde can be readily regenerated when needed through acid-catalyzed hydrolysis. This allows for selective reactions on other parts of the molecule, specifically the bromo- and fluoro-substituted phenyl ring.

Protocol 3: Deprotection of this compound

This protocol describes a standard method for hydrolyzing the acetal to regenerate the aldehyde.

Materials:

  • This compound

  • Acetone

  • Dilute aqueous acid (e.g., 1M HCl or p-TsOH in water)

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the dioxolane in a mixture of acetone and water.

  • Acidification: Add a catalytic amount of a strong acid like HCl or an organic acid like p-toluenesulfonic acid. The acid protonates one of the dioxolane oxygens, initiating the ring-opening and subsequent hydrolysis.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Neutralize the acid by adding saturated sodium bicarbonate solution.

  • Extraction: Extract the product, 3-bromo-4-fluorobenzaldehyde, with ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.

Protection_Deprotection_Cycle Aldehyde 3-Bromo-4-fluorobenzaldehyde (-CHO) Dioxolane This compound (Protected) Aldehyde->Dioxolane Protection (Ethylene Glycol, H⁺) Dioxolane->Aldehyde Deprotection (H₃O⁺) Reactions Perform Reactions on Aromatic Ring (e.g., Cross-Coupling) Dioxolane->Reactions Stable Intermediate

Caption: The strategic cycle of aldehyde protection and deprotection.

Applications in Drug Development and Organic Synthesis

With the aldehyde group protected, the aromatic ring becomes the primary site for chemical manipulation.

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, building molecular complexity.

  • Grignard/Lithium Reagents: The aryl bromide can be converted into a Grignard reagent or an organolithium species via metal-halogen exchange, which can then react with a wide variety of electrophiles.

  • Influence of Fluorine: The fluorine atom is a common substituent in pharmaceuticals.[1] Its presence can enhance metabolic stability, improve binding affinity to biological targets, and alter the pharmacokinetic properties of a molecule.[10]

The 1,3-dioxolane ring system itself is also found in some bioactive molecules and can be a key structural motif.[1] Some derivatives have been investigated for their potential to overcome multidrug resistance in cancer therapy.[11]

Safety and Handling

Proper handling of this compound and its precursors is essential. The following information is derived from safety data sheets (SDS).

Hazard AspectPrecautionary MeasuresReference
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, impervious gloves, and a lab coat. Handle in a well-ventilated place, such as a chemical fume hood.[12][13][14]
Inhalation Avoid breathing dust, fumes, or vapors. If inhaled, move to fresh air. If breathing is difficult, give oxygen.[12][13]
Skin/Eye Contact Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes.[12][13]
Storage Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place. Keep away from incompatible materials like strong oxidizing agents.[2][12][14]
Fire Fighting Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14]

Conclusion

This compound, CAS 77771-04-1, is more than a mere chemical; it is a strategic tool for the synthetic chemist. Its architecture, combining a stable aldehyde protecting group with a functionalized aromatic ring, provides a reliable platform for constructing complex molecules. The protocols and mechanistic insights provided in this guide underscore its value, empowering researchers in drug discovery and materials science to leverage its unique properties for innovative molecular design.

References

A Technical Guide to the Structure Elucidation of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice. We will detail a self-validating workflow that integrates Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques to build an unambiguous structural assignment from the ground up. Each section includes detailed, field-tested protocols and in-depth interpretation of expected data, culminating in a cohesive and authoritative structural proof.

Introduction: The Need for Rigorous Characterization

This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis.[1] Its structure, featuring a di-substituted phenyl ring and a dioxolane moiety, makes it a valuable building block for creating more complex molecules in medicinal chemistry and material science.[1] The bromine atom offers a reactive handle for cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules.[1]

Given its role as a foundational building block, absolute certainty of its structure is paramount. Any ambiguity—such as incorrect assignment of the halogen positions on the aromatic ring—could lead to the synthesis of incorrect downstream compounds, wasting significant time and resources. This guide, therefore, presents a systematic and logical workflow for its complete structural verification.

Analytical Strategy: A Self-Validating Workflow

G cluster_0 Analytical Workflow MS Mass Spectrometry (MS) Confirms: Molecular Formula & Bromine Presence IR Infrared (IR) Spectroscopy Confirms: Key Functional Groups MS->IR Elemental & Isotopic Info NMR1D 1D NMR (¹H, ¹³C, DEPT) Establishes: Proton/Carbon Framework & Environment IR->NMR1D Functional Group Info NMR2D 2D NMR (COSY, HSQC, HMBC) Confirms: Atom Connectivity & Final Structure NMR1D->NMR2D Ambiguity Resolution Conclusion Final Structure Confirmation NMR2D->Conclusion Unambiguous Connectivity

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Expertise & Causality: We begin with Mass Spectrometry because it provides the most fundamental data points: the molecular weight and elemental formula. For this specific molecule, MS offers a critical and immediate validation point due to the unique isotopic signature of bromine.

The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%) results in a characteristic M and M+2 ion peak pattern with an intensity ratio of approximately 1:1.[5][6][7][8] Observing this pattern is a definitive indicator of the presence of a single bromine atom in the molecule, providing a powerful internal check on our proposed structure.

Expected Mass Spectrometry Data
IonDescriptionExpected m/zRelative Intensity
[M]⁺Molecular ion with ⁷⁹Br~245.97~100%
[M+2]⁺Molecular ion with ⁸¹Br~247.97~98%

Note: High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous confirmation of the molecular formula, C₉H₈BrFO₂.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC-MS instrument.

  • GC Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature gradient program (e.g., starting at 50°C, ramping to 250°C at 10°C/min) to separate the compound from any residual solvent or impurities.

  • MS Detection: Acquire mass spectra using Electron Ionization (EI) at 70 eV. Scan over a mass range of m/z 50-350.

  • Data Analysis: Examine the mass spectrum for the parent ion cluster. Look for two peaks separated by 2 m/z units with nearly equal intensity, confirming the presence of one bromine atom.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: Following MS, IR spectroscopy is employed to confirm the presence of the key functional groups hypothesized in the structure.[2] It is a rapid and non-destructive technique that provides clear signatures for the aromatic ring and the cyclic acetal (dioxolane) moiety. The C-O stretches of the acetal are particularly diagnostic.[9]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeSignificance for Structure Confirmation
3100-3000Aromatic C-H StretchConfirms the presence of the phenyl ring.[10]
2980-2850Aliphatic C-H StretchCorresponds to the CH₂ groups of the dioxolane ring.[11]
1600-1450Aromatic C=C StretchFurther evidence of the benzene ring.[10]
~1250Aryl-F StretchIndicates the C-F bond.
1150-1050Acetal C-O Stretch (Asymmetric & Symmetric)Strong, characteristic bands confirming the dioxolane ring.[9][12]
~1030Aryl-Br StretchIndicates the C-Br bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[13] We will use a suite of NMR experiments, starting with 1D (¹H and ¹³C) to identify the different proton and carbon environments, and then progressing to 2D experiments (COSY, HSQC, HMBC) to piece together the molecular skeleton unambiguously.[13][14]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons). The aromatic region is particularly informative for confirming the 1,2,4-trisubstitution pattern.

Predicted ¹H NMR Signals (in CDCl₃, 300-500 MHz)

LabelApprox. δ (ppm)MultiplicityIntegrationAssignmentRationale
H-a~5.8Singlet (s)1HAcetal CHProton on a carbon between two oxygens is highly deshielded. No adjacent protons leads to a singlet.
H-b~4.1Multiplet (m)4HDioxolane CH₂Protons of the ethylene glycol bridge. May appear as a complex multiplet or two separate multiplets.
H-c~7.1Triplet (t)1HAromatic CH (C5-H)Coupled to both H-d and H-f (ortho and meta coupling, respectively). Appears as a triplet due to F-coupling.
H-d~7.4Multiplet (m)1HAromatic CH (C6-H)Ortho to H-c and meta to the bromine.
H-f~7.6Doublet of doublets (dd)1HAromatic CH (C2-H)Ortho to the bromine and meta to H-c.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum, often run with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, and the large ¹J(C-F) coupling constant for the carbon bonded to fluorine is a key diagnostic feature.

Predicted ¹³C NMR Signals (in CDCl₃, 75-125 MHz)

Approx. δ (ppm)AssignmentRationale
~65.5Dioxolane CH₂Typical chemical shift for sp³ carbons bonded to one oxygen.
~102.0Acetal CHsp³ carbon bonded to two oxygens.
~117.0 (d)Aromatic CH (C5)Shielded by fluorine, split by a large ²J(C-F) coupling.
~122.0 (d)C-BrCarbon attached to bromine, shows a small split due to ³J(C-F) coupling.
~129.0Aromatic CH (C6)
~132.0Aromatic CH (C2)
~135.0C-AcetalQuaternary carbon attached to the dioxolane ring.
~159.0 (d)C-FHighly deshielded carbon attached to fluorine, shows a very large ¹J(C-F) coupling constant (>240 Hz).[15][16]

Note: (d) denotes a doublet due to C-F coupling.

2D NMR: Unambiguous Connectivity Confirmation

Trustworthiness: While 1D NMR provides strong evidence, 2D NMR is essential for creating a self-validating, unambiguous map of atomic connections. It eliminates interpretation errors and provides definitive proof of the proposed structure.[17]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the aromatic protons H-c, H-d, and H-f, confirming their adjacency on the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.[14] This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the structural fragments.[18] It shows correlations between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations:

  • Acetal Proton (H-a) to Aromatic Carbons: A correlation from the acetal proton (H-a, δ ~5.8) to the quaternary aromatic carbon (C-Acetal, δ ~135.0) and the aromatic carbons C2 and C6 would definitively link the dioxolane ring to the phenyl group.

  • Dioxolane Protons (H-b) to Acetal Carbon (C-a): Correlations from the dioxolane protons (H-b, δ ~4.1) to the acetal carbon (C-a, δ ~102.0) confirm the structure of the cyclic acetal.

  • Intra-ring Aromatic Correlations: Long-range correlations between aromatic protons and carbons will further solidify the 1,2,4-substitution pattern.

Caption: Diagram showing crucial 2- and 3-bond HMBC correlations confirming connectivity.

NMR Experimental Protocol
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a ¹H spectrum with 16-32 scans.

    • Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.

    • Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

  • 2D Spectra Acquisition:

    • Acquire a gradient-selected COSY experiment.

    • Acquire a gradient-selected, phase-sensitive HSQC experiment optimized for ¹J(CH) ≈ 145 Hz.

    • Acquire a gradient-selected HMBC experiment optimized for long-range couplings (ⁿJ(CH)) of 8-10 Hz.

  • Data Processing & Interpretation: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Use the combination of 1D and 2D spectra to assign all proton and carbon signals and build the final structural assignment.

Conclusion: A Convergent Structural Proof

The definitive structure of this compound is confirmed through the convergence of evidence from multiple analytical techniques. Mass spectrometry validates the molecular formula C₉H₈BrFO₂ and the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern.[5][6][7] Infrared spectroscopy confirms the presence of the key aromatic and cyclic acetal functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the 1,2,4-trisubstitution pattern on the phenyl ring and its linkage to the 1,3-dioxolane moiety. This systematic, multi-faceted approach ensures the highest degree of confidence in the structural assignment, a critical requirement for its use in research and development.

References

Spectroscopic data for 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic intermediate, this compound (CAS No. 77771-04-1).[1][2] As a compound of interest in medicinal chemistry and organic synthesis, unambiguous structural confirmation is paramount.[3] This document, intended for researchers and drug development professionals, details the principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. The narrative emphasizes the causal logic behind experimental design and data interpretation, ensuring a robust and self-validating approach to characterization.

Introduction and Molecular Overview

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol .[1][2] Its structure features a 1,3-dioxolane ring, which serves as a protective group for the aldehyde functionality of 3-bromo-4-fluorobenzaldehyde, its synthetic precursor.[4][5] The presence of bromine and fluorine atoms on the phenyl ring makes it a versatile intermediate for further functionalization in synthetic pathways, particularly in the development of novel pharmaceutical agents.[3]

Accurate spectroscopic profiling is essential to confirm the successful synthesis, establish purity, and ensure the correct isomeric form of the compound before its use in subsequent reactions. This guide will systematically deconstruct the expected spectroscopic signatures based on the molecule's constituent parts: the dioxolane moiety and the di-substituted phenyl ring.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[6] By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

¹H NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is selected here as it is an excellent solvent for a wide range of organic compounds, including aryl dioxolanes, and its residual proton signal at ~7.26 ppm typically does not interfere with the signals of interest.[7]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a spectral width of 0-10 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.[6]

Data Interpretation and Analysis: The ¹H NMR spectrum is predicted to show three distinct regions corresponding to the aromatic, acetal, and dioxolane methylene protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Couplings
~7.70dd (doublet of doublets)1HH-C8'Ortho-coupled to H-C7' (³JHH ≈ 8.5 Hz) and meta-coupled to the fluorine atom (⁴JHF ≈ 4.5 Hz).
~7.45ddd (doublet of doublet of doublets)1HH-C10'Ortho-coupled to H-C7' (³JHH ≈ 8.5 Hz), meta-coupled to H-C8' (⁴JHH ≈ 2.0 Hz), and ortho-coupled to the fluorine atom (³JHF ≈ 8.5 Hz).
~7.15t (triplet)1HH-C7'Coupled to both H-C8' and the fluorine atom with similar coupling constants (³JHH ≈ ⁸JHF ≈ 8.5 Hz), resulting in a triplet-like appearance.
~5.80s (singlet)1HH-C1Acetal proton, appears as a singlet as it has no adjacent protons. Its position is downfield due to the two adjacent oxygen atoms.
~4.10m (multiplet)4HH-C2, H-C3The four methylene protons of the dioxolane ring. They are chemically equivalent but magnetically non-equivalent, leading to a complex multiplet.[3]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃).

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy provides critical information on the number of unique carbon environments in the molecule. A proton-decoupled experiment is standard, which simplifies the spectrum to a series of single lines, where each line represents a unique carbon atom or a group of symmetrically equivalent carbons.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 0-160 ppm) and a significantly larger number of scans are required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is appropriate.

Data Interpretation and Analysis: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of attached atoms (O, F, Br) and aromaticity.

Predicted Shift (δ, ppm)AssignmentRationale & Key Couplings
~159C11'Aromatic carbon directly bonded to fluorine. The C-F bond causes a large downfield shift and a large one-bond coupling constant (¹JCF ≈ 250 Hz).
~138C6'Quaternary aromatic carbon attached to the dioxolane ring.
~134C8'Aromatic C-H.
~128C10'Aromatic C-H, shows a smaller C-F coupling (²JCF ≈ 8 Hz).
~116C7'Aromatic C-H, shows a smaller C-F coupling (²JCF ≈ 21 Hz).
~110C9'Aromatic carbon bonded to bromine. The chemical shift is influenced by the heavy atom effect.
~103C1Acetal carbon, significantly downfield due to being bonded to two oxygen atoms.[3]
~65C2, C3Methylene carbons of the dioxolane ring, equivalent by symmetry.[3]

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃).

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition through fragmentation patterns and isotopic distributions. Electron Ionization (EI) is a suitable technique for this relatively stable organic molecule, as it reliably produces a molecular ion and characteristic fragments.

Experimental Protocol: EI-MS

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system to ensure sample purity.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Detection: Analyze the resulting positively charged ions based on their mass-to-charge ratio (m/z).

Data Interpretation and Analysis: The most critical feature to observe is the isotopic pattern of the molecular ion caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by 2 m/z units.

m/z ValueIonRationale
246 / 248[M]⁺Molecular ion peak. The presence of two peaks of nearly equal intensity is the definitive signature of a monobrominated compound.
245 / 247[M-H]⁺Loss of the acetal proton.
185 / 187[M - CH₂OCH₂]⁺Fragmentation of the dioxolane ring.
157 / 159[Br-F-C₆H₃]⁺Benzyl cation fragment after loss of the dioxolane group.
73[C₃H₅O₂]⁺Dioxolane ring fragment.

Table 3: Predicted Key Fragments in EI Mass Spectrum.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds. For this molecule, we expect to see characteristic absorptions for the C-O ether linkages, aromatic C=C and C-H bonds, and the C-F and C-Br bonds.

Experimental Protocol: ATR-IR

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

Data Interpretation and Analysis: The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique for every compound.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3100-3000Medium-WeakAr C-HStretching
2990-2880MediumAliphatic C-HStretching
1600-1585, 1500-1400Medium-StrongAr C=CIn-ring Stretching
~1250StrongAr-FStretching
1140-1070StrongC-O (cyclic ether)Stretching[8]
900-675StrongAr C-HOut-of-plane Bending
~650Medium-WeakAr-BrStretching

Table 4: Predicted Infrared Absorption Bands.

Synergistic Analysis and Structural Workflow

No single spectroscopic technique provides all the necessary information for unambiguous structure elucidation. The true power of this analysis lies in the synergy of these methods.

G cluster_0 cluster_1 Spectroscopic Techniques cluster_2 Information Obtained cluster_3 Sample Purified Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (ATR-IR) Sample->IR NMR_Data C-H Framework Connectivity Unique C/H Environments NMR->NMR_Data MS_Data Molecular Weight Isotopic Pattern (Br) Fragmentation MS->MS_Data IR_Data Functional Groups (C-O, C-F, Ar) IR->IR_Data Conclusion Unambiguous Structural Confirmation NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Figure 2: Workflow for the synergistic spectroscopic analysis of a chemical compound.

This integrated approach provides a self-validating system. For instance:

  • MS confirms the molecular formula C₉H₈BrFO₂ by providing the molecular weight (247 g/mol , with the correct Br isotope pattern).

  • ¹H and ¹³C NMR confirm the count of 8 hydrogen and 9 carbon atoms and their specific chemical environments and connectivity, matching the proposed structure.

  • IR confirms the presence of the key functional groups (aromatic ring, C-O ether bonds) and the absence of others (e.g., a carbonyl C=O from the starting aldehyde at ~1700 cm⁻¹, confirming the reaction completion).

By combining these datasets, researchers can be highly confident in the identity, purity, and structure of this compound, ensuring the integrity of their subsequent research and development efforts.

References

Reactivity of the bromo group in 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Reactivity of the Bromo Group in 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromo group in this compound, a versatile synthetic intermediate. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols for key transformations. We will delve into the electronic and steric factors governing the reactivity of the C-Br bond and explore its utility in palladium-catalyzed cross-coupling reactions and organometallic transformations. Each section includes detailed mechanistic insights, step-by-step experimental workflows, and the scientific rationale behind procedural choices, ensuring a self-validating and authoritative resource.

Introduction: The Strategic Value of this compound

This compound is a key building block in modern organic synthesis, particularly in the fields of medicinal chemistry and material science.[1] Its utility stems from the strategic placement of three distinct functional moieties on the phenyl ring: a reactive bromo group, a modulating fluoro group, and a dioxolane ring which serves as a protected aldehyde. The bromo group is the primary site for synthetic diversification, readily participating in a wide array of bond-forming reactions.[1]

Molecular Architecture and Reactivity Profile

The reactivity of the C(sp²)-Br bond is influenced by the electronic effects of the adjacent substituents:

  • Bromo Group (C3): As a halogen, bromine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions and is susceptible to halogen-metal exchange. The C-Br bond is the focal point of this guide's reactivity studies.

  • Fluoro Group (C4): Located para to the dioxolane and meta to the bromine, the fluorine atom exerts a strong inductive electron-withdrawing effect.[2] This effect can influence the electron density of the aromatic ring and the reactivity of the C-Br bond in oxidative addition steps of catalytic cycles.

  • 1,3-Dioxolane Group (C1): This group serves as a protecting group for a benzaldehyde functionality.[3] Its oxygen atoms can act as a Lewis base, potentially interacting with metal centers in certain reactions, a concept central to directed ortho metalation (DoM).[4][5] However, given its meta position relative to the bromine, its primary electronic influence is moderately deactivating through induction, while its steric bulk is minimal.

Synthesis of the Core Scaffold

The most common and efficient synthesis of this compound is achieved through the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][6] This reaction typically employs a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards product formation.[6]

dot

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Ar-Br RE_label Reductive Elimination TM_Complex Ar-Pd(II)L₂(R') OA_Complex->TM_Complex R'-B(OR)₂ Base OA_label Oxidative Addition TM_Complex->Pd0 Product Ar-R' TM_Complex->Product TM_label Transmetalation Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Ar-Br RE_label Reductive Elimination Amine_Complex [Ar-Pd(II)L₂(NR¹R²)]⁺ OA_Complex->Amine_Complex HNR¹R² Base OA_label Oxidative Addition Amine_Complex->Pd0 Product Ar-NR¹R² Amine_Complex->Product Deprot_label Deprotonation & Coordination

References

The Decisive Role of Fluorine in Modulating the Reactivity of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane: A Technical Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the role of the fluorine atom in directing the reactivity of the versatile synthetic intermediate, 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique electronic properties of fluorine to achieve desired synthetic outcomes. We will explore the nuanced interplay of inductive and mesomeric effects of the fluorine substituent and how these properties, in conjunction with the bromine atom, govern the molecule's participation in key organic transformations, including metal-catalyzed cross-coupling reactions and directed ortho-lithiation. This guide will provide both theoretical grounding and practical, field-proven insights to inform experimental design and execution.

Introduction: The Strategic Placement of Fluorine and Bromine

The compound this compound is a key building block in medicinal chemistry and materials science.[1] Its utility stems from the strategic placement of three key functional groups on the phenyl ring: a bromine atom, a fluorine atom, and a dioxolane-protected benzaldehyde. The dioxolane group serves as a robust protecting group for the aldehyde, preventing its participation in undesired side reactions. The bromine atom is an excellent handle for a variety of metal-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

However, it is the fluorine atom at the C4 position that introduces a layer of electronic complexity, which can be strategically exploited. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, through its lone pairs, fluorine can participate in resonance, donating electron density to the ring (+M effect), particularly at the ortho and para positions. This dual electronic nature of fluorine is pivotal in controlling the regioselectivity and reactivity of this compound in various chemical transformations.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][2] This reaction is a standard method for the protection of aldehydes and is generally high-yielding.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-bromo-4-fluorobenzaldehyde (1 equivalent)

  • Ethylene glycol (1.2 - 1.5 equivalents)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound as a yellow oil.[2]

Causality of Experimental Choices:

  • Dean-Stark Trap: The removal of water is crucial as the acetalization is a reversible reaction. By sequestering the water byproduct, the equilibrium is shifted towards the product side, ensuring a high yield.

  • Toluene: Toluene forms an azeotrope with water, facilitating its removal in the Dean-Stark trap.[1]

  • p-Toluenesulfonic acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.

The Influence of Fluorine on Reactivity

The reactivity of the aryl ring in this compound is a direct consequence of the electronic tug-of-war between the inductive and mesomeric effects of the fluorine atom.

Inductive Effect (-I):

Due to its high electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma bond. This effect is propagated throughout the ring, leading to a general deactivation of the aromatic system towards electrophiles.

Mesomeric Effect (+M):

The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This resonance effect increases the electron density at the ortho and para positions relative to the fluorine atom.

The interplay of these opposing effects dictates the regioselectivity of various reactions.

Key Transformations and the Role of Fluorine

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position serves as the primary reactive site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The fluorine atom at the adjacent C4 position plays a significant, albeit indirect, role in these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[3][4] In the case of this compound, the bromine atom readily participates in the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Ox_Add->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OR)₂ Base Ar-Pd(II)-R_L2 Ar-Pd(II)(R')L₂ Transmetalation->Ar-Pd(II)-R_L2 Red_Elim Reductive Elimination Ar-Pd(II)-R_L2->Red_Elim Red_Elim->Pd(0)L2 Ar-R Ar-R' Red_Elim->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expected Reactivity and Role of Fluorine:

The electron-withdrawing nature of the fluorine atom can influence the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. A more electron-deficient aryl halide can undergo oxidative addition more readily. Therefore, the fluorine atom is expected to have an activating effect on the Suzuki-Miyaura coupling of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • To a Schlenk flask, add the this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Rationale
Palladium Catalyst The choice of catalyst and ligand is crucial for reaction efficiency and can depend on the specific coupling partners.[5]
Base The base is required to activate the organoboron species for transmetalation.[4]
Solvent System A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][7] This reaction is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Ox_Add->Ar-Pd(II)-X_L2 Amine_Coord Amine Coordination & Deprotonation Ar-Pd(II)-X_L2->Amine_Coord HNR'₂ Base Ar-Pd(II)-NR2_L2 Ar-Pd(II)(NR'₂)L₂ Amine_Coord->Ar-Pd(II)-NR2_L2 Red_Elim Reductive Elimination Ar-Pd(II)-NR2_L2->Red_Elim Red_Elim->Pd(0)L2 Ar-NR2 Ar-NR'₂ Red_Elim->Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Expected Reactivity and Role of Fluorine:

Similar to the Suzuki-Miyaura coupling, the electron-withdrawing fluorine atom is expected to facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst, thereby enhancing the overall reaction rate.

General Experimental Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound (1 equivalent)

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC until completion.

  • Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Rationale
Palladium Precatalyst & Ligand The choice of ligand is critical for the success of the Buchwald-Hartwig amination and depends on the steric and electronic properties of both the aryl halide and the amine.[8]
Base A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.
Anhydrous & Degassed Conditions The palladium(0) catalyst and some phosphine ligands are sensitive to oxygen and moisture.
Directed Ortho-Lithiation

The fluorine atom is a known ortho-directing group in lithiation reactions.[9] This is due to its ability to coordinate with the lithium cation and the inductive effect which increases the acidity of the ortho-protons. In this compound, the fluorine atom can direct lithiation to the C5 position.

Diagram of Fluorine-Directed Ortho-Lithiation:

Ortho_Lithiation cluster_0 Fluorine-Directed Lithiation Molecule < > Lithiation LDA or n-BuLi Molecule->Lithiation Lithiated_Intermediate Lithiated Intermediate at C5 Lithiation->Lithiated_Intermediate Electrophile Electrophile (E⁺) Lithiated_Intermediate->Electrophile Product Product with E at C5 Electrophile->Product

Caption: Proposed pathway for the fluorine-directed ortho-lithiation of this compound.

Expected Reactivity and Regioselectivity:

The fluorine atom is a more powerful ortho-directing group than the bromine atom. Therefore, lithiation is expected to occur selectively at the C5 position, ortho to the fluorine. This provides a powerful method for introducing a wide range of electrophiles at this specific position, further functionalizing the molecule.

General Experimental Protocol for Directed Ortho-Lithiation:

Materials:

  • This compound (1 equivalent)

  • Organolithium base (e.g., n-Butyllithium, Lithium diisopropylamide (LDA)) (1.1 equivalents)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Electrophile (e.g., CO₂, DMF, I₂, etc.)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add the organolithium base dropwise.

  • Stir the mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for complete lithiation.

  • Add the desired electrophile and stir at -78 °C for an additional period.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Conclusion: A Versatile Building Block Engineered by Fluorine

The fluorine atom in this compound is not a mere spectator. Its unique electronic properties—a potent inductive withdrawal and a modest mesomeric donation—are instrumental in modulating the reactivity of the aromatic ring. This guide has demonstrated how these effects can be harnessed to control the outcomes of key synthetic transformations. The fluorine atom activates the C-Br bond towards palladium-catalyzed cross-coupling reactions and directs the regioselective functionalization of the C5 position via ortho-lithiation. A thorough understanding of these principles empowers the synthetic chemist to strategically employ this compound as a versatile and predictable building block in the synthesis of complex molecules for pharmaceutical and material science applications.

References

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane as an organofluorine compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane: A Core Building Block in Modern Synthesis

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of contemporary organic and medicinal chemistry, success is often dictated by the strategic design and utilization of versatile molecular building blocks. This compound is a prime exemplar of such a compound, embodying a confluence of functionalities that render it invaluable for the synthesis of complex molecular architectures.[1] Its structure, featuring a fluorinated aromatic ring, a reactive bromine handle, and a stable aldehyde protecting group, offers chemists a powerful tool for sequential and site-selective transformations.

The presence of a fluorine atom is of particular significance in drug discovery, as its incorporation can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The aryl bromide provides a reliable site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[1][2] Critically, the aldehyde—a highly reactive functional group—is temporarily masked as a 1,3-dioxolane, a robust cyclic acetal. This protection strategy is fundamental, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified.[3][4] This guide offers a detailed exploration of the synthesis, properties, and strategic applications of this compound for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is foundational to its effective use in the laboratory. The key attributes of this compound are summarized below.

PropertyValueSource(s)
CAS Number 77771-04-1[5][6]
Molecular Formula C₉H₈BrFO₂[1][5]
Molecular Weight 247.06 g/mol [5][7]
IUPAC Name This compound[1][7]
Predicted Boiling Point 278.9 ± 40.0 °C at 760 mmHg[1][5]
Predicted Density 1.590 ± 0.06 g/cm³[1][5]
Appearance Yellow oil[8]

Synthesis: The Acetalization Protocol

The most common and efficient synthesis of this compound is the acid-catalyzed protection of its parent aldehyde, 3-bromo-4-fluorobenzaldehyde, with ethylene glycol.[1][8][9] This reaction is a classic example of cyclic acetal formation, a reversible process that is driven to completion by the removal of water.[10]

Causality-Driven Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and explaining the rationale behind each step.

Objective: To protect the aldehyde group of 3-bromo-4-fluorobenzaldehyde as a 1,3-dioxolane to enable subsequent reactions at the aryl bromide position.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 eq)[11]

  • Ethylene glycol (1.2 eq)[8]

  • p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalyst)[8]

  • Dry Toluene (solvent)[8]

  • Saturated Sodium Bicarbonate Solution (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-bromo-4-fluorobenzaldehyde (e.g., 45.7 g), ethylene glycol (27.39 g), p-TsOH (0.225 g), and dry toluene (110 cm³).[8]

    • Expert Insight: Toluene is the solvent of choice because it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap. Using dry toluene minimizes initial water content.

  • Azeotropic Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux.[8] Water will be collected in the side arm of the trap, physically removing it from the reaction equilibrium and driving the formation of the dioxolane.

    • Causality: The reaction is an equilibrium. According to Le Châtelier's principle, removing a product (water) shifts the equilibrium towards the formation of the desired acetal.

  • Monitoring Reaction Completion: Continue reflux for approximately 4-5 hours, or until the theoretical amount of water has been collected (approx. 12 cm³ for this scale) and analysis by gas-liquid chromatography (GLC) or Thin Layer Chromatography (TLC) shows the complete consumption of the starting aldehyde.[8]

    • Self-Validation: This in-process check prevents premature termination or unnecessary heating, ensuring optimal yield and purity.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.[8]

    • Expert Insight: The bicarbonate wash is crucial to neutralize the p-TsOH catalyst. An acidic product would be unstable, as the acetal is acid-labile and could hydrolyze back to the aldehyde during storage or concentration.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the toluene under reduced pressure using a rotary evaporator.[8]

  • Purification: The resulting crude yellow oil can be purified by distillation under reduced pressure (boiling point 68°-106° C at 0.004 mmHg) to yield the pure this compound.[8]

Visualizing the Workflow and Mechanism

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aldehyde Ethylene Glycol p-TsOH, Toluene Reflux Heat to Reflux (Dean-Stark) Reagents->Reflux Charge Flask Monitor Monitor by GLC/TLC Collect H₂O Reflux->Monitor Drive Equilibrium Wash Quench & Wash (NaHCO₃, Brine) Monitor->Wash Reaction Complete Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Vacuum Distillation Dry->Purify Product Pure Product Purify->Product Acetal_Mechanism Aldehyde 3-Bromo-4-fluorobenzaldehyde Protonation Protonated Carbonyl (Activated Electrophile) Aldehyde->Protonation H⁺ (p-TsOH) Attack Nucleophilic Attack (by Ethylene Glycol) Protonation->Attack + Ethylene Glycol Hemiacetal Hemiacetal Intermediate Attack->Hemiacetal Proton_Transfer Proton Transfer Hemiacetal->Proton_Transfer H⁺ Transfer Water_Loss Loss of H₂O (Forms Oxocarbenium Ion) Proton_Transfer->Water_Loss + H⁺ Cyclization Intramolecular Attack (Ring Closure) Water_Loss->Cyclization - H₂O Deprotonation Deprotonation Cyclization->Deprotonation Product 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane Deprotonation->Product - H⁺ Synthetic_Utility cluster_coupling C-Br Bond Transformation Start 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Heck Heck Coupling (+ Alkene) Start->Heck Sonogashira Sonogashira Coupling (+ Alkyne) Start->Sonogashira Amination Buchwald-Hartwig (+ Amine) Start->Amination Intermediate Coupled Product (Aldehyde Protected) Suzuki->Intermediate Heck->Intermediate Sonogashira->Intermediate Amination->Intermediate Deprotection Acidic Hydrolysis (Deprotection) Intermediate->Deprotection Unmask Aldehyde Final_Product Final Aldehyde (Ready for further chemistry) Deprotection->Final_Product

References

Navigating the Research Frontier: A Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of halogen atoms and heterocyclic scaffolds into molecular frameworks is a cornerstone of innovation. 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane emerges as a molecule of significant interest, possessing a unique convergence of functional groups that offer a rich playground for chemical exploration.[1] This technical guide provides an in-depth analysis of this compound, delineating promising research avenues for researchers, scientists, and drug development professionals.

At its core, this compound is a trifunctional molecule. The phenyl ring is adorned with a bromine atom and a fluorine atom at positions 3 and 4, respectively. This specific substitution pattern creates a nuanced electronic environment, ripe for selective chemical manipulation. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atom can modulate the molecule's physicochemical properties and participate in nucleophilic aromatic substitution.[1] The 1,3-dioxolane ring, a cyclic acetal, functions as a protecting group for a benzaldehyde moiety, a feature that can be strategically exploited in multi-step syntheses.[2][3][4]

This guide will delve into three primary domains of potential research: medicinal chemistry, materials science, and the development of novel synthetic methodologies. For each area, we will explore the underlying scientific rationale, propose tangible research directions, and provide exemplary experimental protocols to catalyze further investigation.

Physicochemical Properties

A foundational understanding of a molecule's properties is paramount for any research endeavor. The key physicochemical characteristics of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₈BrFO₂[1][5]
Molecular Weight 247.06 g/mol [1][5][6][7][8]
Appearance Yellow oil[1][9]
Boiling Point 278.851 °C at 760 mmHg[5]
Density 1.59 g/cm³[5]

PART 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics

The presence of both a bromine and a fluorine atom on the phenyl ring makes this compound an attractive starting point for medicinal chemistry campaigns.[1] Fluorine is a well-established bioisostere for hydrogen and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][10] The bromo-substituent provides a convenient attachment point for a variety of pharmacophores through well-established cross-coupling chemistries.[11][12]

Kinase Inhibitors

The 3-bromo-4-fluorophenyl motif is present in several known kinase inhibitors. This suggests that derivatives of this compound could be explored for their potential to inhibit various kinases implicated in cancer and inflammatory diseases. A primary research direction would involve Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce nitrogen-containing heterocycles at the 3-position, a common feature in many kinase inhibitors.

Proposed Research Workflow: Synthesis of a Pyrazole-Substituted Analog

G start 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane reagents1 Pyrazole, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O product1 2-(4-Fluoro-3-(1H-pyrazol-1-yl)phenyl) -1,3-dioxolane start->product1 Suzuki-Miyaura Coupling reagents2 Acidic Hydrolysis (e.g., HCl) product2 4-Fluoro-3-(1H-pyrazol-1-yl) benzaldehyde product1->product2 Deprotection reagents3 Reductive Amination (Amine, NaBH(OAc)₃) product3 Diverse Library of Amine Derivatives product2->product3 Derivatization

Caption: Synthetic workflow for generating a library of kinase inhibitor candidates.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a solution of this compound (1.0 eq) and pyrazole (1.2 eq) in a 10:1 mixture of toluene and water, add Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Exploring Bioisosteric Replacements and SAR

The 3-bromo-4-fluorophenyl moiety can be systematically modified to explore structure-activity relationships (SAR). The bromine atom can be replaced with other functional groups via various palladium-catalyzed cross-coupling reactions, including Sonogashira (alkynes), Heck (alkenes), and cyanation reactions.[11] This allows for the introduction of a wide range of substituents to probe interactions with biological targets.

PART 2: Materials Science and Organic Electronics

The unique electronic properties imparted by the bromo and fluoro substituents make this compound a promising building block for novel organic electronic materials.[1] The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of resulting polymers, potentially leading to improved stability and performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis of Conjugated Polymers

The dibromo-functionality, after a subsequent bromination step, or the single bromo-substituent can be utilized in polymerization reactions. For instance, a Yamamoto or Suzuki-type polymerization could be employed to create conjugated polymers with interesting photophysical properties.

Proposed Research Workflow: Synthesis of a Polyfluorene Copolymer

G start 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane reagents1 Dibromination (e.g., NBS, H₂SO₄) product1 2-(2,5-Dibromo-4-fluorophenyl) -1,3-dioxolane start->product1 Electrophilic Aromatic Substitution reagents2 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, Pd(PPh₃)₄, K₂CO₃, Toluene product2 Conjugated Copolymer product1->product2 Suzuki Polymerization G start 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane reagents1 1. n-BuLi, THF, -78 °C 2. Electrophile (E⁺) product1 2-(3-Bromo-2-E-4-fluorophenyl) -1,3-dioxolane start->product1 Directed Ortho-Metalation

References

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane: Synthesis, Characterization, and Applications

Executive Summary

This compound is a pivotal chemical intermediate whose value is rooted in its unique structural features: a protected aldehyde functionality via the dioxolane ring, and a synthetically versatile substituted aromatic ring. The presence of both a bromine and a fluorine atom on the phenyl group allows for a wide range of subsequent chemical modifications, making it a highly sought-after building block in the fields of pharmaceutical development and materials science. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the underlying chemical principles and practical, field-proven methodologies.

Introduction: A Versatile Synthetic Intermediate

At its core, this compound serves as a stable, protected form of 3-bromo-4-fluorobenzaldehyde. The protection of the highly reactive aldehyde group as a cyclic acetal is a common and critical strategy in multi-step organic synthesis. This transformation allows for chemical manipulations on other parts of the molecule, such as nucleophilic substitution of the bromine atom, without unintended interference from the aldehyde.

1.1 Chemical Identity and Structure

The molecule consists of a 1,3-dioxolane ring attached at the 2-position to a phenyl ring, which is substituted with a bromine atom at the 3-position and a fluorine atom at the 4-position.[1]

  • IUPAC Name: this compound[1][2]

  • CAS Number: 77771-04-1[1][2][3]

  • Molecular Formula: C₉H₈BrFO₂[1][2]

  • Molecular Weight: 247.06 g/mol [1][2]

1.2 Significance in Synthetic Chemistry

The strategic importance of this compound is twofold:

  • Aldehyde Protection: The 1,3-dioxolane group is a robust protecting group for aldehydes. It is stable to a wide range of nucleophilic, basic, and organometallic reagents, yet can be readily removed under acidic conditions to regenerate the aldehyde.

  • Functional Handles: The bromo and fluoro substituents on the aromatic ring are key functional handles. The carbon-bromine bond is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. The fluorine atom can significantly modulate the electronic properties of the ring and the overall lipophilicity and metabolic stability of derivative molecules, a highly desirable feature in drug design.[1]

Synthesis and Mechanistic Insights

The most prevalent and reliable method for synthesizing this compound is the direct acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][4]

2.1 Primary Synthetic Route: Acid-Catalyzed Acetalization

This reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is effectively accomplished by removing the water formed during the reaction using a Dean-Stark apparatus.

2.1.1 Reaction Mechanism

The reaction proceeds via a well-established mechanism for acetal formation:

  • Protonation: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other oxygen atom, forming a good leaving group (water).

  • Dehydration: The departure of a water molecule results in a resonance-stabilized oxonium ion.

  • Ring Closure: The second hydroxyl group of the ethylene glycol attacks the electrophilic carbon, closing the five-membered ring.

  • Deprotonation: The final step is the deprotonation of the remaining oxonium ion to regenerate the acid catalyst and yield the final 1,3-dioxolane product.

2.1.2 Detailed Experimental Protocol

This protocol is a synthesis of established laboratory procedures.[1][4] Researchers should always perform a thorough risk assessment before conducting any chemical reaction.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid (PTSA) (0.01 eq, catalytic)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (e.g., 45.7 g), ethylene glycol (e.g., 27.39 g), p-toluenesulfonic acid (e.g., 0.225 g), and dry toluene (e.g., 110 cm³).[4]

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-5 hours).[4] The reaction can be monitored by gas chromatography or thin-layer chromatography to confirm the consumption of the starting aldehyde.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the PTSA catalyst) and brine.[4][5]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[4][5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene. This will yield the crude product as a yellow oil.[4]

  • For high purity, the crude oil should be purified by distillation under high vacuum. A boiling point of 68°-106° C at 0.004 mmHg has been reported.[4]

2.1.3 Process Optimization and Alternative Methods

To improve efficiency, alternative methods have been explored. Notably, the use of Lewis acid catalysts like trimethylsilyl chloride or aluminum chloride in methanol under microwave irradiation has been shown to dramatically reduce the reaction time from hours to mere minutes.[1] This represents a significant advancement in synthetic efficiency for large-scale production.

2.2 Synthesis of the Precursor: 3-Bromo-4-fluorobenzaldehyde

The availability of the starting material, 3-bromo-4-fluorobenzaldehyde (CAS 77771-02-9), is critical.[6][7] It is typically synthesized by the bromination of 4-fluorobenzaldehyde.[8] Modern, greener methods utilize sodium bromide and sodium hypochlorite in a biphasic system with ultrasonic assistance, avoiding the use of hazardous elemental bromine.[9]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials A 3-Bromo-4-fluorobenzaldehyde R Reflux with Dean-Stark Trap A->R B Ethylene Glycol B->R C p-Toluenesulfonic Acid (cat.) Toluene C->R W1 Quench & Wash (Sat. NaHCO₃, Brine) R->W1 W2 Dry Organic Layer (Na₂SO₄ or MgSO₄) W1->W2 W3 Solvent Evaporation W2->W3 P Vacuum Distillation W3->P Prod 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane P->Prod

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

3.1 Physical Properties

The compound is typically isolated as a yellow oil.[1][4] Key physical properties are summarized below.

PropertyValueSource(s)
CAS Number 77771-04-1[1][2]
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1][2]
Appearance Yellow Oil[1][4]
Boiling Point 68-106 °C @ 0.004 mmHg (Experimental)[4]
278.9 ± 40.0 °C (Predicted)[3]
Density 1.590 ± 0.06 g/cm³ (Predicted)[3][10]

3.2 Spectroscopic Analysis

While specific spectra are best obtained experimentally, the expected signals can be predicted based on the structure. Spectroscopic data such as NMR, HPLC, and LC-MS are available from various suppliers for reference.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, a singlet for the acetal proton (methine proton on the dioxolane ring), and multiplets for the four methylene protons of the dioxolane ring.

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons (with C-F and C-Br couplings), the acetal carbon, and the two equivalent methylene carbons of the dioxolane ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by the absence of a strong carbonyl (C=O) stretch (which would be prominent in the starting aldehyde around 1700 cm⁻¹) and the presence of strong C-O stretching bands characteristic of the acetal group (typically in the 1200-1000 cm⁻¹ region).

Applications in Drug Discovery and Organic Synthesis

The true utility of this compound lies in its role as a versatile building block.[1]

4.1 Key Intermediate for Bioactive Molecules

The 3-bromo-4-fluorophenyl motif is a key component in various pharmacologically active agents. For instance, 3-bromo-4-fluoro-ʟ-phenylalanine is a crucial precursor for the synthesis of dual cholecystokinin (CCK) receptor antagonists, which have been investigated for their therapeutic potential.[12] The synthesis of this specialized amino acid often begins with 3-bromo-4-fluorobenzaldehyde. By protecting the aldehyde as a dioxolane, chemists can perform the necessary transformations to build the amino acid side chain without interference.

4.2 Versatility in Cross-Coupling Reactions

The aryl bromide functionality is a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at the 3-position of the phenyl ring, including alkyl, aryl, and heteroaryl groups. This modularity is invaluable in medicinal chemistry for rapidly generating libraries of compounds for structure-activity relationship (SAR) studies.

4.3 Potential in Materials Science

Halogenated heterocyclic compounds are also of interest in materials science.[1] They can be used as monomers or additives in the development of polymers with specific properties, such as enhanced thermal stability or fire retardancy.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions can be inferred from its structure and the known hazards of its precursor, 3-bromo-4-fluorobenzaldehyde.

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[6][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]

  • Hazards: The starting material is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][7] Similar hazards should be assumed for the product. It is also listed as air-sensitive, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for storage and reactions.[6]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere.[1][13]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in modern organic synthesis. Its straightforward and efficient synthesis, coupled with the dual functionality of a protected aldehyde and a modifiable aromatic ring, makes it an exceptionally valuable intermediate. For researchers in drug development and materials science, this molecule offers a reliable and versatile starting point for the construction of complex and high-value target structures.

References

Methodological & Application

Synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane from 3-bromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane: A Comprehensive Protocol for Carbonyl Protection

Abstract

This application note provides a detailed, robust, and field-tested protocol for the synthesis of this compound from 3-bromo-4-fluorobenzaldehyde. The aldehyde functional group is temporarily converted to a less reactive acetal, a critical strategy in multi-step organic synthesis to prevent unintended reactions.[1] This guide delves into the mechanistic underpinnings of the acid-catalyzed acetalization, explains the rationale behind each experimental step, and provides a comprehensive, self-validating protocol.

Introduction: The Strategic Importance of Carbonyl Protection

In the intricate landscape of pharmaceutical development and complex organic synthesis, the selective transformation of multifunctional molecules is paramount. Aldehydes, while versatile reactive handles, are susceptible to a wide range of transformations including oxidation, reduction, and nucleophilic attack.[1] The temporary protection of an aldehyde as a cyclic acetal is a cornerstone strategy to mask its reactivity, allowing for chemical modifications elsewhere in the molecule.[1][2]

The target molecule, this compound, is a valuable intermediate.[3] The bromo- and fluoro-substituents on the phenyl ring offer versatile handles for further synthetic elaborations, such as cross-coupling reactions, while the dioxolane moiety serves as a stable protecting group that can be readily removed under acidic conditions.[2][3] This application note details the efficient synthesis of this key intermediate via an acid-catalyzed reaction between 3-bromo-4-fluorobenzaldehyde and ethylene glycol.

The Chemical Rationale: Mechanism of Acid-Catalyzed Acetalization

The formation of a cyclic acetal from an aldehyde and a diol is a reversible, acid-catalyzed process.[1][4] The use of p-toluenesulfonic acid (p-TsOH) as a catalyst is advantageous due to its strong acidity, ease of handling as a solid, and good solubility in organic solvents.[1][5][6] The mechanism proceeds through several key equilibrium steps:

  • Protonation of the Carbonyl Oxygen: The p-TsOH protonates the carbonyl oxygen of the 3-bromo-4-fluorobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[1][2][7]

  • Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.[1][4][7]

  • Formation of a Good Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[2][4]

  • Intramolecular Cyclization: The departure of a water molecule is facilitated by the intramolecular attack of the second hydroxyl group of the ethylene glycol, forming a five-membered dioxolane ring.[2][7] This intramolecular step is kinetically favored, and the resulting cyclic acetal is more stable than its acyclic counterpart.[2][8]

  • Regeneration of the Catalyst: Deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the p-TsOH catalyst.[7]

Crucially, this reaction is an equilibrium. To drive the reaction to completion, the water generated as a byproduct must be continuously removed from the reaction mixture.[1][2][9] This is effectively achieved by azeotropic distillation using a Dean-Stark apparatus.[10][11][12]

Safety and Hazard Information

Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.

  • 3-Bromo-4-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14][15]

  • Ethylene Glycol: Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure.[16][17][18] Avoid use during pregnancy.[16]

  • p-Toluenesulfonic acid monohydrate: Causes severe skin burns and eye damage.[19][20][21][22] May cause respiratory irritation.[20]

  • Toluene: Highly flammable liquid and vapor.[23][24] May be fatal if swallowed and enters airways.[25] Causes skin irritation.[26] May cause drowsiness or dizziness.[25] Suspected of damaging fertility or the unborn child.[24] May cause damage to organs through prolonged or repeated exposure.[23]

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Experimental Protocol

This protocol is based on a well-established and reliable procedure for the synthesis of this compound.[27]

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
3-Bromo-4-fluorobenzaldehyde≥98%Sigma-Aldrich
Ethylene glycolAnhydrous, 99.8%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate≥98.5%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Sodium bicarbonateSaturated aqueous solutionFisher Scientific
BrineSaturated aqueous solutionFisher Scientific
Magnesium sulfateAnhydrousFisher Scientific
Round-bottom flask250 mLPyrex
Dean-Stark apparatus20 mLPyrex
Reflux condenserPyrex
Magnetic stirrer with heating mantleIKA
Separatory funnel250 mLPyrex
Rotary evaporatorBüchi
Reaction Workflow Diagramdot

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References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Utilizing 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Fluorinated Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its broad functional group tolerance and mild reaction conditions in forging carbon-carbon bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane in Suzuki-Miyaura reactions. This versatile building block is of significant interest in medicinal chemistry and materials science, offering a strategic entry point to a diverse array of fluorinated biaryl compounds. The presence of both a bromine and a fluorine atom on the phenyl ring allows for chemoselective coupling, while the dioxolane moiety serves as a robust protecting group for the aldehyde functionality, which can be unveiled post-coupling for further synthetic transformations.

This guide will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer insights into optimizing reaction conditions for this specific substrate.

Understanding the Reaction: A Mechanistic and Strategic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or ester) with an organohalide.[1] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is generally the rate-determining step and is highly favored for the C-Br bond over the much stronger C-F bond, ensuring excellent chemoselectivity.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium(II) center. The base is crucial for activating the boronic acid, thereby facilitating this transfer.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[4]

Below is a visual representation of this fundamental process.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr_prime Ar'-B(OH)₂ Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArylBromide Ar-Br BoronicAcid Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for this compound
  • Chemoselectivity: The significant difference in bond dissociation energies between the C-Br and C-F bonds allows for highly selective activation of the C-Br bond by the palladium catalyst. This is a key advantage of using this substrate, as the fluorine atom remains intact for its desired electronic and metabolic effects in the final product.[5]

  • Role of the Dioxolane Protecting Group: The 1,3-dioxolane group is an acetal that protects the aldehyde functionality. It is generally stable under the basic and reductive/oxidative conditions of the Suzuki-Miyaura reaction, preventing unwanted side reactions of the aldehyde. Post-coupling, the aldehyde can be easily deprotected under mild acidic conditions.

  • Electronic Effects: The fluorine atom is electron-withdrawing, which can influence the reactivity of the aryl bromide. Generally, electron-withdrawing groups can enhance the rate of oxidative addition.[6]

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Catalyst and Solvent A->B C Degas the Mixture B->C D Heat to Reaction Temperature (e.g., 80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Purify (e.g., Column Chromatography) H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.02-0.05 eq.) to the flask.[7]

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Under the inert atmosphere, add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water. The typical concentration is 0.1 M with respect to the this compound.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Data Presentation: Key Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The following table provides a summary of commonly used conditions for Suzuki-Miyaura couplings of similar aryl bromides.

ParameterRecommended ConditionsRationale & Causality
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Ligand Pre-catalystsThe choice of ligand influences the stability and activity of the Pd(0) species. dppf is a robust ligand suitable for a wide range of substrates. Buchwald ligands are often effective for more challenging couplings.[8]
Catalyst Loading 1-5 mol%Higher loadings can increase reaction rates but also costs and potential for side reactions. Lower loadings are desirable for process efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the formation of the reactive boronate species. Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. K₂CO₃ is a good starting point.[4]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OThe presence of water is often beneficial for the transmetalation step. The choice of organic solvent can affect the solubility of the reagents and the reaction temperature.[6]
Temperature 80-110 °CHigher temperatures generally increase the reaction rate but can also lead to decomposition of the catalyst or reactants.
Boronic Acid 1.1-1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture is thoroughly degassed.

    • Base Ineffectiveness: The base may not be sufficiently strong or soluble. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction is not properly degassed or if a Pd(II) source is used without an effective in-situ reduction.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially at elevated temperatures or in the presence of excess water. Using a slight excess of the boronic acid can mitigate this.

    • Debromination: Reductive dehalogenation of the starting material can sometimes be observed. Optimizing the ligand and base can help to minimize this side reaction.

  • Dioxolane Deprotection: While generally stable, prolonged heating under certain conditions could potentially lead to partial deprotection. If this is observed, consider lowering the reaction temperature or using a milder base.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The inherent chemoselectivity of the C-Br bond over the C-F bond, coupled with the stability of the dioxolane protecting group, allows for a straightforward and high-yielding transformation. By carefully selecting the catalyst, base, and solvent system, researchers can effectively utilize this reagent to access a wide range of novel molecules for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important synthetic transformation.

References

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane as a protecting group for aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane: A Robust and Versatile Protecting Group for Aldehydes

Introduction: Strategic Carbonyl Protection in Complex Synthesis

In the architecture of multi-step organic synthesis, the selective masking and unmasking of functional groups is a cornerstone of success. Aldehydes, being highly reactive electrophiles, frequently require protection to prevent undesired side reactions during transformations elsewhere in a molecule. The ideal protecting group offers robust stability under a range of reaction conditions, yet can be removed selectively and efficiently when desired.

The 1,3-dioxolane, formed by the acid-catalyzed reaction of an aldehyde with ethylene glycol, is a classic and reliable choice for carbonyl protection. It provides excellent stability towards basic, nucleophilic, and reductive conditions. This guide focuses on a specialized variant, This compound , which is derived from 3-bromo-4-fluorobenzaldehyde. The strategic placement of bromo and fluoro substituents on the phenyl ring does not significantly alter the fundamental stability of the dioxolane ring itself, but rather transforms the protecting group into a versatile synthetic handle. This allows the protected aldehyde to be carried through complex reaction sequences and enables late-stage functionalization via reactions at the aryl ring, such as cross-coupling or directed metallation, before the final deprotection of the aldehyde.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the synthesis, application, and strategic use of this compound as a protecting group.

Part 1: Synthesis of this compound

The protecting group is synthesized via a straightforward acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol. The key to achieving a high yield is the effective removal of water, which drives the reaction equilibrium toward the product, in accordance with Le Châtelier's principle.[1] A Dean-Stark apparatus is the standard and most effective method for this purpose.

Protocol 1: Synthesis via Dean-Stark Azeotropic Distillation

This protocol is the most widely reported and reliable method for the gram-scale synthesis of the title compound.[2][3]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromo-4-fluorobenzaldehyde203.0245.7 g225
Ethylene Glycol62.0727.39 g (24.6 mL)441
p-Toluenesulfonic acid (p-TsOH)172.200.225 g1.3
Toluene (dry)92.14110 mL-
  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the round-bottom flask, add 3-bromo-4-fluorobenzaldehyde (45.7 g), ethylene glycol (27.39 g), p-toluenesulfonic acid (0.225 g), and dry toluene (110 cm³).[2]

  • Reaction: Heat the mixture to reflux. Toluene and water will form an azeotrope, which will collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

  • Monitoring: Continue the reflux for approximately 4.5 hours, or until water ceases to collect in the trap (approx. 12 cm³ expected).[2] The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting aldehyde.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting yellow oil can be purified by distillation under high vacuum to yield pure this compound (boiling point 68°-106° C at 0.004 mmHg).[2]

Part 2: Protection of Aldehydes

The same principle used to synthesize the reagent is applied to protect other aldehydes. The reaction is an equilibrium process, catalyzed by acid, where the 1,3-dioxolane is formed.

General Aldehyde Protection Workflow

G cluster_protection Protection Stage Aldehyde Aldehyde Substrate Reaction Reflux with Dean-Stark Trap Aldehyde->Reaction Reagents Ethylene Glycol Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) Reagents->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Chromatography or Distillation Workup->Purification Protected Protected Aldehyde (Dioxolane) Purification->Protected

Caption: Workflow for aldehyde protection as a 1,3-dioxolane.

Protocol 2: General Procedure for Aldehyde Protection
  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve the aldehyde substrate (1.0 eq.) in dry toluene.

  • Reagents: Add ethylene glycol (1.2 - 1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq.).

  • Reaction: Heat the mixture to reflux until TLC analysis indicates full consumption of the starting aldehyde.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation as required.

Part 3: Stability Profile

The stability of the 1,3-dioxolane protecting group is its most critical feature. It is exceptionally stable to most reagents that do not generate acidic conditions.

Reagent ClassSpecific ExamplesStabilityRationale / Notes
Bases NaOH, KOH, NaH, t-BuOKStable Acetal linkages are not susceptible to basic cleavage.[1][4]
Nucleophiles Organolithiums (RLi), Grignard Reagents (RMgX)Stable The protected carbonyl is no longer electrophilic.
Reducing Agents LiAlH₄, NaBH₄, DIBAL-HStable Hydride reagents do not reduce the acetal group.
Oxidizing Agents PCC, PDC, MnO₂, Swern, DMPStable Stable to most neutral or mildly acidic chromium and other common oxidants.[1]
Strong Acids HCl (aq), H₂SO₄ (aq), TFALabile The group is designed to be cleaved by acid-catalyzed hydrolysis.[1][5]
Lewis Acids BF₃·OEt₂, TiCl₄, SnCl₄Labile Lewis acids can coordinate to the oxygens and catalyze cleavage.
Hydrogenation H₂, Pd/CStable The acetal and aryl-halide bonds are typically stable to standard hydrogenation.

Part 4: Strategic Synthetic Applications

The true utility of this compound lies in using the aryl halide moiety for further synthetic elaboration while the aldehyde remains masked.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The aryl bromide serves as an excellent electrophile for Suzuki-Miyaura cross-coupling, a powerful method for forming C(sp²)-C(sp²) bonds.[6][7] This allows for the introduction of a wide variety of aryl or vinyl substituents.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Setup: In an oven-dried Schlenk flask, combine the protected aldehyde (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

B. Directed ortho-Metalation (DoM)

The dioxolane group, along with the fluorine atom, can direct lithiation to the ortho position. However, competition exists between direct deprotonation and halogen-metal exchange at the bromine position. Under kinetically controlled conditions (strong, non-nucleophilic base at low temperature), deprotonation ortho to the fluorine is a likely pathway, as fluorine is a known, albeit moderate, ortho-directing group.[8]

  • Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the protected aldehyde (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or s-BuLi (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., TMSCl, DMF, I₂) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction carefully with saturated NH₄Cl solution. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the resulting product by column chromatography.

Part 5: Deprotection

The final step is the removal of the dioxolane group to regenerate the aldehyde. This is most commonly achieved through acid-catalyzed hydrolysis. The choice of acid and conditions can be tuned based on the sensitivity of the substrate.

Deprotection Mechanism

G Dioxolane Dioxolane Protonation Protonation of Oxygen by H3O+ Dioxolane->Protonation RingOpening Ring Opening to form Hemiacetal Protonation->RingOpening ProtonTransfer Proton Transfer RingOpening->ProtonTransfer Elimination Elimination of Ethylene Glycol ProtonTransfer->Elimination Deprotonation Deprotonation of Carbonyl Elimination->Deprotonation Aldehyde Aldehyde Product Deprotonation->Aldehyde

Caption: Stepwise mechanism for the acid-catalyzed deprotection of a 1,3-dioxolane.

Protocol 5: Standard Acid-Catalyzed Deprotection
  • Reaction: Dissolve the protected aldehyde in a mixture of acetone and water (e.g., 4:1 v/v).

  • Catalyst: Add a catalytic amount of a strong acid like p-TsOH or a few drops of concentrated HCl.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Workup: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction: Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify as needed.

For substrates sensitive to strong acids, milder Lewis acids such as Er(OTf)₃ or NaBArF₄ in water can be employed for efficient deprotection.[1][9]

Conclusion

This compound is more than a simple protecting group; it is a strategic tool in modern organic synthesis. Its inherent stability to a wide range of non-acidic reagents allows for the protection of aldehydes while its substituted aryl ring provides a reactive center for sophisticated C-C bond-forming reactions. By enabling late-stage functionalization on the protecting group itself, it opens up convergent and efficient synthetic routes to complex target molecules, making it an invaluable asset for researchers in medicinal chemistry and materials science.

References

Application Notes and Protocols: The Strategic Use of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the applications of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane in medicinal chemistry. It is a versatile synthetic intermediate prized for its unique combination of reactive sites and modulating functional groups. The presence of a bromine atom offers a handle for sophisticated cross-coupling reactions, the fluorine atom provides a means to enhance drug-like properties, and the 1,3-dioxolane group serves as a stable, yet readily cleavable, protecting group for a benzaldehyde moiety.[1] We will explore its synthesis, key transformations, and its role in constructing complex molecular scaffolds for various therapeutic targets, with a focus on kinase inhibitors and agents for neurological disorders. Detailed, field-proven protocols are provided to enable researchers to effectively utilize this valuable building block in their drug discovery programs.

The Strategic Value of this compound

The design of novel therapeutic agents often hinges on the availability of versatile chemical building blocks. This compound, with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol , has emerged as a cornerstone intermediate for several reasons.[1]

  • The Bromo Group: A Gateway to Complexity : The bromine atom on the phenyl ring is the primary reactive site for introducing molecular diversity.[1] It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which are essential for building the complex scaffolds of modern pharmaceuticals.

  • The Fluoro Group: A Tool for Pharmacokinetic and Pharmacodynamic Tuning : The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[2][3][4][5] The fluorine atom at the 4-position can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[3] Its presence can significantly improve a molecule's "drug-likeness".[1]

  • The 1,3-Dioxolane Ring: A Latent Aldehyde : The 1,3-dioxolane serves as a robust protecting group for the benzaldehyde functional group.[1][6] This is critical because the aldehyde is incompatible with the organometallic reagents and basic conditions often employed in cross-coupling reactions. Once the core scaffold is assembled, the dioxolane can be efficiently hydrolyzed under acidic conditions to reveal the aldehyde, which can then be used for subsequent transformations such as reductive amination, Wittig reactions, or condensations. The 1,3-dioxolane ring system is also a structural feature found in some biologically active molecules.[1][6]

Synthesis Protocol: this compound

The most common and efficient synthesis is the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][7]

Experimental Protocol
  • Reagents and Materials:

    • 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

    • Ethylene glycol (1.2 eq)

    • p-Toluenesulfonic acid (p-TSA) (0.01-0.05 eq, catalytic)

    • Toluene (solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-bromo-4-fluorobenzaldehyde (e.g., 45.7 g), ethylene glycol (e.g., 27.39 g), p-toluenesulfonic acid (e.g., 0.225 g), and dry toluene (e.g., 110 cm³).[7]

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 4-5 hours).[7]

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

    • The resulting crude product, typically a yellow oil, can be purified by vacuum distillation to yield this compound as a pure product.[7]

Synthesis Workflow Diagram

Synthesis cluster_reactants Reactants cluster_conditions Conditions A 3-Bromo-4-fluorobenzaldehyde E 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane A->E Acetalization B Ethylene Glycol B->E Acetalization C p-TSA (catalyst) D Toluene, Reflux (Dean-Stark) F Workup & Purification (Wash, Dry, Distill) E->F

Caption: Acid-catalyzed synthesis of the target intermediate.

Core Applications in Drug Scaffolds

The true utility of this compound is demonstrated in its conversion to high-value, biologically active molecules.

Synthesis of Kinase Inhibitors

Protein kinases are critical targets in oncology and immunology.[8] Many potent kinase inhibitors are designed to bind to the ATP pocket of the enzyme, and often feature a substituted heterocyclic core attached to a phenyl ring. The 3-bromo-4-fluorophenyl moiety is a common starting point for these structures.[9][10][11]

Rationale: The bromo-substituted dioxolane allows for the construction of a biaryl system via Suzuki coupling. This is a foundational step in creating scaffolds that can mimic the adenine portion of ATP. The fluorine atom can then form key hydrogen bonds or other stabilizing interactions within the kinase domain.

Example Application: Synthesis of a Pyrido[4,3-d]pyrimidine Scaffold

Pyrido[4,3-d]pyrimidines are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] The 4-[(3-bromophenyl)amino] substitution pattern is crucial for activity.

Synthetic Workflow:

  • Suzuki-Miyaura Coupling: Couple this compound with a suitable boronic acid or ester (e.g., a protected aminopyridine boronic ester) to form the C-C bond.

  • Dioxolane Deprotection: Hydrolyze the dioxolane under acidic conditions to unmask the aldehyde.

  • Further Functionalization: The aldehyde can then be used, for example, in a reductive amination to install a solubilizing group or another pharmacophoric element.

Kinase_Inhibitor_Workflow A 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane B Suzuki Coupling (Pd catalyst, Base) A->B C Biaryl Dioxolane Intermediate B->C D Acidic Hydrolysis (Deprotection) C->D E Biaryl Aldehyde Intermediate D->E F Reductive Amination or other C1 chemistry E->F G Final Kinase Inhibitor Scaffold F->G

Caption: General workflow for kinase inhibitor synthesis.

Development of Neurological Drugs

Compounds targeting the central nervous system (CNS) often require precise structural features to cross the blood-brain barrier and interact with specific receptors, such as dopamine or serotonin receptors.[12][13][14] The bromo-fluorophenyl motif is a valuable component in the synthesis of such agents.

Rationale: The lipophilicity and electronic properties conferred by the fluorine atom can be beneficial for CNS penetration and receptor binding. The bromine atom again serves as the key synthetic handle for building the final molecule. For instance, derivatives of 3-bromopyridine are precursors for compounds like Preclamol, a dopamine D2 receptor partial agonist investigated for antipsychotic and anti-Parkinsonian effects.[12] While not a direct pyridine analog, the 3-bromo-4-fluorophenyl core provides a similar platform for building receptor ligands.

Example Application: Synthesis of a Dopamine Receptor Modulator Precursor

  • Buchwald-Hartwig Amination: The bromine atom can be replaced with a nitrogen nucleophile, such as a protected piperazine or piperidine, which are common scaffolds in CNS drugs.

  • Dioxolane Deprotection: The aldehyde is revealed via hydrolysis.

  • Aldehyde Elaboration: The aldehyde can be converted to a hydroxymethyl group via reduction or an amine via reductive amination, adding another point of diversity and potential interaction with the target receptor.

Key Experimental Protocols: Advanced Transformations

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling the title compound with a generic arylboronic acid.

  • Objective: To form a C(sp²)-C(sp²) bond at the bromine position.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., 1,4-dioxane/water or Toluene/EtOH/water)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound, the arylboronic acid, and the base.

    • Add the solvent mixture. Degas the solution by bubbling with nitrogen for 15-20 minutes or by using a freeze-pump-thaw cycle.

    • Add the palladium catalyst to the mixture.

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel.

Protocol 4.2: Dioxolane Deprotection to Aldehyde

This protocol regenerates the aldehyde for subsequent reactions.

  • Objective: To hydrolyze the acetal protecting group.

  • Reagents and Materials:

    • Dioxolane-protected compound (1.0 eq)

    • Acetone or Tetrahydrofuran (THF) (solvent)

    • Aqueous acid (e.g., 2M HCl)

  • Procedure:

    • Dissolve the dioxolane-protected compound in acetone or THF.

    • Add the aqueous acid solution and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aldehyde, which can often be used without further purification.

Quantitative Data Summary

While specific biological activity data is highly dependent on the final synthesized molecule, the efficiency of the key synthetic transformations is well-documented. The following table summarizes typical outcomes for reactions starting from this compound.

Reaction TypeReagents/CatalystTypical YieldNotes
Acetalization Ethylene glycol, p-TSA>90%A robust and high-yielding protection step.[7]
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃60-95%Yield is substrate-dependent but generally good.
Buchwald-Hartwig Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃55-90%Effective for installing amine-containing fragments.[15]
Deprotection 2M HCl, Acetone>95%Clean and efficient cleavage of the protecting group.

Conclusion

This compound is more than a simple intermediate; it is a strategic platform for the efficient construction of complex and novel drug candidates. Its trifunctional nature—a site for cross-coupling, a tool for property modulation, and a masked reactive group—provides medicinal chemists with a powerful and reliable building block. The protocols and applications detailed herein underscore its importance and provide a practical framework for its utilization in the synthesis of next-generation therapeutics, particularly in the fields of oncology and neurology.

References

Application Notes & Protocols: 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane as a Strategic Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane, a key intermediate in the development of targeted kinase inhibitors. We will explore the rationale behind its molecular design, detailing the strategic importance of the dioxolane protecting group and the orthogonally reactive bromo and fluoro substituents. This guide furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-tested protocols for the synthesis of the intermediate and its subsequent elaboration into advanced pharmacophores, using Bruton's Tyrosine Kinase (BTK) inhibitors as a primary example.

Introduction: The Strategic Value of a Multifunctional Intermediate

Kinase inhibitors represent a cornerstone of modern targeted therapy, particularly in oncology.[1] The development of potent and selective inhibitors often relies on the modular assembly of complex molecular architectures. The intermediate this compound has emerged as a valuable building block due to its unique combination of features.[2]

  • Orthogonal Reactivity: The molecule possesses two key reactive sites: a bromine atom, ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), and a protected aldehyde (the dioxolane). This orthogonality allows for selective functionalization at one site while the other remains inert.

  • Aldehyde Protection: The 1,3-dioxolane group serves as a robust protecting group for the benzaldehyde functionality.[3] Aldehydes are highly reactive and would not tolerate the conditions of many cross-coupling reactions. The dioxolane acetal is stable to a wide range of non-acidic reagents but can be readily removed under mild acidic conditions to liberate the aldehyde for subsequent transformations.[4]

  • Fluorine Substitution: The presence of a fluorine atom at the para-position can significantly modulate the physicochemical properties of the final drug candidate, often improving metabolic stability, binding affinity, and membrane permeability.[2][5]

This guide will first detail the synthesis and characterization of the title intermediate and then illustrate its application in a synthetic workflow relevant to the construction of potent kinase inhibitors like those targeting Bruton's Tyrosine Kinase (BTK).

Synthesis of this compound

The synthesis of this intermediate is a classic example of an acid-catalyzed acetalization.[2] The reaction involves the condensation of 3-bromo-4-fluorobenzaldehyde with ethylene glycol. The equilibrium of this reaction is driven forward by the continuous removal of water, typically accomplished using a Dean-Stark apparatus.

G SM1 3-Bromo-4-fluorobenzaldehyde Reaction Acetalization SM1->Reaction SM2 Ethylene Glycol SM2->Reaction Catalyst p-Toluenesulfonic Acid (cat.) Catalyst->Reaction H+ catalyst Solvent Toluene (Reflux) Solvent->Reaction Product This compound Water Water (removed via Dean-Stark) Reaction->Product Reaction->Water

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of the Intermediate

This protocol is adapted from established laboratory procedures.[6]

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.01 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (e.g., 45.7 g, 225 mmol), ethylene glycol (e.g., 27.39 g, 441 mmol), p-toluenesulfonic acid (e.g., 0.225 g, 1.2 mmol), and toluene (e.g., 110 cm³).[6]

  • Heat the mixture to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by observing water collection in the trap (expect ~4 mL for this scale) or by thin-layer chromatography (TLC) / gas chromatography (GC) until the starting aldehyde is consumed (typically 4-5 hours).[6]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear or yellow oil.[6]

Expected Results & Characterization:

  • Yield: Typically high (>80%).

  • Appearance: Yellow oil.[6]

  • Boiling Point: 68°-106° C at 0.004 mmHg.[6]

  • ¹H NMR: Expect characteristic peaks for the dioxolane protons (~4.0-4.2 ppm, multiplet, 4H), the acetal proton (~5.8 ppm, singlet, 1H), and the aromatic protons (multiplet, 3H).

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting/Boiling Point
3-Bromo-4-fluorobenzaldehyde 77771-02-9C₇H₄BrFO203.0131-33 °C[7]
This compound 113778-50-6C₉H₈BrFO₂247.0768-106 °C @ 0.004 mmHg[2][6]

Application in Kinase Inhibitor Synthesis

The true utility of this compound lies in its role as a scaffold for building more complex molecules. A prominent example is in the synthesis of inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway.[8] Dysregulation of this pathway is implicated in various B-cell malignancies.[8][9] The blockbuster drug Ibrutinib, a BTK inhibitor, features a 4-phenoxyphenyl group that can be conceptually derived from precursors like our intermediate.[10][11]

G cluster_pathway B-Cell Receptor (BCR) Signaling BCR BCR Activation LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, Calcium Flux) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and point of inhibitor action.

The synthetic strategy involves two key phases:

  • Phase 1: Core Elaboration via Cross-Coupling: The bromine atom is used as a handle for a palladium-catalyzed cross-coupling reaction to install a new aryl group (e.g., a phenol derivative in a Suzuki or Buchwald-Hartwig coupling). The dioxolane group remains intact during this step.

  • Phase 2: Deprotection and Further Functionalization: The dioxolane is hydrolyzed under acidic conditions to reveal the aldehyde, which can then be used in subsequent reactions such as reductive amination or Wittig reactions to complete the synthesis of the target kinase inhibitor.

Caption: General synthetic strategy utilizing the intermediate.

Protocol 3.1: Representative Suzuki Cross-Coupling

This protocol illustrates the elaboration of the intermediate's core structure.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-phenoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the this compound, the arylboronic acid, and the base.

  • Add the solvent system, and degas the mixture by bubbling with N₂/Ar for 15-20 minutes or via freeze-pump-thaw cycles.

  • Add the palladium catalyst and heat the reaction to the desired temperature (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Causality Behind Choices:

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity.

  • Base: The base is essential for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid. The choice of base can significantly impact reaction rate and yield.

  • Solvent: A mixed aqueous/organic solvent system is often required to dissolve both the organic-soluble aryl halide and the more polar boronic acid and inorganic base.

Protocol 3.2: Dioxolane Deprotection

This protocol regenerates the aldehyde for further functionalization.

Materials:

  • Coupled dioxolane intermediate from Protocol 3.1

  • Solvent (e.g., Acetone, Tetrahydrofuran (THF))

  • Aqueous acid (e.g., 2M HCl)

Procedure:

  • Dissolve the dioxolane-protected compound in a suitable solvent like acetone or THF.

  • Add the aqueous acid solution and stir at room temperature.

  • The reaction is typically rapid. Monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate to yield the deprotected aldehyde, which can often be used in the next step without further purification.

Safety and Handling

  • 3-Bromo-4-fluorobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][12]

  • Organometallic Reagents: Palladium catalysts and other reagents used in cross-coupling reactions should be handled with care. Consult the specific Safety Data Sheet (SDS) for each reagent before use.

  • Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated health risks. Handle only in a fume hood.

Conclusion

This compound is a highly versatile and strategically valuable intermediate for the synthesis of complex pharmaceutical agents. Its designed orthogonality allows for sequential, controlled modifications, making it an ideal starting point for constructing the core scaffolds of targeted kinase inhibitors. The protocols and rationale provided herein offer a robust framework for researchers to leverage this building block in the discovery and development of novel therapeutics.

References

Nucleophilic substitution reactions of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution Reactions of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Introduction: A Versatile Intermediate in Modern Synthesis

This compound is a key synthetic intermediate whose value lies in its strategic arrangement of functional groups. The molecule features a phenyl ring substituted with two distinct halogen atoms—bromine and fluorine—and a protected aldehyde in the form of a 1,3-dioxolane ring. This architecture offers a platform for sequential and regioselective modifications, making it a valuable building block in the synthesis of complex molecules for pharmaceuticals and materials science.

The core reactivity of this substrate is governed by nucleophilic aromatic substitution (SNAr), a powerful class of reactions for forming carbon-heteroatom and carbon-carbon bonds on aromatic systems. The presence of an electron-withdrawing fluorine atom significantly activates the ring towards attack by nucleophiles. This guide provides a detailed exploration of the mechanistic principles, practical considerations, and step-by-step protocols for effectively utilizing this compound in SNAr reactions.

Mechanistic Framework: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on this substrate proceeds predominantly through a two-step addition-elimination mechanism.[1][2] Understanding this pathway is critical for predicting reactivity and optimizing reaction conditions.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. This attack is directed to a carbon atom bearing a leaving group (in this case, fluorine or bromine). This step disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of a leaving group from the Meisenheimer complex.

The rate-determining step is typically the initial nucleophilic attack.[1] Therefore, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction. The strongly electronegative fluorine atom at the 4-position serves this purpose by inductively withdrawing electron density, making the ring more electrophilic and stabilizing the intermediate.

Regioselectivity: Fluorine vs. Bromine as the Leaving Group

A key consideration for this substrate is which halogen will be displaced. In SNAr reactions, the typical leaving group ability trend is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[2] This is because the high electronegativity of fluorine makes the attached carbon significantly more electrophilic, facilitating the rate-determining nucleophilic attack. While the C-F bond is stronger than the C-Br bond, the C-X bond cleavage occurs in the fast, second step and does not influence the overall reaction rate.[1]

Therefore, nucleophilic substitution on this compound will preferentially occur at the C4 position, leading to the displacement of the fluoride ion. The bromine atom at the C3 position is meta to the activating dioxolane group and is less activated toward substitution, offering a handle for subsequent transformations like cross-coupling reactions.

Caption: Figure 1: Generalized SNAr mechanism.

Application Notes: Critical Parameters for Success

Optimizing SNAr reactions requires careful control over several experimental variables.

  • Nucleophile Selection: A wide range of nucleophiles can be employed.

    • O-Nucleophiles: Alkoxides (e.g., sodium methoxide, potassium phenoxide) are effective for synthesizing aryl ethers.

    • N-Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine, aniline) are commonly used to form arylamines, a prevalent motif in medicinal chemistry.

    • S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) readily displace fluoride to yield aryl sulfides. The nucleophilicity, basicity, and steric bulk of the chosen nucleophile will all impact the reaction rate and outcome.

  • Solvent Choice: Polar aprotic solvents are essential. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are excellent choices. These solvents effectively solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile while poorly solvating the nucleophilic anion, thereby increasing its effective reactivity.

  • Base: When using neutral nucleophiles like amines or thiols, a base is required. The base deprotonates the nucleophile to generate the more reactive anionic species or neutralizes the hydrogen fluoride (HF) byproduct. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Temperature: These reactions often necessitate elevated temperatures, typically ranging from 80 °C to 150 °C, to overcome the activation energy associated with the formation of the Meisenheimer complex.

  • Protecting Group Integrity: The 1,3-dioxolane group is an acetal, which is stable under the basic or neutral conditions of the SNAr reaction. However, it is sensitive to acid. Therefore, acidic workup conditions must be avoided if the aldehyde is to remain protected for subsequent synthetic steps.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for representative SNAr reactions.

Protocol 1: Synthesis of 2-(3-Bromo-4-morpholinophenyl)-1,3-dioxolane (N-Arylation)

This protocol details the reaction with a secondary amine, a common transformation in drug discovery.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound247.071.0247 mg
Morpholine87.121.2105 µL
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Dimethyl Sulfoxide (DMSO)--3 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (247 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Add dimethyl sulfoxide (3 mL) to the flask.

  • Add morpholine (105 µL, 1.2 mmol) to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO can facilitate the absorption of chemicals through the skin.

Protocol 2: Synthesis of 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane (O-Arylation)

This protocol describes the synthesis of an aryl ether using an alkoxide nucleophile.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound247.071.0247 mg
Sodium Methoxide (NaOMe)54.021.581 mg
N,N-Dimethylformamide (DMF)--3 mL

Procedure:

  • Add this compound (247 mg, 1.0 mmol) to a dry round-bottom flask with a magnetic stir bar.

  • Add N,N-dimethylformamide (3 mL) to dissolve the starting material.

  • Carefully add sodium methoxide (81 mg, 1.5 mmol) to the solution. Note: Sodium methoxide is hygroscopic and corrosive.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue via flash chromatography (eluent: hexane/ethyl acetate) to obtain the pure aryl ether.

Safety: Sodium methoxide is a strong base; handle with care. DMF is a potential reproductive toxin. All operations should be performed in a fume hood.

Summary of Reaction Conditions

NucleophileProduct TypeBaseSolventTemp (°C)Typical Yield (%)
MorpholineArylamineK₂CO₃DMSO12085-95%
Sodium MethoxideAryl Ether-DMF10080-90%
Sodium ThiophenoxideAryl Sulfide-NMP11088-96%

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

workflow Figure 2: General Experimental Workflow A 1. Combine Reactants Substrate, Base (if needed) in Polar Aprotic Solvent B 2. Add Nucleophile A->B C 3. Heat Reaction (80-150 °C) Monitor by TLC/LC-MS B->C D 4. Workup Quench, Extract with Organic Solvent C->D E 5. Purification Dry, Concentrate, and Column Chromatography D->E F 6. Characterization NMR, MS, etc. E->F

Caption: Figure 2: A generalized workflow for SNAr reactions.

Downstream Utility: Unlocking Further Complexity

The products of these SNAr reactions are valuable intermediates themselves.

  • Aldehyde Deprotection: The primary subsequent transformation is the hydrolysis of the 1,3-dioxolane protecting group. This is typically achieved under mild acidic conditions (e.g., dilute HCl in acetone or p-toluenesulfonic acid in wet acetone) to reveal the benzaldehyde functionality. This aldehyde can then participate in a vast array of reactions, including reductive aminations, Wittig reactions, and condensations.

  • Orthogonal Reactivity: The newly installed functional group and the remaining bromine atom provide handles for further, orthogonal chemistry. For instance, the product of N-arylation, 2-(3-bromo-4-morpholinophenyl)-1,3-dioxolane, retains a bromine atom that can be used in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of carbon or heteroatom substituents at the C3 position.

This dual reactivity makes this compound a powerful linchpin in synthetic strategies, enabling the rapid construction of highly substituted and functionally diverse aromatic cores.

Conclusion

This compound is a highly effective and versatile substrate for nucleophilic aromatic substitution. The reaction proceeds reliably via an addition-elimination mechanism, with a strong regiochemical preference for the displacement of the activating fluorine atom. By carefully selecting the nucleophile, solvent, and temperature, a diverse range of substituted aryl ethers, amines, and sulfides can be synthesized in high yields. The products retain both a protected aldehyde and a bromine atom, offering rich opportunities for subsequent functionalization, underscoring the strategic importance of this building block in modern organic synthesis and drug development.

References

Application Notes and Protocols: 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane in Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive overview of the use of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane as a versatile monomer in polymer science. The unique structural features of this compound, namely the presence of a reactive bromo group, a fluorine substituent, and a protected aldehyde functionality (dioxolane), make it a valuable building block for the synthesis of advanced functional polymers. This document outlines detailed protocols for the polymerization of this monomer via Suzuki-Miyaura cross-coupling, leading to the formation of fluorinated poly(p-phenylene) derivatives. Furthermore, it details the post-polymerization modification through the deprotection of the dioxolane group to unveil a reactive aldehyde, opening avenues for diverse applications in materials science and bioconjugation.

Introduction: The Strategic Advantage of this compound in Polymer Synthesis

The field of polymer chemistry continuously seeks novel monomers that can impart specific functionalities and properties to the resulting materials. This compound emerges as a strategically designed monomer for the synthesis of functional aromatic polymers. Its key attributes include:

  • A Reactive Bromine Handle: The bromo substituent serves as a prime reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of a poly(p-phenylene) backbone.[1][2]

  • Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can significantly influence the electronic properties, solubility, and thermal stability of the resulting polymer. Fluorinated polymers are known for their enhanced chemical resistance and unique optoelectronic characteristics.[3][4][5]

  • Protected Aldehyde Functionality: The 1,3-dioxolane group acts as a robust protecting group for a benzaldehyde moiety. This latent functionality can be preserved during the rigors of polymerization and subsequently deprotected under mild acidic conditions to yield a polymer with pendant aldehyde groups.[6] These aldehyde groups are versatile chemical handles for post-polymerization modifications, including bioconjugation and the development of sensor materials.[7][8]

This guide will provide detailed methodologies for leveraging these features in a laboratory setting.

Synthesis of Fluorinated Poly(p-phenylene)s via Suzuki-Miyaura Polymerization

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of poly(p-phenylene)s (PPPs).[1] In this context, this compound can be homopolymerized or copolymerized with other aryl dibromides or diboronic esters to create a variety of polymer structures.

Rationale for Method Selection

The Suzuki-Miyaura coupling is chosen for its high tolerance to a wide range of functional groups, including the dioxolane protecting group, and its typically high reaction yields. The use of a palladium catalyst and a suitable base allows for the efficient formation of C-C bonds between aromatic rings.

Experimental Workflow: Suzuki-Miyaura Polymerization

The following diagram illustrates the general workflow for the synthesis of a homopolymer from this compound.

Suzuki_Polymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_product Final Product Monomer 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane Reaction_Vessel Inert Atmosphere (Ar/N2) Heat (e.g., 90°C) Monomer->Reaction_Vessel Borane Bis(pinacolato)diboron Borane->Reaction_Vessel Catalyst Pd(PPh3)4 Catalyst->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Solvent Toluene/H2O Solvent->Reaction_Vessel Precipitation Precipitate in Methanol Reaction_Vessel->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Polymer Polymer with Dioxolane Groups Drying->Polymer Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Purification cluster_product Final Product Start_Polymer Polymer with Dioxolane Groups Reaction_Vessel Acidic Conditions (e.g., HCl in THF/H2O) Start_Polymer->Reaction_Vessel Neutralization Neutralize with Base Reaction_Vessel->Neutralization Precipitation Precipitate in Water/Methanol Neutralization->Precipitation Drying Dry under Vacuum Precipitation->Drying Final_Polymer Polymer with Pendant Aldehyde Groups Drying->Final_Polymer

References

Application Note: Strategic Derivatization of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane for Complex Molecule Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] The starting material, 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane , represents a highly versatile and valuable building block for drug discovery programs. Its structure is pre-loaded with three key chemical features: a bromine atom, a fluorine atom, and a protected aldehyde (the 1,3-dioxolane group). This unique combination allows for a modular and sequential approach to synthesizing diverse and complex molecular architectures.[3]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental procedures to leverage this building block. We will move beyond simple procedural lists to explain the causality behind reagent choices and reaction pathways, providing field-proven insights into palladium-catalyzed cross-coupling reactions, borylation strategies, and subsequent functional group manipulations. The protocols described herein are designed to be robust and serve as a validated starting point for library synthesis and lead optimization campaigns.

Conceptual Framework: A Modular Approach to Molecular Diversity

The synthetic utility of This compound lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a primary handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. The 1,3-dioxolane is a robust protecting group for the benzaldehyde functionality, stable to a wide range of reaction conditions used to modify the aryl bromide.[4] This allows for late-stage diversification after the core scaffold has been assembled.

The general workflow involves three key stages:

  • Scaffold Elaboration: Utilizing the C-Br bond to form new C-C or C-N bonds.

  • Functional Group Interconversion (Optional): Converting the C-Br bond to a C-B bond to enable alternative coupling strategies.

  • Deprotection and Further Derivatization: Unmasking the aldehyde for subsequent transformations like reductive amination or olefination.

Below is a logical workflow illustrating how this single starting material can be a gateway to multiple classes of complex molecules.

G cluster_0 Stage 1: Scaffold Elaboration cluster_1 Stage 2: Functional Group Interconversion cluster_2 Stage 3: Deprotection & Diversification start 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald borylation Lithiation-Borylation (C-Br to C-B) start->borylation suzuki_prod Aryl/Heteroaryl Substituted Product suzuki->suzuki_prod buchwald_prod Amine/Amide Substituted Product buchwald->buchwald_prod deprotection1 Dioxolane Deprotection suzuki_prod->deprotection1 deprotection2 Dioxolane Deprotection buchwald_prod->deprotection2 boronic_ester Arylboronic Ester Intermediate borylation->boronic_ester suzuki2 Suzuki-Miyaura (C-C Coupling) boronic_ester->suzuki2 deprotection3 Dioxolane Deprotection suzuki2->deprotection3 aldehyde1 Substituted 4-Fluorobenzaldehyde deprotection1->aldehyde1 aldehyde2 Substituted 4-Fluorobenzaldehyde deprotection2->aldehyde2 aldehyde3 Substituted 4-Fluorobenzaldehyde deprotection3->aldehyde3 final_products Final Complex Molecules (via Reductive Amination, Wittig, etc.) aldehyde1->final_products aldehyde2->final_products aldehyde3->final_products

Figure 1: High-level synthetic workflow demonstrating the modular derivatization strategy.

Detailed Experimental Protocols

The following protocols are presented as robust starting points. Researchers should optimize conditions based on the specific substrate and desired outcome.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming biaryl structures.[5][6] The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high efficiency. A base is required to activate the boronic acid for transmetalation.[7]

Reaction Scheme: (Ar-Br) + (R-B(OH)₂) --[Pd catalyst, Base]--> Ar-R

ReagentM.W.AmountMolesEquiv.
This compound247.07247 mg1.01.0
Arylboronic Acid (e.g., Phenylboronic Acid)121.93134 mg1.11.1
Pd(PPh₃)₄1155.5629 mg0.0250.025
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
Toluene/Water-4 mL / 1 mL--

Step-by-Step Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (247 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol).

  • Add sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation for synthesizing compounds prevalent in pharmaceuticals.[8][9] The reaction requires a palladium catalyst, a specialized phosphine ligand (often sterically hindered biarylphosphines), and a strong base.[10][11]

Reaction Scheme: (Ar-Br) + (R₂NH) --[Pd catalyst, Ligand, Base]--> Ar-NR₂

ReagentM.W.AmountMolesEquiv.
This compound247.07247 mg1.01.0
Amine (e.g., Morpholine)87.12105 µL1.21.2
Pd₂(dba)₃915.729.2 mg0.010.01
XPhos476.6519 mg0.040.04
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene-5 mL--

Step-by-Step Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Add this compound (247 mg, 1.0 mmol).

  • Remove the tube from the glovebox, add dry, degassed toluene (5 mL), followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to afford the arylamine product.

Protocol 3: Lithiation-Borylation for Functional Group Interconversion

Converting the aryl bromide to a boronic ester creates a new reactive handle for subsequent Suzuki-Miyaura couplings, often under different conditions or with substrates incompatible with the initial halide.[12] This is typically achieved by halogen-metal exchange followed by quenching with a borate ester.[13]

Reaction Scheme: (Ar-Br) --[1. n-BuLi, 2. B(OiPr)₃]--> Ar-B(pin)

ReagentM.W.AmountMolesEquiv.
This compound247.07247 mg1.01.0
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.060.44 mL1.11.1
Triisopropyl borate188.08280 µL1.21.2
Pinacol118.17142 mg1.21.2
Anhydrous Tetrahydrofuran (THF)-5 mL--

Step-by-Step Procedure:

  • Add this compound (247 mg, 1.0 mmol) to a flame-dried, three-neck flask under an argon atmosphere.

  • Dissolve in anhydrous THF (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (0.44 mL of a 2.5 M solution, 1.1 mmol) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add triisopropyl borate (280 µL, 1.2 mmol) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl (5 mL).

  • Extract with diethyl ether (3 x 20 mL). Combine the organic layers, dry over MgSO₄, and concentrate.

  • To the crude boronic acid, add pinacol (142 mg, 1.2 mmol) and dissolve in diethyl ether (10 mL). Stir over anhydrous MgSO₄ for 4 hours to facilitate the formation of the pinacol ester.

  • Filter and concentrate the solvent. Purify by flash chromatography to obtain the desired arylboronic ester product.

Protocol 4: Dioxolane Deprotection to Reveal the Aldehyde

Acid-catalyzed hydrolysis is the most common method to deprotect the 1,3-dioxolane group, regenerating the aldehyde.[14][15] This unmasks a highly versatile functional group for a wide array of subsequent chemical transformations.

Reaction Scheme: (Ar-dioxolane) --[H⁺, H₂O]--> Ar-CHO

ReagentAmountConcentration
Dioxolane-protected compound1.0 mmol-
Acetone/Water10 mL / 2 mL-
p-Toluenesulfonic acid (p-TsOH)~10 mg (catalytic)-

Step-by-Step Procedure:

  • Dissolve the dioxolane-protected starting material (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL).

  • Add a catalytic amount of p-TsOH (approx. 10 mg).

  • Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can often be used without further purification or can be purified by chromatography if necessary.

Mechanistic Insight: The Palladium Catalytic Cycle

Understanding the mechanism of the key cross-coupling reactions is crucial for troubleshooting and optimization. The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Transmetal Transmetalation Complex OxAdd->Transmetal + [R-B(OH)₃]⁻ - Br⁻ RedElim Reductive Elimination Complex Transmetal->RedElim Isomerization RedElim->Pd0 Reductive Elimination ArR Ar-R (Product) RedElim->ArR PdByprod Pd(0)L₂ RedElim->PdByprod ArBr Ar-Br BaseBoronate [R-B(OH)₃]⁻ Waste Br⁻, B(OH)₃ BaseBoronate_source R-B(OH)₂ + Base (OH⁻) BaseBoronate_source->BaseBoronate

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd oxidation).2. Insufficiently degassed solvents.3. Weak base or poor base solubility.4. Poor quality boronic acid (protodeborylation).1. Use fresh catalyst or pre-catalyst.2. Ensure proper degassing (sparge with Ar/N₂).3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent system.4. Use fresh boronic acid or switch to a pinacol ester.
Formation of Homocoupled Product (Ar-Ar) Reaction temperature is too high, or catalyst loading is excessive.Reduce the reaction temperature. Decrease the catalyst loading to 1-2 mol%.
Protodeborylation or Dehalogenation 1. Presence of water/protic sources.2. Base is too strong for the substrate.3. Extended reaction times at high temperature.1. Use anhydrous solvents and reagents.2. Use a milder base (e.g., K₂CO₃).3. Monitor the reaction closely and stop once the starting material is consumed.
Incomplete Dioxolane Deprotection 1. Insufficient acid catalyst.2. Steric hindrance around the acetal.1. Add more acid catalyst incrementally.2. Increase the reaction temperature or switch to a stronger acid system (e.g., HCl in THF/water).

Conclusion

This compound is an exemplary building block that enables a highly modular and efficient approach to the synthesis of complex, fluorinated molecules. By strategically employing well-established synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and subsequent aldehyde manipulations, research chemists can rapidly generate diverse libraries of compounds. The protocols and insights provided in this application note offer a solid foundation for leveraging this versatile intermediate in the pursuit of novel therapeutic agents.

References

Downstream purification methods for 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Downstream Purification of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Abstract

This comprehensive application note provides detailed protocols and expert insights into the downstream purification of this compound, a critical building block in contemporary pharmaceutical synthesis.[1] Achieving high purity of this intermediate is paramount for ensuring the efficacy, safety, and quality of subsequent active pharmaceutical ingredients (APIs). This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering researchers and drug development professionals a robust framework for process optimization. We will explore a multi-step purification strategy encompassing post-reaction work-up, vacuum distillation, and column chromatography, supported by rigorous analytical quality control.

Introduction: The Imperative for Purity

This compound serves as a versatile intermediate, with its protected aldehyde group and functionalized aromatic ring enabling complex molecular constructions.[1] Its most common synthesis route involves the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol, typically in a solvent like toluene with azeotropic removal of water.[2][3] While effective, this synthesis yields a crude product containing unreacted starting materials, catalyst residues, and potential byproducts. For its intended use in regulated drug development pipelines, achieving a purity level exceeding 99% is not just desirable but essential. This guide details the methodologies to elevate the crude product to this standard.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The selection of specific techniques is directly informed by the physicochemical properties of the target compound versus its contaminants.

Common Impurities in Synthesis:

Impurity ClassSpecific ExamplesRationale for PresenceDownstream Impact
Starting Materials 3-Bromo-4-fluorobenzaldehyde, Ethylene GlycolIncomplete reaction conversion.Can interfere with subsequent reactions, leading to byproduct formation.
Catalyst p-Toluenesulfonic acid (p-TsOH)Used to catalyze the acetalization reaction.[2]Highly acidic; can cause degradation of the product or downstream compounds.
Solvent Residues TolueneReaction and azeotropic distillation solvent.[2]Must be removed to meet ICH guidelines for residual solvents.
Reaction Byproducts Water, Ethylene Glycol OligomersWater is a product of the reaction; oligomers from ethylene glycol self-condensation.Can complicate purification and affect product stability.

A logical workflow for purification is essential. The following diagram illustrates a standard, multi-stage approach from the crude reaction output to the final, highly purified product.

G cluster_0 Crude Reaction Mixture cluster_1 Phase 1: Initial Work-up cluster_2 Phase 2: Bulk Purification cluster_3 Phase 3: High-Purity Polishing cluster_4 Final Product CRM Crude Product in Toluene (Contains Product, p-TsOH, SMs) Wash Aqueous Wash (NaHCO3, Brine) CRM->Wash Quench & Neutralize Dry Drying (Anhydrous MgSO4) Wash->Dry Remove Water Evap Solvent Evaporation Dry->Evap Isolate Crude Oil Distill Vacuum Distillation Evap->Distill Remove Non-Volatiles & Low Boilers Chrom Silica Gel Column Chromatography Distill->Chrom (Optional) For >99.5% Purity FP Pure 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane (>99%) Distill->FP If Purity is Sufficient Chrom->FP Final Isolation

Caption: Overall purification workflow for this compound.

Phase 1: Post-Reaction Work-up and Extraction

Principle: This initial phase aims to neutralize the acid catalyst and remove water-soluble impurities from the organic reaction mixture. The choice of a weak base like sodium bicarbonate is critical to prevent hydrolysis of the dioxolane, which is acid-labile.[2][3]

Protocol:

  • Cooling: Once gas-liquid chromatography (GLC) indicates the absence of the starting aldehyde, cool the reaction mixture to room temperature.[2]

  • Neutralization: Transfer the toluene mixture to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][4] The volume should be approximately 20-30% of the organic layer volume. Agitate gently and vent frequently to release CO₂ gas. Separate the aqueous layer.

    • Expert Insight: The use of a saturated solution minimizes the transfer of water into the organic phase. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[2] This step helps to break up any emulsions and further removes residual water from the organic phase.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2][4] Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.

  • Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.[2]

Phase 2: Bulk Purification via Vacuum Distillation

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. For high-boiling, thermally sensitive compounds like this compound, distillation under reduced pressure (vacuum distillation) is essential.[2] This lowers the boiling point, preventing thermal degradation. This step is highly effective at removing non-volatile catalyst residues and high-boiling solvent traces.

Protocol:

  • Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss. Ensure all glass joints are properly greased and sealed.

  • Degassing: Place the crude oil into the distillation flask. Gently heat the oil under vacuum (without fractionation) to remove any final traces of volatile solvents.

  • Fractionation: Gradually increase the temperature of the heating mantle while maintaining a stable, high vacuum. Collect a forerun fraction, which may contain residual toluene and other low-boiling impurities.

  • Product Collection: Collect the main fraction at the specified boiling point and pressure.[2] The pure product should be a colorless to pale yellow oil.

    • Expert Insight: A wide boiling point range during collection can indicate the presence of impurities.[2] Collect narrow fractions and analyze their purity by GC or HPLC to decide which to combine.

Typical Distillation Parameters:

ParameterValueRationale
Boiling Point 68-106 °CThis wide range reported in literature suggests fractionation is key.[2]
Pressure ~0.004 mmHgHigh vacuum is necessary to achieve a low boiling temperature.[2]
Apparatus Short-path distillationMinimizes surface area and travel distance, reducing product loss.
Purity Target >98%Sufficient for many applications; serves as feedstock for chromatography if needed.

Phase 3: High-Purity Polishing via Column Chromatography

Principle: For applications demanding the highest purity (>99.5%), such as in GMP (Good Manufacturing Practice) environments, column chromatography is the method of choice.[1] This technique separates molecules based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through it.[5] Less polar compounds typically elute faster than more polar ones.

Protocol:

  • Column Packing: Prepare a glass column with silica gel (e.g., 230-400 mesh) as the stationary phase, packed as a slurry in the initial mobile phase solvent (e.g., hexane).

  • Sample Loading: Dissolve the distilled product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate (gradient elution).[1] The optimal gradient will depend on the specific impurity profile.

  • Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final, high-purity product.

Typical Chromatography Parameters:

ParameterSpecificationPurpose
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for efficient separation of compounds with different polarities.[1]
Monitoring TLC with UV visualization (254 nm)Provides rapid, qualitative analysis of fraction purity.
Purity Target >99.5%Meets stringent requirements for pharmaceutical intermediates.

The following decision tree can help in selecting the appropriate final purification step after the initial work-up.

G start Crude Oil after Work-up (Purity Assessed by GC) distill Proceed with Vacuum Distillation start->distill purity_check Purity > 98% AND No closely-eluting impurities? chrom Vacuum Distillation followed by Silica Gel Chromatography purity_check->chrom No end_product Final Product purity_check->end_product Yes distill->purity_check chrom->end_product

Caption: Decision tree for selecting the final purification method.

Analytical Methods for Quality Control

Rigorous analytical testing is non-negotiable. It validates the success of each purification step and ensures the final product meets specifications.

  • Gas Chromatography (GC): Ideal for monitoring reaction completion and assessing the purity of distilled material, especially for volatile impurities.[2][6]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for final purity assessment due to its high resolution and sensitivity for a wide range of aromatic compounds.[7][8]

  • Nuclear Magnetic Resonance (NMR): Confirms the chemical structure of the final product and can detect impurities if they are present at levels of ~1% or higher.[8]

  • Mass Spectrometry (MS): Used in conjunction with GC or LC (GC-MS, LC-MS) to confirm the molecular weight of the product and identify unknown impurities.[5][8]

Conclusion

The purification of this compound is a multi-faceted process that requires a systematic approach. An effective strategy combines a foundational aqueous work-up to remove bulk ionic and water-soluble impurities, followed by vacuum distillation for significant purification and removal of non-volatile contaminants. For applications demanding the highest level of purity, column chromatography serves as an indispensable final polishing step. By understanding the rationale behind each technique and implementing stringent in-process analytical controls, researchers can reliably produce this key intermediate to the exacting standards required for pharmaceutical development.

References

Application Note: Comprehensive Characterization of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

This compound, with the molecular formula C₉H₈BrFO₂ and a molecular weight of approximately 247.06 g/mol , is a key heterocyclic compound.[1][2][3] Its structure, featuring a 1,3-dioxolane ring attached to a brominated and fluorinated phenyl group, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the bromine atom allows for further functionalization through various coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in potential drug candidates. The dioxolane group serves as a protecting group for the aldehyde functionality of 3-bromo-4-fluorobenzaldehyde, from which it is commonly synthesized via acid-catalyzed acetalization with ethylene glycol.[1]

Given its pivotal role in the synthesis of more complex molecules, rigorous analytical characterization is imperative to ensure its identity, purity, and stability. This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum can be divided into two key regions: the aliphatic region for the dioxolane protons and the aromatic region for the phenyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~ 5.8 - 6.0SingletCH (acetal)
~ 4.0 - 4.2MultipletOCH₂CH₂O
~ 7.2 - 7.8MultipletsAromatic (C₆H₃)

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar organic compounds. The expected chemical shifts are based on the analysis of similar 2-phenyl-1,3-dioxolane derivatives.[1] The acetal proton is expected to be a sharp singlet, being adjacent to two oxygen atoms and having no vicinal proton neighbors. The dioxolane methylene protons often appear as a multiplet due to their magnetic non-equivalence. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a definitive carbon count and information about their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmAssignment
~ 101 - 104CH (acetal)
~ 65 - 67OCH₂CH₂O
~ 115 - 140Aromatic (C₆H₃)
~ 155 - 160 (doublet)Aromatic C-F

Expertise & Experience: The acetal carbon is significantly deshielded due to the two adjacent oxygen atoms, resulting in a chemical shift typically above 100 ppm. The methylene carbons of the dioxolane ring are expected around 65 ppm. The aromatic carbons will appear in the 115-140 ppm range, with the carbon directly attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

    • A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required compared to ¹H NMR.

  • Data Processing: Process the FID, Fourier transform, and apply phase and baseline corrections. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform & Phasing E->G F->G H Baseline Correction G->H I Integration & Peak Picking H->I J Structural Elucidation I->J

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for this volatile compound.

A key feature to look for in the mass spectrum is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensity.[4]

Table 3: Predicted Key Mass Fragments for this compound

m/z ValueAssignment
246/248[M]⁺ (Molecular ion)
201/203[M - C₂H₅O]⁺ (Loss of the dioxolane ring fragment)
167[M - Br]⁺ (Loss of bromine atom)
73[C₃H₅O₂]⁺ (Dioxolane ring fragment)

Trustworthiness: The presence of the M/M+2 isotopic pattern at a 1:1 ratio is a highly reliable indicator of a monobrominated compound. The fragmentation pattern can be predicted based on the stability of the resulting ions.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the characteristic bromine isotopic pattern.

MS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis cluster_analysis Data Interpretation A Dissolve in Volatile Solvent B Inject into GC A->B C Separation on Column B->C D Ionization (EI) C->D E Mass Analyzing D->E F Detection E->F G Analyze Mass Spectrum F->G H Confirm Molecular Weight G->H I Identify Fragmentation Pattern G->I

Caption: General workflow for GC-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050 - 3100C-H stretchAromatic
~ 2850 - 3000C-H stretchAliphatic (Dioxolane)
~ 1580 - 1600C=C stretchAromatic ring
~ 1200 - 1250C-F stretchAryl-F
~ 1000 - 1150C-O stretch (asymmetric)Acetal (C-O-C)
~ 550 - 650C-Br stretchAryl-Br

Authoritative Grounding: The vibrational frequencies are characteristic of the bonds present. The C-O stretches of the acetal are typically strong and prominent in the fingerprint region. The positions of the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can also provide information about the substitution pattern of the aromatic ring.

Protocol 4: FTIR Spectroscopy
  • Sample Preparation: As the compound is likely a liquid or low-melting solid, the simplest method is to place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder and acquire the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 5: RP-HPLC for Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a data acquisition system.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a more suitable wavelength determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 50% B

      • 19-25 min: 50% B (re-equilibration)

  • Sample Preparation: Accurately prepare a solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area and multiplying by 100.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phases B Prepare Sample Solution C Filter Sample B->C E Inject Sample C->E D Equilibrate System D->E F Run Gradient Program E->F G Detect Peaks (UV) F->G H Integrate Chromatogram G->H I Calculate Purity H->I

Caption: Workflow for HPLC purity analysis.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers structural insights through fragmentation. FTIR spectroscopy serves as a rapid check for the presence of key functional groups. Finally, HPLC is essential for quantifying the purity of the compound. By employing these techniques in concert, researchers and drug development professionals can ensure the quality and integrity of this important synthetic intermediate, thereby validating its suitability for subsequent applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction yields.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds.[1][2] This reaction is a classic example of an acid-catalyzed acetalization, where 3-bromo-4-fluorobenzaldehyde reacts with ethylene glycol to form a 1,3-dioxolane ring.[1] While seemingly straightforward, achieving high yields and purity can be challenging. This guide will address common issues and provide solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable solutions.

Issue 1: Consistently Low Yield of this compound

Question: Why is my yield of this compound consistently low, even when the reaction appears to go to completion by TLC or GC analysis?

Answer: Low isolated yields despite complete consumption of the starting aldehyde are often due to the reversible nature of the acetalization reaction.[3][4] The formation of water as a byproduct can shift the equilibrium back towards the reactants, in accordance with Le Châtelier's principle.[3][5]

Core Causality & Optimization Strategies:

  • Inefficient Water Removal: The most critical factor for driving the reaction forward is the efficient and continuous removal of water.[3][6]

    • Dean-Stark Apparatus: The use of a Dean-Stark trap is the most common and effective method for this purpose.[3][5][7][8] It allows for the azeotropic removal of water with a solvent like toluene, preventing it from re-entering the reaction mixture.[5][8] Ensure your apparatus is set up correctly and that the solvent is refluxing at a rate that allows for efficient water collection.

    • Drying Agents: While less common for this specific large-scale synthesis, for smaller scale reactions, the use of drying agents like molecular sieves can be considered. However, their capacity is limited.

  • Suboptimal Catalyst Concentration: The acid catalyst is essential for protonating the carbonyl oxygen, making the aldehyde more susceptible to nucleophilic attack by ethylene glycol.[9]

    • Too Little Catalyst: Insufficient catalyst will result in a slow reaction rate.

    • Too Much Catalyst: An excess of a strong acid catalyst can lead to side reactions, such as polymerization of the aldehyde or degradation of the product.[10] For p-toluenesulfonic acid (p-TsOH), a common catalyst, a catalytic amount is sufficient.[1][7]

  • Reaction Time and Temperature:

    • Temperature: The reaction is typically run at the reflux temperature of the solvent (e.g., toluene) to facilitate the azeotropic removal of water.[7]

    • Time: Monitor the reaction progress by analyzing aliquots via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting aldehyde is no longer detected.[7] A typical reaction time is around 4.5 hours.[7]

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows impurities after purification. What are the likely side products and how can I minimize their formation?

Answer: Impurities can arise from incomplete reaction, side reactions, or issues during the workup and purification stages.

Common Impurities and Mitigation Strategies:

ImpurityPotential CauseMitigation Strategy
Unreacted 3-Bromo-4-fluorobenzaldehyde Incomplete reaction due to insufficient reaction time, inefficient water removal, or inactive catalyst.Ensure complete consumption of the aldehyde by monitoring the reaction. Extend the reaction time if necessary and verify the efficiency of your water removal setup.
Hemiacetal Intermediate The reaction has not gone to completion. The hemiacetal is an intermediate in the reaction mechanism.Drive the reaction to completion by ensuring efficient water removal and adequate reaction time.
Polymeric byproducts Excess acid catalyst or high reaction temperatures can promote polymerization of the aldehyde.Use the recommended catalytic amount of acid. Avoid excessively high temperatures beyond what is necessary for reflux.
Byproducts from Workup Inadequate neutralization of the acid catalyst can lead to hydrolysis of the acetal back to the aldehyde during the aqueous workup.Thoroughly wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to completely neutralize the acid catalyst.[7]

Experimental Workflow for Minimizing Impurities:

Caption: Workflow to Minimize Impurities
Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the this compound. What is the recommended purification method?

Answer: The most commonly reported and effective method for purifying this compound is distillation under reduced pressure .[7]

Detailed Purification Protocol:

  • Solvent Removal: After drying the organic layer, evaporate the solvent (e.g., toluene) under reduced pressure using a rotary evaporator. This will yield a crude oil.[7]

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • The boiling point of this compound is reported to be in the range of 68°-106° C at 0.004 mmHg.[7] It is crucial to have a good vacuum source to achieve this low pressure.

    • Carefully heat the crude oil. Collect the fraction that distills over in the expected temperature range.

Why other methods might be less suitable:

  • Chromatography: While possible, column chromatography may be less practical for large-scale purification and can lead to product loss on the column.

  • Recrystallization: The product is an oil at room temperature, making recrystallization unsuitable.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), plays a crucial role in activating the carbonyl group of the 3-bromo-4-fluorobenzaldehyde.[11] The reaction mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[9][12]

Reaction Mechanism Overview:

Acetal_Formation Aldehyde 3-Bromo-4-fluorobenzaldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + Ethylene Glycol - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Hemiacetal->Carbocation - H2O Final_Product This compound Carbocation->Final_Product + Intramolecular Attack - H+

Caption: Acid-Catalyzed Acetalization Mechanism

Q2: Can other solvents be used instead of toluene?

A2: Yes, other aromatic hydrocarbons like benzene or xylene can also be used as they form azeotropes with water, which is essential for the Dean-Stark apparatus to function effectively.[5] The choice of solvent will determine the reflux temperature of the reaction. Toluene is a common choice due to its appropriate boiling point and effectiveness in forming an azeotrope with water.

Q3: How critical is the purity of the starting materials?

A3: The purity of the 3-bromo-4-fluorobenzaldehyde and ethylene glycol is very important. Impurities in the starting materials can lead to the formation of side products, which can complicate purification and lower the overall yield. It is recommended to use high-purity reagents.

Q4: What are the key safety precautions for this synthesis?

A4:

  • 3-Bromo-4-fluorobenzaldehyde: This compound can be an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toluene: Toluene is a flammable and volatile solvent. Ensure the reaction is performed in a fume hood away from ignition sources.

  • p-Toluenesulfonic acid: This is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Vacuum Distillation: There is a risk of implosion with glassware under vacuum. Ensure your glassware is free of cracks or defects. Use a safety screen.

References

Technical Support Center: Synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane. This molecule is a valuable building block in pharmaceutical development, particularly for compounds targeting cholecystokinin receptors.[1] The most common synthetic route is an acid-catalyzed acetalization of 3-Bromo-4-fluorobenzaldehyde with ethylene glycol. While straightforward in principle, this equilibrium-driven reaction is prone to specific side reactions and process-related pitfalls that can impact yield and purity.

This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve problems effectively.

Part 1: The Core Reaction Pathway

The synthesis of this compound is a classic example of carbonyl protection via cyclic acetal formation.[2][3] The reaction involves the condensation of an aldehyde with a diol under acidic conditions.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst (commonly p-toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen of 3-bromo-4-fluorobenzaldehyde, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack & Hemiacetal Formation: A molecule of ethylene glycol attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.[4]

  • Formation of Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated and subsequently eliminated as a water molecule, forming a resonance-stabilized oxocarbenium ion.

  • Intramolecular Cyclization: The remaining hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in an intramolecular fashion, forming the five-membered dioxolane ring.[5]

  • Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the final product.

This entire process is reversible. To achieve a high yield, the water produced as a byproduct must be continuously removed from the reaction mixture, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[6] This is typically accomplished using a Dean-Stark apparatus with a solvent like toluene that forms a low-boiling azeotrope with water.[7][8][9]

reaction_pathway Reactants 3-Bromo-4-fluorobenzaldehyde + Ethylene Glycol Protonation Protonated Aldehyde Reactants->Protonation + H⁺ (Catalyst) Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal + Ethylene Glycol Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium + H⁺, - H₂O Product 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane Oxocarbenium->Product Intramolecular Cyclization Water H₂O Oxocarbenium->Water

Caption: General mechanism for acid-catalyzed dioxolane formation.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is stalled. TLC/GC analysis shows a significant amount of unreacted 3-bromo-4-fluorobenzaldehyde, even after hours of reflux. What is the likely cause?

A: This is the most frequently reported issue and almost always points to inefficient water removal. Because the reaction is an equilibrium, the presence of water will prevent it from reaching completion.[4][6]

Root Cause Analysis & Troubleshooting Steps:

  • Verify Dean-Stark Apparatus Function:

    • Is the apparatus filling? You should observe two phases (water and the organic solvent) collecting in the trap. Toluene is less dense than water and will form the upper layer, which overflows back into the reaction flask.[10] If no water is collecting, your reaction is either not producing water or your apparatus is not set up correctly.

    • Is the temperature correct? The reaction head temperature should be close to the boiling point of the water-toluene azeotrope (~84 °C), not the boiling point of pure toluene (111 °C).[6] A higher temperature suggests all the water has been removed or was never present.

  • Check Reagent and Solvent Purity:

    • Use Anhydrous Solvent: The toluene used must be dry.[7] Using a fresh bottle or a properly dried solvent is critical.

    • Reagent Quality: Ensure the ethylene glycol is not contaminated with significant amounts of water.

  • Catalyst Activity:

    • While less common, the p-TsOH catalyst can degrade over time. Use a fresh, reputable source.

  • Proven Solution - Augment Water Removal:

    • In addition to the Dean-Stark trap, consider adding activated molecular sieves (4Å) to the reaction flask. This provides a secondary, in-situ method for sequestering water.[8]

Q2: The workup was difficult, and my final yield was unexpectedly low. I suspect I lost the product during extraction. Why did this happen?

A: This is a classic case of premature hydrolysis of the dioxolane product. The acetal functional group is stable to bases but is readily cleaved by aqueous acid.[3][8] If the acid catalyst is not neutralized before the addition of significant amounts of water or aqueous solutions, the product will revert to the starting aldehyde.

Workflow Comparison:

workup_workflow cluster_correct Correct Workup Protocol cluster_incorrect Incorrect Workup Protocol C1 1. Cool Reaction Mixture C2 2. Quench with NaHCO₃(aq) or other weak base C1->C2 C3 3. Separate Layers C2->C3 C4 4. Wash Organic Layer (Brine) & Dry C3->C4 C5 5. Evaporate Solvent (High Yield) C4->C5 I1 1. Cool Reaction Mixture I2 2. Wash with Water/Brine (Acid Catalyst still present) I1->I2 I3 Product Hydrolysis Occurs! (Acetal -> Aldehyde) I2->I3 I4 3. Attempt Neutralization I3->I4 I5 4. Evaporate Solvent (Low Yield) I4->I5

References

Technical Support Center: Optimizing Solvent Conditions for 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing solvent conditions in reactions involving this versatile building block. The 1,3-dioxolane moiety serves as a protecting group for the aldehyde functionality of 3-bromo-4-fluorobenzaldehyde, allowing for selective reactions at the aryl halide positions.[1] The strategic choice of solvent is paramount to achieving high yields, minimizing side reactions, and ensuring the stability of the dioxolane ring.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound and how do solvents influence their reactivity?

A1: The primary reactive sites are the bromine and fluorine atoms attached to the phenyl ring.[1] The bromine atom is susceptible to metal-halogen exchange (e.g., Grignard or organolithium formation) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] The fluorine atom can influence the acidity of adjacent protons, making ortho-lithiation a potential pathway.[2][3]

Solvents play a critical role by:

  • Solvating reactive intermediates: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are crucial for stabilizing Grignard and organolithium reagents through coordination with the metal center.[4][5][6]

  • Influencing reaction mechanisms: The choice between polar protic and polar aprotic solvents can determine the pathway of nucleophilic substitution reactions (S_N1 vs. S_N2).[7][8][9]

  • Modulating reagent reactivity: The polarity and coordinating ability of a solvent can enhance or suppress the reactivity of nucleophiles and bases.[10]

Q2: How stable is the 1,3-dioxolane protecting group under various solvent and reaction conditions?

A2: The 1,3-dioxolane ring is generally stable under neutral and basic conditions, making it compatible with many organometallic and cross-coupling reactions.[11][12] However, it is sensitive to acidic conditions, especially in the presence of water, which can lead to hydrolysis and deprotection to the corresponding aldehyde.[11]

Key considerations for maintaining stability:

  • Avoid acidic workups: When quenching a reaction, use neutral or slightly basic solutions like saturated aqueous ammonium chloride or sodium bicarbonate.[11]

  • Use anhydrous solvents: For reactions involving water-sensitive reagents like Grignard or organolithiums, ensure solvents are rigorously dried to prevent both reagent quenching and dioxolane hydrolysis.[4][11]

  • Lewis acids: Be cautious with Lewis acidic reagents or byproducts, as they can catalyze the cleavage of the dioxolane ring.

Q3: What are the general considerations for choosing a solvent for a Suzuki-Miyaura coupling reaction with this compound?

A3: For Suzuki-Miyaura reactions, a solvent system is needed that can dissolve both the organic substrate and the inorganic base. Common choices include:

  • Ethereal solvents: THF and 1,4-dioxane are frequently used.

  • Aromatic hydrocarbons: Toluene is a common choice, often used at elevated temperatures.[13]

  • Polar aprotic solvents: Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) can be effective but may require more careful purification.[14]

  • Mixed solvent systems: A mixture of an organic solvent with water (e.g., Toluene/water, THF/water) is often employed to dissolve the inorganic base (e.g., K₂CO₃, Na₂CO₃).[15]

The optimal solvent will depend on the specific boronic acid or ester, palladium catalyst, and base being used. It is often necessary to screen a few solvent systems to find the best conditions for your specific reaction.[14][15][16]

Troubleshooting Guides

Scenario 1: Low Yield in Grignard Reagent Formation

Problem: You are attempting to form the Grignard reagent from this compound and magnesium turnings in an ethereal solvent, but the reaction is sluggish or gives a low yield of the desired organometallic species.

Troubleshooting Workflow:

start Low Yield in Grignard Formation check_dry Are all glassware and solvents rigorously dry? start->check_dry check_mg Is the magnesium surface activated? check_dry->check_mg Yes solution_dry Flame-dry glassware under vacuum. Use freshly distilled, anhydrous solvent. check_dry->solution_dry No check_solvent Is the ethereal solvent appropriate? check_mg->check_solvent Yes solution_mg Crush Mg turnings, add a crystal of iodine, or use a small amount of 1,2-dibromoethane to activate. check_mg->solution_mg No check_initiation Has the reaction initiated? check_solvent->check_initiation Yes solution_solvent Consider switching from Et2O to THF for better stabilization of the Grignard reagent. check_solvent->solution_solvent No check_temp Is the reaction temperature controlled? check_initiation->check_temp Yes solution_initiation Apply gentle warming or use a sonicator to initiate the reaction. check_initiation->solution_initiation No solution_temp Maintain a gentle reflux. Avoid excessive heating which can promote side reactions. check_temp->solution_temp No

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Detailed Causality:

  • Moisture: Grignard reagents are highly basic and react readily with protic species like water.[4][6] This not only consumes the Grignard reagent but can also lead to the hydrolysis of the dioxolane ring.

  • Magnesium Activation: A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting.[17] Mechanical or chemical activation is often necessary.

  • Solvent Choice: While diethyl ether is a common solvent, THF is a better coordinating solvent and can enhance the stability and reactivity of the Grignard reagent.[4][17]

  • Initiation: The reaction initiation can sometimes be slow. Gentle heating or sonication can help to start the reaction.[17]

  • Temperature Control: While some heat may be needed for initiation, excessive temperatures can lead to side reactions like Wurtz coupling.

Scenario 2: Competing ortho-Lithiation vs. Bromine-Lithium Exchange

Problem: You are using an organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) with the intention of performing a bromine-lithium exchange, but you are observing products derived from lithiation ortho to the fluorine atom.

Solvent and Temperature Effects on Lithiation Selectivity:

Reagent/Solvent SystemTemperature (°C)Predominant PathwayRationale
n-BuLi in Diethyl Ether/Hexane-78 to -20Bromine-Lithium ExchangeDiethyl ether is less coordinating than THF, favoring the faster Br-Li exchange over deprotonation.[2]
n-BuLi in THF/Hexane-78Mixture of Products/AutometallationTHF is a strong coordinating solvent that can deaggregate the organolithium, increasing its basicity and promoting competing ortho-lithiation.[2][18][19]
LDA in THF/Hexane-78ortho-LithiationLithium diisopropylamide (LDA) is a strong, non-nucleophilic base that will preferentially abstract the most acidic proton, which is ortho to the activating fluorine atom.[2][3]

Experimental Protocol for Selective Bromine-Lithium Exchange:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in anhydrous diethyl ether to a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quenching: Quench the resulting aryllithium species with the desired electrophile.

Causality Diagram for Lithiation Pathways:

start Reaction of this compound with Organolithium solvent Solvent Choice start->solvent reagent Organolithium Reagent start->reagent temp Temperature start->temp br_li Bromine-Lithium Exchange solvent->br_li Et2O (less coordinating) ortho_li ortho-Lithiation solvent->ortho_li THF (more coordinating) reagent->br_li n-BuLi (nucleophilic) reagent->ortho_li LDA (non-nucleophilic base) temp->br_li Low Temp (-78 °C) temp->ortho_li Higher Temp (can promote)

Caption: Factors influencing the selectivity of lithiation reactions.

Scenario 3: Poor Solubility and Low Conversion in Suzuki Coupling

Problem: During a Suzuki coupling reaction, you observe poor solubility of the reactants, leading to a heterogeneous mixture and low conversion to the desired biphenyl product.

Troubleshooting and Optimization Steps:

  • Solvent Screening: If using a single solvent system like toluene results in poor solubility, consider a more polar aprotic solvent like DMF or a mixed aqueous system.[14][15][16] A common and effective combination is a 3:1 to 5:1 mixture of an organic solvent (e.g., toluene, THF, 1,4-dioxane) and an aqueous solution of the base (e.g., 2M Na₂CO₃ or K₂CO₃).[15]

  • Base Selection: The choice of base can influence solubility. While K₂CO₃ is common, other bases like Cs₂CO₃ or K₃PO₄ might offer better solubility and reactivity in certain solvent systems.

  • Phase-Transfer Catalyst: In biphasic systems (organic/aqueous), the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the base into the organic phase, thereby increasing the reaction rate.

  • Temperature: Increasing the reaction temperature can improve solubility and reaction kinetics.[15][20] Most Suzuki couplings are run at elevated temperatures (80-110 °C).

Data Summary: Common Solvents for Suzuki Coupling

SolventTypeTypical Temperature (°C)Comments
TolueneNon-polar80-110Good for many substrates, often used with an aqueous base.[13]
Tetrahydrofuran (THF)Polar Aprotic60-70 (reflux)Good solvating properties, often used with an aqueous base.[16]
1,4-DioxanePolar Aprotic80-100Similar to THF but with a higher boiling point.
Dimethylformamide (DMF)Polar Aprotic80-120Excellent solvating properties, but can be difficult to remove.[14][16]
Ethanol/WaterPolar Protic80 (reflux)A "greener" solvent choice, effective for some systems.[15]

By systematically addressing these common issues through logical troubleshooting and an understanding of the underlying chemical principles, you can significantly improve the outcomes of your reactions with this compound.

References

Technical Support Center: Scaling Up 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. As a key building block in various pharmaceutical syntheses, ensuring a robust, scalable, and safe production process is paramount.[1][2]

Section 1: Troubleshooting Guide

This section addresses specific, common challenges encountered during the scale-up of this compound production. The underlying reaction is an acid-catalyzed acetalization, which is an equilibrium-controlled process.[3] Success on a large scale hinges on effectively managing this equilibrium and addressing challenges related to heat and mass transfer.[4]

Q1: My yield is significantly lower on a larger scale compared to the lab. What are the primary causes and how can I fix this?

A1: A drop in yield upon scale-up is a frequent issue, often rooted in inefficient water removal, suboptimal thermal management, or mass transfer limitations. The formation of the dioxolane is a reversible reaction that produces water; failure to remove this water will shift the equilibrium back towards the starting materials, reducing the yield.[3][5]

Core Causality Analysis:

  • Inefficient Water Removal: A standard laboratory Dean-Stark trap works by azeotropically removing water with a solvent like toluene.[6][7] On a larger scale, the surface-area-to-volume ratio decreases, making heat input and efficient distillation more challenging. If the rate of water formation exceeds the rate of removal, the reaction will stall.

  • Poor Heat Transfer: Larger reactors have less efficient heat transfer. This can lead to localized hot or cold spots. Inconsistent heating can slow down the reaction rate in colder zones, while excessive heat in others can promote side reactions or decomposition.[8]

  • Insufficient Mixing: Inadequate agitation in a large vessel can lead to poor mixing of the reactants (3-bromo-4-fluorobenzaldehyde, ethylene glycol) and the acid catalyst (e.g., p-toluenesulfonic acid), resulting in a non-homogenous reaction mixture and an overall slower reaction rate.[4]

Troubleshooting & Optimization Protocol:

  • Audit Your Water Removal System:

    • Verify Azeotrope Formation: Ensure your solvent (typically toluene) and reaction temperature are appropriate for efficient azeotropic distillation.

    • Scale Up the Dean-Stark Apparatus: The capacity of the collection trap and the condenser must be adequate for the larger volume of water being produced.

    • Consider a Packed Column: For very large scales, a short packed distillation column above the reactor can improve the separation efficiency of the water-toluene azeotrope.

  • Optimize Thermal Control:

    • Jacketed Reactor Performance: Confirm that the heating/cooling jacket of your reactor can maintain a consistent and uniform temperature throughout the batch.

    • Programmed Heating Ramp: Implement a controlled, gradual heating ramp to reflux instead of rapid heating to prevent localized overheating.

  • Enhance Mass Transfer:

    • Agitator Design and Speed: Ensure the agitator (impeller type, size, and position) is appropriate for the vessel geometry. Increase the agitation speed, ensuring you don't create an excessive vortex that would reduce mixing efficiency.

Below is a decision-making workflow for troubleshooting low-yield issues.

LowYieldTroubleshooting start Low Yield Observed During Scale-Up check_water Is water removal efficient? (Check Dean-Stark, reflux rate) start->check_water check_temp Is temperature uniform and stable? check_water->check_temp Yes optimize_water Action: Improve Condenser Efficiency or Increase Reflux Rate check_water->optimize_water No check_mixing Is agitation adequate for the vessel size? check_temp->check_mixing Yes optimize_temp Action: Profile Reactor Temperature & Adjust Heating Fluid check_temp->optimize_temp No optimize_mixing Action: Modify Agitator Speed or Impeller Design check_mixing->optimize_mixing No reassess Re-evaluate Reaction Kinetics & Catalyst Load check_mixing->reassess Yes optimize_water->reassess optimize_temp->reassess optimize_mixing->reassess end_ok Yield Improved reassess->end_ok

Caption: Troubleshooting workflow for low yield in dioxolane synthesis.

Q2: I'm observing significant by-product formation. How can I improve the purity profile?

A2: Impurity generation is often exacerbated by non-optimal reaction conditions on a larger scale. The primary starting material, 3-bromo-4-fluorobenzaldehyde, can itself be a source of impurities if not properly synthesized and purified.[9][10]

Common Impurities and Their Causes:

ImpurityPotential CauseMitigation Strategy
Unreacted Aldehyde Incomplete reaction due to poor water removal, insufficient catalyst, or short reaction time.Enhance water removal; optimize catalyst loading (typically 0.5-2 mol%); monitor reaction to completion via GC or HPLC.[1][6]
3-Bromo-4-fluorobenzoic acid Oxidation of the starting aldehyde. This can be promoted by high temperatures or exposure to air over long reaction times.Maintain an inert (e.g., nitrogen) atmosphere in the reactor. Avoid excessive reaction temperatures.
Dioxolane Dimer/Oligomers Can form from side reactions of ethylene glycol, especially under strongly acidic conditions or high temperatures.Use a minimal effective amount of acid catalyst. Ensure ethylene glycol is of high purity.
Debrominated Product Loss of the bromine atom can occur under certain reductive conditions, though less common in this specific reaction.Ensure reagents and the reaction environment are free from potential reducing agents.

Self-Validating Protocol for Purity Improvement:

  • Starting Material QC: Before scaling up, run a full analysis (GC-MS, NMR) on your batch of 3-bromo-4-fluorobenzaldehyde. Impurities in the starting material will carry through or cause side reactions.

  • Catalyst Loading Study: Too much acid can promote side reactions.[11] Perform small-scale experiments to find the lowest effective catalyst concentration that still provides a reasonable reaction time.

  • In-Process Controls (IPCs): Implement regular sampling of the reaction mixture. Use GC or HPLC to monitor the disappearance of the starting aldehyde and the appearance of the product and any by-products. Quench the reaction only when the aldehyde is consumed to an acceptable level (e.g., <1%).[6]

  • Work-up Optimization: After the reaction is complete, the acidic catalyst must be neutralized. A wash with a mild base like sodium bicarbonate solution is typical.[6] Incomplete neutralization can lead to product degradation during solvent removal and purification.

Q3: The reaction stalls before completion on a large scale. What are the likely causes?

A3: A stalled reaction, where the conversion of the starting aldehyde plateaus, is almost always linked to the reaction equilibrium.

Causality Checklist:

  • Water Accumulation: As emphasized, this is the most common reason. The water concentration in the reaction mixture reaches a point where the rate of the forward reaction (acetal formation) equals the rate of the reverse reaction (hydrolysis).[3]

  • Catalyst Deactivation: Although less common with p-TsOH, basic impurities in the starting materials or solvent could neutralize the acid catalyst, effectively stopping the reaction.[3]

  • Substrate Purity: The presence of non-reactive impurities in the 3-bromo-4-fluorobenzaldehyde will mean that even at "100% conversion" of the reactive material, the overall purity will be low, which can be misinterpreted as a stalled reaction.

Troubleshooting Protocol:

  • Confirm Water Removal: Check the Dean-Stark trap. If no more water is collecting despite the reaction being incomplete, your system has reached equilibrium under its current state.

  • "Spike" with Catalyst: If you suspect catalyst deactivation, a carefully controlled addition of a small amount of fresh catalyst can restart the reaction. Monitor the IPCs closely after the addition.

  • Re-evaluate Reagent Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of ethylene glycol can help push the equilibrium towards the product side.[8] However, this will need to be removed during purification.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the standard synthetic route for this compound? A: The most common and direct method is the acid-catalyzed reaction of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][12] A non-polar solvent that forms an azeotrope with water, such as toluene, is used to facilitate the removal of the water by-product using a Dean-Stark apparatus.[6] Common acid catalysts include p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[3]

SynthesisRoute cluster_reactants Reactants cluster_conditions Conditions Aldehyde 3-Bromo-4-fluorobenzaldehyde Product This compound + Water Aldehyde->Product Glycol Ethylene Glycol Glycol->Product Catalyst p-TsOH (cat.) Catalyst->Product Solvent Toluene Solvent->Product Apparatus Dean-Stark Trap Apparatus->Product

Caption: General synthetic scheme for the target molecule.

Q: What are the Critical Process Parameters (CPPs) to monitor during scale-up? A: The key CPPs are:

  • Temperature: Directly impacts reaction rate and impurity formation.

  • Agitation Rate: Affects mass and heat transfer.

  • Rate of Water Removal: A direct measure of reaction progress and efficiency.

  • Reactant and Catalyst Concentration: Stoichiometry and catalyst loading are crucial for yield and purity.

Q: What analytical techniques are recommended for monitoring and final product release? A:

  • In-Process Control (IPC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for monitoring the consumption of the starting aldehyde.

  • Final Product QC:

    • Purity: GC or HPLC for area % purity.

    • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.[1]

    • Residual Solvents: GC-Headspace for detecting residual toluene or other solvents.

    • Water Content: Karl Fischer titration.

Q: What are the primary safety concerns when scaling up this process? A: While this specific reaction is not exceptionally hazardous, general chemical scale-up safety protocols must be followed. The starting material, 3-bromo-4-fluorobenzaldehyde, is harmful if swallowed and causes skin and eye irritation.[13] Brominated organic compounds should be handled with care as they can be persistent and bio-accumulative.[14] Always operate in a well-ventilated area, use appropriate Personal Protective Equipment (PPE), and have emergency procedures in place.[15]

References

Technical Support Center: A Guide to the Storage and Handling of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical synthetic intermediate. The stability of this compound is paramount for ensuring the reproducibility and success of your experimental outcomes. This guide provides in-depth, field-proven insights into the causes of its decomposition and offers robust protocols to maintain its integrity during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability crucial?

This compound is a key building block in organic synthesis.[1][2] Its structure, featuring a halogenated phenyl ring and a protected aldehyde (the dioxolane group), makes it a versatile intermediate for creating more complex molecules, particularly in pharmaceutical and materials science research.[1] The integrity of the dioxolane ring is essential. If it decomposes, the resulting impurities can lead to failed reactions, compromised product purity, and significant delays in research and development timelines.

Q2: My sample of this compound shows declining purity. What is the most probable cause?

The most common cause of degradation is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring.[3][4][5] The dioxolane functional group is a cyclic acetal, which is inherently stable under neutral to basic conditions but readily breaks down in the presence of acid and water.[6][7][8] Even trace amounts of acidic impurities or atmospheric moisture can initiate this decomposition process over time.

Q3: What are the primary decomposition products I should be looking for?

Hydrolysis of this compound cleaves the acetal, yielding 3-bromo-4-fluorobenzaldehyde and ethylene glycol . Analytically, the appearance of a new aldehyde proton signal (typically around 9-10 ppm) in a ¹H NMR spectrum is a key indicator of decomposition.

Q4: What are the ideal long-term storage conditions for this compound?

To prevent decomposition, the compound must be rigorously protected from its primary degradation triggers: moisture, acid, light, and oxygen. The optimal storage conditions are summarized as Cold, Dark, Dry, and Inert . Specific vendor recommendations often suggest refrigeration at 2-8°C.[1][9] For detailed instructions, please refer to the Protocol for Optimal Long-Term Storage section below.

Q5: Is it absolutely necessary to store this compound under an inert atmosphere?

While the primary degradation pathway is hydrolysis, storing under an inert atmosphere (e.g., nitrogen or argon) is a critical best practice.[10][11] This process, known as inerting or blanketing, serves two main purposes: it displaces atmospheric moisture, directly inhibiting hydrolysis, and it removes oxygen, preventing the possibility of long-term oxidative degradation.[12][13]

Q6: How can I analytically monitor the stability and purity of my sample over time?

Regular purity assessment is recommended.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector is highly effective for quantifying the parent compound and detecting the formation of the UV-active 3-bromo-4-fluorobenzaldehyde byproduct.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides clear structural information. Monitor the characteristic signals of the dioxolane protons and check for the appearance of the aldehyde proton signal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used to separate and identify the parent compound and its more volatile decomposition products.

Troubleshooting Guide: Purity and Stability Issues

Observed Problem Potential Root Cause Scientific Explanation & Recommended Solution
Decreased purity over time; new peaks in HPLC or NMR. Hydrolysis of the Acetal Ring Explanation: The C-O bonds of the dioxolane are susceptible to cleavage by hydronium ions (H₃O⁺).[7][14] The reaction is autocatalytic if acidic byproducts are formed. Solution: Ensure the compound is stored under strictly anhydrous conditions. Use a high-quality desiccant like molecular sieves inside the storage container.[15][16] Handle the material in a glove box or under a stream of dry inert gas to prevent exposure to atmospheric moisture.
Sample develops a yellow or brownish tint. Photodecomposition or Minor Oxidation Explanation: Aromatic halides and ether-like structures can be sensitive to light, which can initiate radical reactions leading to colored impurities.[17] While less common than hydrolysis, slow oxidation can also occur. Solution: Always store the material in amber glass vials or containers completely protected from light.[17] Storing under an inert atmosphere will also mitigate oxidative degradation.
Inconsistent results in subsequent reactions. Presence of Unidentified Impurities Explanation: The aldehyde decomposition product can interfere with downstream reactions, especially those involving nucleophiles or sensitive catalysts. Solution: Before use, always re-analyze the purity of the starting material, especially if it has been stored for an extended period. If degradation is confirmed, purify the material by column chromatography or recrystallization if possible.

Visualizing the Degradation and Prevention Workflow

Primary Decomposition Pathway

The diagram below illustrates the critical acid-catalyzed hydrolysis of the dioxolane ring, the primary mechanism of decomposition.

cluster_main Acid-Catalyzed Hydrolysis parent This compound catalyst H₂O / H⁺ (Trace Moisture & Acid) parent->catalyst Exposure product1 3-Bromo-4-fluorobenzaldehyde catalyst->product1 Cleavage product2 Ethylene Glycol catalyst->product2 Cleavage

Caption: The primary decomposition pathway via acid-catalyzed hydrolysis.

Recommended Storage Workflow

This workflow outlines the critical steps to ensure the long-term stability of the compound upon receipt and during storage.

start Receive Compound inspect Inspect Container Seal and Certificate of Analysis start->inspect aliquot Aliquot into Amber Vials (in a dry, inert atmosphere) inspect->aliquot inert Blanket with N₂ or Ar Gas & Add Molecular Sieves aliquot->inert Critical Step seal Seal Tightly with Chemically Resistant Cap inert->seal store Store at 2-8°C Away from Light seal->store end Stable Compound Ready for Use store->end

Caption: Step-by-step workflow for optimal long-term storage.

Protocols for Handling and Analysis

Protocol 1: Recommended Long-Term Storage

This protocol is designed to create an optimal environment that minimizes all major decomposition pathways.

  • Preparation: Move the sealed manufacturer's bottle of this compound, appropriately sized amber glass vials with PTFE-lined caps, and a fresh supply of 3Å or 4Å molecular sieves into a glove box or an inert atmosphere chamber.

  • Inerting: Ensure the atmosphere within the handling area is dry and inert (e.g., nitrogen or argon).

  • Aliquoting: Carefully open the main container and promptly distribute the material into the smaller amber vials. Aliquoting prevents repeated exposure of the bulk material to the atmosphere during sampling.

  • Adding Desiccant: Add a small amount of activated molecular sieves to each vial. This will scavenge any residual moisture.

  • Blanketing: Before sealing, flush the headspace of each vial with dry nitrogen or argon gas for 15-30 seconds.[10][12]

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap to ensure an airtight closure.

  • Labeling & Storage: Clearly label each vial with the compound name, date, and storage conditions. Place the vials in a refrigerator set to 2-8°C.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This is a general method to monitor the purity of the compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Detector Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B and equilibrate

  • Analysis: The parent compound will have a specific retention time. The appearance and growth of an earlier-eluting, more polar peak corresponding to 3-bromo-4-fluorobenzaldehyde is a direct indication of decomposition.

Summary of Recommended Storage Parameters

ParameterRecommendationRationale
Temperature 2–8 °CSlows the rate of all chemical reactions, including hydrolysis and oxidation.[9][18]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces moisture and oxygen, preventing hydrolysis and oxidative degradation.[10][11][12][13]
Moisture Control Use of Desiccant (e.g., Molecular Sieves)Actively removes trace moisture from the container headspace to inhibit hydrolysis.[15][16][19]
Light Protection Amber or Opaque ContainerPrevents photodecomposition, a potential side reaction for halogenated aromatics.[17]
Container Glass with PTFE-lined CapEnsures chemical inertness and provides a superior airtight seal to prevent atmospheric contamination.
Handling Aliquot upon ReceiptMinimizes exposure of the bulk material to the atmosphere during repeated use.

References

Troubleshooting low conversion rates in 3-bromo-4-fluorobenzaldehyde acetalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the acetalization of 3-bromo-4-fluorobenzaldehyde. This particular substrate presents unique challenges due to its electronic properties, often leading to lower-than-expected conversion rates. This document is structured to provide not just solutions, but a foundational understanding of the reaction's mechanics to empower you to overcome these challenges effectively.

Troubleshooting Guide: Addressing Low Conversion Rates

This section is designed in a question-and-answer format to directly address specific issues you may encounter during the acetalization of 3-bromo-4-fluorobenzaldehyde.

Q1: My reaction has stalled with significant starting material remaining. What are the primary causes and how can I resolve this?

A1: A stalled reaction is the most common issue when working with this substrate. The root cause is almost always related to two key factors: the deactivated nature of the aldehyde and the reversible nature of the acetalization reaction.

Pillar 1: Substrate Reactivity

The carbonyl carbon of 3-bromo-4-fluorobenzaldehyde is significantly less electrophilic than that of benzaldehyde itself. The bromine and fluorine atoms are strongly electron-withdrawing, pulling electron density away from the aromatic ring and, consequently, from the aldehyde group.[1][2] This deactivation increases the energy barrier for the nucleophilic attack by the alcohol, which is a critical step in the reaction mechanism.[3][4]

Pillar 2: Reaction Equilibrium

Acetal formation is a reversible equilibrium reaction that produces one molecule of water for every molecule of acetal formed.[5][6][7] According to Le Châtelier's principle, the presence of this water byproduct will shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.

Troubleshooting Steps:

  • Aggressive Water Removal: Standard water removal techniques may be insufficient. You must ensure water is rigorously and continuously removed from the reaction medium.

  • Catalyst Re-evaluation: The catalyst's role is to increase the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen.[7] A standard catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) may not be sufficient to overcome the deactivation by the halogens.

  • Temperature and Concentration: The reaction may require more thermal energy to overcome the activation barrier.

Q2: I'm using a Dean-Stark trap, but the conversion is still poor. What other methods can I use to remove water more effectively?

A2: While a Dean-Stark apparatus is a standard method, its efficiency can be limited by the azeotrope's composition and boiling point. For a challenging substrate, more forceful dehydration methods are recommended.

Dehydrating AgentMechanism of ActionProsCons
Dean-Stark Trap Azeotropic removal of water with a solvent like toluene or benzene.Continuous removal; suitable for large scale.Can be slow; efficiency depends on the azeotrope.
Molecular Sieves Physical adsorption of water into porous crystalline structures (3Å or 4Å).Highly efficient; can be used in various solvents.Stoichiometric use required; can be difficult to separate from viscous mixtures.
Orthoformates Chemical reaction with water to produce formate esters and alcohol.[8]Irreversible water removal; drives equilibrium forward effectively.Introduces other compounds into the mixture; can be costly.
Anhydrous Salts Formation of hydrates (e.g., anhydrous MgSO₄, CaCl₂).[9][10]Inexpensive and readily available.Can clump; may not be efficient enough for this reaction.

Recommendation: For this specific reaction, consider using a trialkyl orthoformate, such as triethyl orthoformate, as both a reagent and a dehydrating agent.[8][11] This chemically scavenges water, decisively shifting the equilibrium toward the product.

Q3: I suspect my catalyst is the problem. What are my options for a more effective catalyst?

A3: Your suspicion is likely correct. Deactivated aldehydes often require more potent catalytic systems.

Catalyst TypeExamplesStrengthsWeaknessesBest For
Brønsted Acids p-TsOH, H₂SO₄, Dry HCl[7][12]Inexpensive, widely used.Can be corrosive; may promote side reactions.Standard, activated aldehydes.
Lewis Acids ZrCl₄, Er(OTf)₃, BF₃·OEt₂[8][11]Highly efficient, can be chemoselective.Often moisture-sensitive, can be expensive.Ketones and deactivated aldehydes.
Solid Acid Catalysts Amberlyst-15, Resin-D72, Perchloric acid on silica[8][13]Easily removed by filtration, recyclable.Can have lower activity than homogeneous catalysts.Clean reactions and simplified workups.

Recommendation: Perchloric acid adsorbed on silica gel has been reported as an extremely efficient catalyst for weakly electrophilic carbonyl compounds, often allowing the reaction to proceed under solvent-free conditions.[8][11] Alternatively, a strong Lewis acid like zirconium tetrachloride (ZrCl₄) is an excellent choice for promoting acetalization under mild conditions.[11]

Frequently Asked Questions (FAQs)

Q: Why is forming a cyclic acetal with ethylene glycol often more favorable than forming a diethyl acetal with ethanol?

A: The formation of a cyclic acetal from one molecule of the aldehyde and one molecule of a diol (like ethylene glycol) is entropically favored over the reaction with two separate molecules of a mono-ol (like ethanol).[6] The reaction goes from two reactant molecules to two product molecules (acetal + water), resulting in no net change in entropy. In contrast, the reaction with ethanol goes from three reactant molecules to two product molecules, which is entropically unfavorable. This thermodynamic advantage can lead to higher yields, especially for challenging substrates.

Q: Can I run this reaction without a solvent?

A: Yes, solvent-free conditions are possible and can be advantageous. Using the alcohol (e.g., methanol or ethylene glycol) as the solvent ensures a large excess is present, which helps drive the equilibrium forward.[9] Additionally, some solid acid catalysts, like perchloric acid on silica gel, are highly effective under solvent-free conditions, which can simplify purification and reduce waste.[8][11]

Q: What are the typical workup and purification procedures for the resulting acetal?

A: The workup must neutralize the acid catalyst to prevent hydrolysis of the acetal back to the aldehyde during purification.

  • Quenching: Cool the reaction mixture and quench the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution or 10% potassium carbonate solution, until the aqueous layer is neutral or slightly basic.[14][15]

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water and then brine to remove residual salts and base.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, 3-bromo-4-fluorobenzaldehyde dimethyl acetal, is typically a liquid that can be purified by vacuum distillation.[14][16] A reported boiling point is 67-68 °C at 0.1 mm Hg.[14]

Visual Guides

Acetalization Reaction Mechanism

The acid-catalyzed mechanism involves several key equilibrium steps. Efficiently pushing the reaction forward requires driving the removal of water after the hemiacetal intermediate is formed.

Acetal_Mechanism cluster_activation Carbonyl Activation cluster_hemiacetal Hemiacetal Formation cluster_water_loss Water Elimination cluster_acetal Acetal Formation Aldehyde Aldehyde (RCHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H⁺ Protonated_Aldehyde->Aldehyde - H⁺ Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal_Intermediate + R'OH - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Intermediate->Protonated_Hemiacetal + H⁺ Oxocarbenium_Ion Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium_Ion - H₂O Acetal Acetal (RCH(OR')₂) Oxocarbenium_Ion->Acetal + R'OH - H⁺

Caption: Acid-catalyzed mechanism for acetal formation.

Troubleshooting Workflow for Low Conversion

This decision tree provides a logical path for diagnosing and solving low conversion rates in your experiment.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Water Is water being removed effectively? Start->Check_Water Check_Catalyst Is the catalyst active and sufficient? Check_Water->Check_Catalyst Yes Action_Water Implement Aggressive Dehydration: - Use Dean-Stark with Toluene - Add activated 3Å molecular sieves - Use triethyl orthoformate Check_Water->Action_Water No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Action_Catalyst Enhance Catalysis: - Increase p-TsOH loading - Switch to a strong Lewis Acid (e.g., ZrCl₄) - Use a solid acid catalyst (e.g., HClO₄-SiO₂) Check_Catalyst->Action_Catalyst No Action_Review Optimize Conditions: - Increase temperature to reflux - Use alcohol/diol as solvent (large excess) - Increase reaction time Check_Conditions->Action_Review No End Review purification step for product loss Check_Conditions->End Yes

Caption: Decision tree for troubleshooting low acetalization yield.

Detailed Experimental Protocols

Protocol 1: Standard Acetalization using Dean-Stark Apparatus

This protocol uses standard conditions that may require optimization for this specific substrate.

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add 3-bromo-4-fluorobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows consumption of the starting material. This may take 12-24 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel and wash with saturated NaHCO₃ solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation.

Protocol 2: Optimized Acetalization for Deactivated Aldehyde

This protocol employs more forcing conditions to drive the reaction to completion.[14]

  • Setup: To an oven-dried round-bottom flask with a magnetic stirrer and reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq).

  • Reagents: Add methanol (20 eq, serving as reagent and solvent) and a strong acid-ion exchange resin (e.g., Amberlyst-15, approx. 15% by weight of the aldehyde).[13]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction should reach completion significantly faster than the standard protocol, typically within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the resin catalyst by simple filtration, washing the resin with a small amount of fresh methanol.

  • Purification: To the filtrate, add a small amount of solid potassium carbonate to neutralize any residual acidity and stir for 15 minutes. Filter off the solid and concentrate the filtrate under reduced pressure to remove the excess methanol. The crude dimethyl acetal can then be purified by vacuum distillation.

References

Technical Support Center: Catalyst Selection for Efficient 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful and efficient synthesis of this key chemical intermediate.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals.[1] Its synthesis, a classic example of acid-catalyzed acetalization, involves the reaction of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1] While the reaction is straightforward in principle, achieving high yield and purity requires careful consideration of catalyst selection, reaction conditions, and potential side reactions. This guide provides a comprehensive resource to navigate the intricacies of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Explanation Recommended Solution
Inactive or Insufficient Catalyst The acid catalyst is essential for protonating the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by ethylene glycol.[2][3] If the catalyst is old, impure, or used in an insufficient amount, the reaction rate will be significantly reduced.Use a fresh, high-purity acid catalyst. The most commonly cited catalyst for this synthesis is p-toluenesulfonic acid (p-TsOH).[1][4] A catalytic amount, typically 0.5-1 mol% relative to the aldehyde, is usually sufficient. Other Brønsted acids like sulfuric acid or Lewis acids could also be employed, but may require optimization.[5][6]
Incomplete Water Removal Acetalization is a reversible equilibrium reaction that produces water as a byproduct.[3][5] The presence of water in the reaction mixture can drive the equilibrium back towards the starting materials, leading to low yields.[3][5]Employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene to continuously remove water as it is formed.[3][4][5] This is a highly effective method for driving the reaction to completion. Alternatively, for smaller-scale reactions, the use of chemical drying agents such as molecular sieves can be effective.[5][7]
Low Reaction Temperature The reaction is typically carried out at the reflux temperature of the solvent (e.g., toluene) to ensure a sufficient reaction rate and efficient azeotropic removal of water.[4]Ensure the reaction mixture is heated to a vigorous reflux. Monitor the collection of water in the Dean-Stark trap as an indicator of reaction progress.[4]
Impure Reactants or Solvents The presence of water in the ethylene glycol or solvent will inhibit the forward reaction.[5] Basic impurities can neutralize the acid catalyst, rendering it ineffective.[5]Use anhydrous solvents and ensure the purity of 3-bromo-4-fluorobenzaldehyde and ethylene glycol.

Issue 2: Formation of Impurities and Side Products

Potential Cause Explanation Recommended Solution
Aldehyde Self-Condensation Under harsh acidic conditions or at very high temperatures, aldehydes can undergo self-condensation reactions (e.g., aldol condensation), leading to colored impurities and byproducts.[8]Use a milder acid catalyst or a lower catalyst loading. Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress by a suitable technique (e.g., TLC or GC) to determine the optimal reaction time.[4]
Oligomerization/Polymerization Ethylene glycol can undergo self-etherification to form diethylene glycol and other polyethers under acidic conditions, although this is generally less favorable than the desired acetalization.Use a slight excess of ethylene glycol (e.g., 1.2 equivalents) to favor the formation of the desired product over self-condensation.
Incomplete Reaction Failure to drive the reaction to completion will result in the presence of unreacted 3-bromo-4-fluorobenzaldehyde in the final product mixture, which can complicate purification.Ensure complete removal of water using a Dean-Stark apparatus and monitor the reaction until the starting aldehyde is consumed.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst plays a crucial role in activating the carbonyl group of 3-bromo-4-fluorobenzaldehyde. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[2][3][9] The catalyst is regenerated during the reaction cycle and is therefore only required in catalytic amounts.[2]

Q2: Why is toluene a commonly used solvent for this synthesis?

A2: Toluene is an excellent choice for several reasons. Firstly, it forms an azeotrope with water, which allows for the efficient removal of the water byproduct using a Dean-Stark apparatus, thereby driving the reaction equilibrium towards the product side.[3][4][5] Secondly, its boiling point (111 °C) provides a suitable reaction temperature for the acetalization to proceed at a reasonable rate. Finally, it is relatively non-polar, which facilitates the separation of the organic product from the aqueous phase during work-up.

Q3: Can other diols be used instead of ethylene glycol?

A3: Yes, other 1,2- or 1,3-diols can be used to form the corresponding cyclic acetals. For example, using 1,3-propanediol would result in the formation of a six-membered 1,3-dioxane ring.[10] The choice of diol can be used to protect the aldehyde functionality and can influence the stability and properties of the resulting acetal.[7][10]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by several methods. A simple and effective way is to observe the amount of water collected in the Dean-Stark trap; the reaction is complete when no more water is collected.[4] For a more quantitative assessment, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to track the disappearance of the starting aldehyde.[4]

Q5: What is the best method for purifying the final product?

A5: After the reaction is complete, the mixture is typically worked up by washing with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[4] The organic layer is then dried over an anhydrous salt like magnesium sulfate.[4] The final product, this compound, is often obtained as an oil and can be purified by distillation under reduced pressure.[4]

Detailed Experimental Protocol

This protocol is a self-validating system for the synthesis of this compound.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (e.g., 45.7 g, 1 equivalent).[4]

  • Add anhydrous toluene (e.g., 110 cm³).[4]

  • Add ethylene glycol (e.g., 27.39 g, ~2 equivalents).[4]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.225 g).[4]

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove the water-toluene azeotrope using the Dean-Stark trap. The reaction is complete when no more water collects in the trap (typically after 4-5 hours).[4]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purify the resulting crude oil by distillation under reduced pressure to obtain pure this compound.[4]

Visualizing the Reaction Mechanism and Workflow

Acid-Catalyzed Acetalization Mechanism

Acetalization_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Protonation of Hydroxyl cluster_step5 Step 5: Loss of Water cluster_step6 Step 6: Ring Closure cluster_step7 Step 7: Deprotonation Aldehyde R-CHO Protonated_Aldehyde R-CH=O+H Aldehyde->Protonated_Aldehyde H_plus H+ Protonated_Aldehyde2 R-CH=O+H Hemiacetal_Intermediate R-CH(OH)-O+(H)(CH2)2OH Protonated_Aldehyde2->Hemiacetal_Intermediate Ethylene_Glycol HO(CH2)2OH Ethylene_Glycol->Hemiacetal_Intermediate Hemiacetal_Intermediate2 R-CH(OH)-O+(H)(CH2)2OH Hemiacetal R-CH(OH)-O(CH2)2OH Hemiacetal_Intermediate2->Hemiacetal -H+ Hemiacetal2 R-CH(OH)-O(CH2)2OH Protonated_Hemiacetal R-CH(O+H2)-O(CH2)2OH Hemiacetal2->Protonated_Hemiacetal +H+ Protonated_Hemiacetal2 R-CH(O+H2)-O(CH2)2OH Carbocation R-CH=O+(CH2)2OH Protonated_Hemiacetal2->Carbocation -H2O Carbocation2 R-CH=O+(CH2)2OH Water H2O Protonated_Dioxolane Protonated Dioxolane Carbocation2->Protonated_Dioxolane Protonated_Dioxolane2 Protonated Dioxolane Dioxolane 2-R-1,3-dioxolane Protonated_Dioxolane2->Dioxolane -H+

Caption: Mechanism of acid-catalyzed formation of a 1,3-dioxolane.

Experimental Workflow

Workflow Reactants Combine Reactants: 3-Bromo-4-fluorobenzaldehyde, Ethylene Glycol, Toluene Catalyst Add Catalyst: p-Toluenesulfonic Acid Reactants->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Monitor Monitor Water Collection (Reaction Completion) Reflux->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Workup Aqueous Work-up: NaHCO3 wash, Brine wash Cooldown->Workup Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Purification: Vacuum Distillation Evaporate->Purify Product Pure 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound.

Introduction to this compound

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1] Its structure, featuring a bromo- and fluoro-substituted phenyl ring attached to a dioxolane moiety, offers multiple reaction sites for further chemical transformations. The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules.[1]

The synthesis of this compound typically involves the acid-catalyzed reaction of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1][2] While the synthesis is relatively straightforward, the purification of the crude product often presents challenges due to the presence of unreacted starting materials, byproducts, and the inherent stability of the dioxolane ring under specific conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of crude this compound.

Q1: My crude product is a yellow oil. What are the likely impurities?

A1: A yellow, oily crude product is common and typically contains a mixture of the desired product, unreacted 3-bromo-4-fluorobenzaldehyde, residual ethylene glycol, and potentially some byproducts from side reactions. The yellow color often indicates the presence of aldehydic impurities.

Troubleshooting Steps:

  • Initial Work-up: Ensure a thorough aqueous work-up after the reaction. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize the acid catalyst (e.g., p-toluenesulfonic acid), and a subsequent brine wash will help to remove residual water and some water-soluble impurities like ethylene glycol.[2][3]

  • Characterization: Before proceeding with purification, it is advisable to obtain a proton NMR spectrum of the crude product. This will help to identify the major components and guide the choice of purification method. The aldehydic proton of the starting material will be a key indicator of its presence.

  • Purification Strategy: Based on the impurity profile, you can choose from the purification methods detailed in the following questions.

Q2: How can I effectively remove unreacted 3-bromo-4-fluorobenzaldehyde?

A2: The starting aldehyde is a common impurity. Due to its polarity, it can be separated from the less polar product using several techniques.

Method 1: Column Chromatography

Column chromatography is a highly effective method for separating the product from the starting aldehyde.[1]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient elution using a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is recommended.[1] Start with a low concentration of ethyl acetate in hexane and gradually increase the polarity. The less polar product will elute before the more polar aldehyde.

  • Monitoring: Use thin-layer chromatography (TLC) to monitor the separation.

Compound Typical Rf Value (10% Ethyl Acetate in Hexane)
This compound~0.4 - 0.5
3-Bromo-4-fluorobenzaldehyde~0.2 - 0.3

Method 2: Distillation

If the reaction is performed on a larger scale, distillation under reduced pressure can be an efficient purification method.[2]

  • Conditions: The boiling point of this compound is reported to be 68°-106° C at 0.004 mmHg.[2]

  • Caution: Ensure that the system is free of any residual acid, as this could cause decomposition of the product at elevated temperatures.

Q3: I am observing decomposition of my product during purification. What could be the cause?

A3: The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions, which will revert the molecule back to the starting aldehyde and ethylene glycol.[3][4] This is the most common cause of product decomposition during purification.

Troubleshooting Workflow for Product Decomposition:

G cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution Decomposition Product Decomposition Observed (e.g., reappearance of aldehyde spot on TLC) Acid Residual Acid Catalyst (e.g., p-TsOH) Decomposition->Acid is likely caused by Neutral_Chrom Neutralize Silica Gel if Necessary (Slurry with a small amount of triethylamine in the eluent) Decomposition->Neutral_Chrom can be mitigated during chromatography by Neutralize Thorough Neutralization during Work-up (Wash with NaHCO3 solution) Acid->Neutralize can be removed by Dry Ensure Anhydrous Conditions (Use drying agents like Na2SO4 or MgSO4) Acid->Dry is activated by water, so G cluster_products Products Aldehyde 3-Bromo-4-fluorobenzaldehyde Dioxolane This compound Aldehyde->Dioxolane + Ethylene Glycol Glycol Ethylene Glycol Dioxolane->Aldehyde Hydrolysis (Side Reaction) Water Water Catalyst H+ (cat.) Hydrolysis_Catalyst H+, H2O

References

Technical Support Center: Purification of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common and complex purification challenges encountered with 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane. The methodologies described herein are based on established chemical principles and best practices in synthetic organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the purity of my crude this compound?

A1: Before attempting any purification, a multi-faceted analytical approach is crucial to identify and quantify impurities. This avoids unnecessary or ineffective purification steps.

Initial Analytical Workflow:

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your crude mixture. Spot your crude material on a silica gel plate and elute with a solvent system such as 3:1 Hexane:Ethyl Acetate. The starting material, 3-bromo-4-fluorobenzaldehyde, is more polar and will have a lower Rf value than the desired dioxolane product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for both structural confirmation and purity assessment. The spectrum of the pure product will show characteristic peaks for the aromatic and dioxolane protons. Integrating these peaks against signals from known impurities (like the aldehydic proton of the starting material around 9.9-10.1 ppm) can provide a rough purity estimate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for GC-MS analysis.[1][2] This technique can separate volatile impurities and confirm the molecular weight of the product (approx. 247.07 g/mol ) and any byproducts.[3]

Q2: What are the most common impurities I might encounter, and where do they come from?

A2: Understanding the origin of impurities is key to selecting the right purification strategy. The standard synthesis is an acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[3][4]

ImpuritySourceRationaleRemoval Strategy
3-Bromo-4-fluorobenzaldehyde Starting MaterialIncomplete reaction.Column Chromatography, Vacuum Distillation
Ethylene Glycol Starting MaterialExcess reagent used to drive the reaction equilibrium.Aqueous Workup (Water Wash)
p-Toluenesulfonic Acid (p-TSA) CatalystAcid catalyst used for the acetalization.[4]Aqueous Workup (Base Wash, e.g., NaHCO₃)
Toluene/Other Solvents Reaction SolventResidual solvent from the reaction or workup.[4]Evaporation under reduced pressure
Water Byproduct/WorkupFormed during the reaction; introduced during workup.Drying with anhydrous salts (e.g., MgSO₄), Brine Wash
Hydrolysis Product DegradationThe dioxolane is an acetal, which can hydrolyze back to the aldehyde under acidic conditions, especially in the presence of water.[5][6][7]Neutralize acid promptly; use deactivated silica for chromatography.

Troubleshooting & Purification Protocols

Q3: My crude product is contaminated with the acid catalyst and ethylene glycol. What is the standard workup procedure?

A3: An effective aqueous workup is the first line of defense and is essential for removing water-soluble impurities before proceeding to more intensive purification methods.

Protocol: Standard Extractive Workup

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether (approx. 10 volumes).

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical to neutralize the acid catalyst (e.g., p-TSA) and prevent acid-catalyzed hydrolysis of your product.[4][8] Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Removal of Ethylene Glycol: Wash the organic layer two to three times with deionized water to remove the highly water-soluble ethylene glycol.

  • Removal of Water: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude, washed product.

cluster_0 Purification Workflow start Crude Product workup Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) start->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate analyze Analyze Purity (TLC, NMR) concentrate->analyze chrom Column Chromatography analyze->chrom Complex Mixture distill Vacuum Distillation analyze->distill Non-volatile Impurities pure Pure Product analyze->pure Sufficiently Pure chrom->pure distill->pure cluster_1 Troubleshooting Degradation on Column start Product Degrading on Silica Gel? check_stability Confirm on 2D TLC start->check_stability deactivate_silica Deactivate Silica: Add 0.5-1% Triethylamine to Eluent check_stability->deactivate_silica Yes alt_stationary Use Alternative Stationary Phase: Neutral Alumina check_stability->alt_stationary Severe Degradation run_column Re-run Chromatography deactivate_silica->run_column alt_stationary->run_column success Problem Solved run_column->success

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The compound 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane is a key intermediate, leveraging the unique electronic properties of its halogenated phenyl ring and the stability of the dioxolane moiety.[1] This guide provides a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective against structurally related analogues. By understanding the subtle yet significant shifts and coupling patterns, researchers can gain deeper insights into the molecular architecture and reactivity of this important building block.

The Significance of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, providing unparalleled detail about the structure and chemical environment of molecules.[1] For a molecule like this compound, NMR is indispensable for confirming its identity, purity, and for understanding the electronic interplay between the aromatic ring and the dioxolane substituent. The presence of both bromine and fluorine atoms introduces distinct electronic effects that are readily observed in the NMR spectra, making it an excellent case study for the principles of NMR spectroscopy.

¹H NMR Spectral Analysis: A Detailed Look

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the dioxolane ring and the substituted phenyl ring.

The Dioxolane Moiety: A Shielded Environment

The four protons of the ethylene glycol bridge in the 1,3-dioxolane ring are chemically equivalent due to rapid conformational averaging and will appear as a multiplet in the region of δ 3.5–4.5 ppm .[1] This characteristic upfield shift is a result of the shielding effect of the adjacent oxygen atoms. The methine proton at the 2-position of the dioxolane ring, being adjacent to two oxygen atoms and the aromatic ring, will be deshielded and is expected to appear as a singlet further downfield.

The Aromatic Region: Influence of Halogen Substituents

The substitution pattern on the phenyl ring dictates a complex splitting pattern in the aromatic region of the ¹H NMR spectrum, typically observed between δ 6.5-8.0 ppm . The electron-withdrawing nature of both bromine and fluorine will deshield the aromatic protons, shifting their signals downfield. The proton ortho to the bromine atom is expected to be the most deshielded, while the proton ortho to the fluorine will exhibit coupling to the fluorine atom, resulting in a characteristic doublet of doublets.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound.

Dioxolane Carbons: Characteristic Chemical Shifts

The two methylene carbons of the dioxolane ring are expected to resonate at approximately δ 60–70 ppm , while the acetal carbon (C-2) will appear significantly downfield, typically in the range of δ 95–105 ppm , due to the direct attachment of two oxygen atoms.[1]

Aromatic Carbons: Effects of Halogenation

The six carbons of the phenyl ring will give rise to six distinct signals in the ¹³C NMR spectrum. The carbon atoms directly bonded to the bromine and fluorine atoms will be most affected. The carbon bearing the bromine atom will experience a moderate downfield shift, while the carbon attached to the highly electronegative fluorine atom will show a significant downfield shift and will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The remaining aromatic carbons will have chemical shifts influenced by the combined inductive and resonance effects of the two halogens.

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, it is instructive to compare its predicted NMR data with that of its monosubstituted analogues: 2-(3-bromophenyl)-1,3-dioxolane and 2-(4-fluorophenyl)-1,3-dioxolane.

CompoundKey ¹H NMR Features (Predicted/Observed)Key ¹³C NMR Features (Predicted/Observed)
This compound Aromatic protons shifted downfield due to both Br and F. Complex splitting patterns due to H-H and H-F coupling. Dioxolane protons at ~δ 3.5-4.5 ppm.Acetal carbon at ~δ 95-105 ppm. Aromatic carbons show distinct shifts due to the combined effects of Br and F. Large ¹JCF coupling is expected for the carbon attached to fluorine.
2-(3-Bromophenyl)-1,3-dioxolane Aromatic protons show splitting patterns characteristic of a meta-substituted ring. Dioxolane protons are in a similar region to the target compound.Acetal carbon in a similar region. Aromatic carbon shifts are primarily influenced by the bromine substituent.
2-(4-Fluorophenyl)-1,3-dioxolane Aromatic protons exhibit a symmetrical splitting pattern (two doublets of doublets) due to the para-fluoro substituent. H-F coupling will be observed. Dioxolane protons are in a similar region.Acetal carbon in a similar region. The carbon attached to fluorine will show a large ¹JCF and a significant downfield shift.

This comparison highlights how the position and nature of the halogen substituents systematically alter the chemical shifts and coupling patterns in the NMR spectra, providing a powerful tool for structural confirmation.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate analysis. The following are detailed, step-by-step methodologies for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound.

  • Dissolving the Sample: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the spectrometer's detector coil.

¹H NMR Data Acquisition
  • Spectrometer Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 0 - 16 ppm.

    • Acquisition Time: 2 - 4 seconds.

    • Relaxation Delay (d1): 2 - 5 seconds.

    • Number of Scans: 8 - 16 scans for a sufficiently concentrated sample.

¹³C NMR Data Acquisition
  • Spectrometer Setup: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: 0 - 220 ppm.

    • Acquisition Time: 1 - 2 seconds.

    • Relaxation Delay (d1): 2 - 5 seconds.

    • Number of Scans: 1024 - 4096 scans, due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transformation: Apply an exponential window function and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizing Molecular Structure and NMR Workflow

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information that is critical for its application in research and development. By carefully examining the chemical shifts, coupling constants, and comparing them to related structures, scientists can confidently verify the identity and purity of this compound. The methodologies and comparative data presented in this guide serve as a valuable resource for the effective and accurate spectroscopic characterization of this and other halogenated aromatic compounds.

References

Mass spectrometry of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Introduction

This compound is a halogenated aromatic compound with potential applications as an intermediate in organic and medicinal chemistry.[1] Its structure, featuring a brominated and fluorinated phenyl group attached to a dioxolane ring, presents a unique analytical challenge and a wealth of structural information when subjected to mass spectrometry. Accurate characterization is paramount for researchers in synthesis and drug development to confirm identity, purity, and structure.

This guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. We will compare "hard" and "soft" ionization techniques, delve into the predictable and structurally significant fragmentation patterns under Electron Ionization (EI), and provide a robust experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concepts: Ionization and Isotopic Abundance

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating the nature of the resulting spectrum. For a molecule like this compound, the comparison between hard and soft ionization methods is illustrative.

  • Electron Ionization (EI): A high-energy, "hard" ionization technique that bombards the molecule with energetic electrons (typically 70 eV).[2] This process not only ejects an electron to form a molecular radical cation (M•+) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[2][3] The resulting "fingerprint" spectrum is invaluable for structural elucidation.

  • Soft Ionization (e.g., ESI, CI): Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "soft," meaning they impart very little excess energy. They typically result in the formation of a protonated molecule, [M+H]⁺, or other adducts, with minimal fragmentation. This is ideal for unequivocally determining the molecular weight of the parent compound.

A pivotal feature in the mass spectrum of this analyte is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[4][5] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments: two peaks of almost equal intensity separated by two mass-to-charge (m/z) units, referred to as the M⁺ and M+2 peaks.[6][7] This signature is a powerful diagnostic tool for identifying the presence of a single bromine atom in an ion.

Comparative Analysis of Ionization Techniques

The information gleaned from a mass spectrum is fundamentally dependent on the ionization method employed. The following table compares the expected outcomes for this compound using EI versus a soft ionization technique like ESI.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion Observed Molecular Ion (M•⁺) at m/z 246/248Protonated Molecule ([M+H]⁺) at m/z 247/249
Molecular Ion Intensity Low to moderate, due to extensive fragmentationHigh, typically the base peak
Fragmentation Extensive and structurally informativeMinimal to none (without MS/MS)
Primary Information Structural fingerprint, fragmentation pathwaysUnambiguous molecular weight confirmation
Typical Application GC-MS library matching, structural elucidationLC-MS, confirmation of synthesis product

Analysis by Electron Ionization (EI-MS): A Deep Dive into Fragmentation

Under EI conditions, the molecular ion of this compound (C₉H₈BrFO₂) is expected at m/z 246 (containing ⁷⁹Br) and m/z 248 (containing ⁸¹Br). This ion is a radical cation and will undergo a series of predictable fragmentation reactions to yield more stable daughter ions. The fragmentation is primarily driven by the lability of the dioxolane ring and the C-C bond connecting it to the stable aromatic ring.

Proposed Fragmentation Pathway

The fragmentation cascade begins with the molecular ion and proceeds through several key bond cleavages.

G M [C₉H₈BrFO₂]•⁺ m/z 246/248 Molecular Ion F3 [C₇H₅BrF]•⁺ m/z 189/191 M->F3 - [C₂H₃O₂]• F6 [C₄H₅O₂]⁺ m/z 89 M->F6 - [C₇H₄BrF]• F1 [C₈H₆BrFO]⁺ m/z 217/219 F2 [C₇H₄BrFO]⁺ m/z 202/204 F4 [C₆H₄BrF]•⁺ m/z 174/176 F2->F4 - CO F3->F2 - H• F5 [C₆H₄F]⁺ m/z 95 F4->F5 - Br•

Caption: Proposed EI fragmentation pathway for this compound.

  • Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the bond between the phenyl ring and the dioxolane moiety. This is a benzylic position, and the resulting positive charge is stabilized by the aromatic ring. This leads to the formation of the bromofluorophenyl cation radical at m/z 189/191 ([C₇H₅BrF]•⁺) and the loss of a neutral dioxolane-derived radical.

  • Formation of Acylium Ion: Subsequent loss of a hydrogen radical (H•) from the m/z 189/191 fragment can form the stable 3-bromo-4-fluorobenzoyl cation (an acylium ion) at m/z 202/204 ([C₇H₄BrFO]⁺).

  • Decarbonylation: Aromatic acylium ions readily lose carbon monoxide (CO). The fragment at m/z 202/204 is expected to lose a neutral CO molecule (28 Da) to produce the bromofluorophenyl cation radical at m/z 174/176 ([C₆H₄BrF]•⁺).[8]

  • Loss of Bromine: Halogens are readily lost during fragmentation.[6] The loss of a bromine radical (•Br) from the ion at m/z 174/176 would result in the fluorophenyl cation at m/z 95 ([C₆H₄F]⁺). The characteristic isotopic pattern would disappear with this fragment.

Summary of Key Expected Fragments

The following table summarizes the key ions expected in the EI mass spectrum.

m/z (⁷⁹Br / ⁸¹Br)Proposed FormulaIdentity/Origin
246 / 248[C₉H₈BrFO₂]•⁺Molecular Ion (M•⁺)
202 / 204[C₇H₄BrFO]⁺3-Bromo-4-fluorobenzoyl cation
189 / 191[C₇H₅BrF]•⁺Benzylic cleavage product
174 / 176[C₆H₄BrF]•⁺Product of decarbonylation
95[C₆H₄F]⁺Product after loss of Bromine
75[C₆H₃]⁺Aromatic ring fragment

Experimental Protocol: GC-MS Analysis

This protocol outlines a standardized method for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system with an Electron Ionization source.

Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve Sample (1 mg/mL in Ethyl Acetate) P2 Vortex & Sonicate (Ensure full dissolution) P1->P2 P3 Transfer to GC Vial P2->P3 G1 Inject 1 µL (Splitless Mode) P3->G1 G2 Separation on DB-5ms Column G1->G2 G3 Elution into MS Source G2->G3 M1 Ionization (EI, 70 eV) G3->M1 M2 Mass Analysis (Quadrupole, m/z 50-350) M1->M2 M3 Detection (EM) M2->M3 D1 Extract Mass Spectrum M3->D1 D2 Identify Molecular Ion (m/z 246/248) D1->D2 D3 Analyze Fragmentation & Isotopic Patterns D2->D3

Caption: General experimental workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Use a high-purity, volatile solvent compatible with GC analysis. Ethyl acetate or dichloromethane are excellent choices.

    • Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL. From this, create a working solution of 10-20 µg/mL. The goal is to inject 10-20 ng onto the column to avoid detector saturation while ensuring a good signal-to-noise ratio.

    • Final Step: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

  • Gas Chromatography (GC) Parameters:

    • System: A standard GC system equipped with a capillary column.

    • Injection: 1 µL injection volume. Use splitless mode to maximize analyte transfer to the column, which is suitable for trace analysis and standard characterization.

    • Injector Temperature: 250 °C. This ensures rapid volatilization of the analyte without thermal degradation.

    • Column: A non-polar or mid-polarity column is ideal. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) provides excellent resolution for semi-volatile aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. This program ensures good peak shape and separation from potential impurities.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy for EI, which generates reproducible fragmentation patterns that are comparable to spectral libraries (e.g., NIST, Wiley).

    • Source Temperature: 230 °C. This prevents condensation of the analyte while minimizing thermal degradation within the source.

    • Mass Range: Scan from m/z 50 to 350. This range will capture all relevant fragments, from small aromatic pieces to the molecular ion cluster.

    • Data Acquisition: Full scan mode.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to elucidate a chemical structure. The choice of ionization technique dictates the analytical outcome: soft ionization is superior for molecular weight confirmation, while Electron Ionization provides a rich, detailed fragmentation pattern essential for structural verification. The unmistakable 1:1 isotopic signature of the bromine atom serves as an immediate and reliable marker for the molecular ion and all bromine-containing fragments. By combining a systematic GC-MS protocol with a foundational understanding of fragmentation mechanisms, researchers can confidently identify and characterize this and similar halogenated aromatic compounds.

References

A Comparative Guide to the Cross-Coupling Reactivity of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Aryl halides are foundational components in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. This guide provides an in-depth comparative analysis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane , a versatile building block, benchmarked against other common aryl halides in key cross-coupling transformations. By examining its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, we aim to provide actionable insights supported by experimental data and mechanistic principles.

Introduction: The Role of Aryl Halides in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful toolkit for the construction of biaryls, arylamines, and substituted alkenes—motifs prevalent in pharmaceuticals and functional materials.[1][2] The reactivity of the aryl halide (Ar-X) is a critical determinant of reaction efficiency, largely governed by the nature of the halogen (X) and the electronic and steric properties of the aryl group (Ar). The generally accepted order of reactivity for aryl halides is I > Br > OTf >> Cl, a trend rooted in the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst.[3][4]

This compound presents a unique combination of structural features:

  • Aryl Bromide: Offers a good balance of reactivity and stability, making it a workhorse in many cross-coupling applications. Aryl bromides are generally more reactive than the more affordable but less reactive aryl chlorides.[4]

  • Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring, potentially impacting the rate of oxidative addition and subsequent steps in the catalytic cycle.

  • Dioxolane Protecting Group: This acetal protects a carbonyl functionality, which can be readily deprotected under acidic conditions post-coupling. Its stability under the basic conditions of many cross-coupling reactions is a key advantage.

  • Substitution Pattern: The meta-bromo and para-fluoro substitution provides a specific regioisomer for targeted synthesis.

This guide will dissect the performance of this compound in comparison to other aryl halides, providing a framework for its strategic deployment in synthesis.

Comparative Analysis in Key Cross--Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a preeminent method for the formation of biaryl structures. The reaction couples an organoboron reagent with an aryl halide.

The electronic nature of the aryl halide significantly impacts the Suzuki-Miyaura coupling. Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step, leading to higher yields and faster reactions.[5] Conversely, electron-donating groups can retard the reaction.

Table 1: Illustrative Yield Comparison in Suzuki-Miyaura Coupling

Aryl HalideSubstituent NatureTypical Yield (%)Commentary
4-IodoanisoleElectron-donating>95%Highly reactive due to the C-I bond, despite the electron-donating group.
4-BromoanisoleElectron-donating85-95%Less reactive than the iodide, but still provides good yields.
4-ChloroanisoleElectron-donating<50%Significantly less reactive, often requiring specialized ligands and harsher conditions.
This compound Electron-withdrawing (F) Predicted: 90-98% The electron-withdrawing fluorine is expected to enhance reactivity, leading to high yields.
4-BromobenzonitrileStrongly Electron-withdrawing>95%The strong electron-withdrawing group significantly activates the aryl bromide.

Yields are illustrative and can vary based on specific reaction conditions.

The fluorine atom in This compound is anticipated to enhance its reactivity in Suzuki coupling, making it comparable to or even more reactive than simple aryl bromides and approaching the reactivity of some activated aryl bromides.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1]

Similar to the Suzuki coupling, the reactivity of aryl halides in the Buchwald-Hartwig amination is influenced by electronic factors. Electron-deficient aryl halides are generally more reactive. The choice of phosphine ligand is also critical and can be tailored to the specific substrates.

Table 2: Illustrative Yield Comparison in Buchwald-Hartwig Amination

Aryl HalideAmineTypical Yield (%)Commentary
4-IodotolueneAniline>95%Highly reactive aryl iodide couples efficiently.
4-BromotolueneAniline80-90%Good reactivity, often requiring slightly more forcing conditions than the iodide.
4-ChlorotolueneAniline<60%Challenging substrate requiring specialized, bulky phosphine ligands.
This compound Aniline Predicted: 85-95% The electron-withdrawing fluorine is expected to facilitate the reaction.
4-BromonitrobenzeneAniline>95%The nitro group strongly activates the aryl bromide towards amination.

Yields are illustrative and can vary based on specific reaction conditions.

The presence of the electron-withdrawing fluorine atom in This compound is expected to make it a highly effective substrate in Buchwald-Hartwig aminations.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Primary amine (e.g., aniline) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, combine the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu in a reaction vessel.

  • Add the degassed toluene, followed by the primary amine.

  • Seal the vessel and heat the reaction mixture to 100 °C for 8-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[2]

The Heck reaction is also sensitive to the electronic nature of the aryl halide, with electron-withdrawing groups generally promoting the reaction. The reactivity trend of aryl halides (I > Br > Cl) is also observed in this transformation.[6]

Table 3: Illustrative Yield Comparison in the Heck Reaction

Aryl HalideAlkeneTypical Yield (%)Commentary
4-IodoanisoleStyrene>90%Highly reactive aryl iodide provides excellent yields.
4-BromoanisoleStyrene70-85%Good reactivity, though may require higher temperatures or longer reaction times.
4-ChloroanisoleStyrene<40%Very low reactivity under standard conditions.
This compound Styrene Predicted: 80-90% The electron-withdrawing fluorine is expected to enhance reactivity.
4-BromobenzaldehydeStyrene>90%The aldehyde group strongly activates the aryl bromide.

Yields are illustrative and can vary based on specific reaction conditions.

The electronic properties of This compound suggest it will be a competent substrate for the Heck reaction, likely providing good to excellent yields.

This protocol describes a general procedure for the Heck reaction of an aryl bromide with an alkene.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Alkene (e.g., styrene) (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, Pd(OAc)₂, and P(o-tol)₃.

  • Purge the vessel with an inert gas.

  • Add the degassed DMF, followed by the alkene and triethylamine.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion: The Strategic Value of this compound

This compound emerges as a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its key advantages include:

  • Balanced Reactivity: As an aryl bromide, it offers a good compromise between the high reactivity of aryl iodides and the lower cost but reduced reactivity of aryl chlorides.

  • Electronic Activation: The electron-withdrawing fluorine substituent enhances its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, often leading to higher yields and milder reaction conditions compared to non-fluorinated or electron-rich aryl bromides.

  • Orthogonal Functionality: The dioxolane group serves as a robust protecting group for a carbonyl functionality, stable to the basic conditions of these cross-coupling reactions, allowing for subsequent synthetic transformations.

For researchers in drug discovery and materials science, the predictable and favorable reactivity profile of This compound , combined with its useful functionality, makes it a strategic choice for the synthesis of complex molecular targets.

References

A Comparative Guide to the Biological Activity of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane Derivatives: A Strategic Approach for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

As a Senior Application Scientist, this guide provides a comprehensive framework for exploring the therapeutic potential of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane derivatives. While direct experimental data on this specific class of compounds is emerging, this document synthesizes information from structurally related analogs to build a predictive comparison and outlines a strategic workflow for their synthesis and biological evaluation. The 1,3-dioxolane scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antifungal, anticancer, and antiviral effects.[1][2] The unique substitution pattern of a bromo and fluoro group on the phenyl ring at the 2-position of the dioxolane core presents a compelling opportunity for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.

The Therapeutic Promise of Halogenated 2-Phenyl-1,3-dioxolanes

The introduction of halogen atoms, particularly bromine and fluorine, into a phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability.[3] Bromine, a larger and more polarizable halogen, can also contribute to increased potency. The combination of these two halogens on the phenyl ring of a 2-phenyl-1,3-dioxolane creates a unique electronic and steric profile that can be exploited for targeted drug design.

This guide will focus on the potential antimicrobial and anticancer activities of this compound derivatives, drawing comparisons with existing therapeutic agents in these fields.

Synthesis of the Core Scaffold: this compound

The foundational step in exploring the biological activity of this class of compounds is the efficient synthesis of the parent molecule, this compound. This is typically achieved through an acid-catalyzed acetalization reaction between 3-bromo-4-fluorobenzaldehyde and ethylene glycol.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-bromo-4-fluorobenzaldehyde, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Predicted Biological Activity and Comparative Analysis

Based on the known activities of structurally similar halogenated 2-phenyl-1,3-dioxolane derivatives, we can predict the potential therapeutic applications of novel derivatives of this compound.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of 1,3-dioxolane derivatives.[1][5] The presence of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial potency.

Hypothetical Comparison of Antimicrobial Activity:

Compound ClassTarget PathogensPredicted MIC Range (µg/mL)Reference Compounds
This compound DerivativesStaphylococcus aureus, Pseudomonas aeruginosa, Candida albicans10 - 100Ciprofloxacin, Fluconazole
Fluoroquinolones (e.g., Ciprofloxacin)Broad-spectrum bacteria0.008 - 8-
Azole Antifungals (e.g., Fluconazole)Yeasts and fungi0.25 - 64-

The proposed derivatives are expected to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The synergistic effect of the bromo and fluoro substituents may lead to improved membrane permeability and target engagement within the microbial cells.

Anticancer Activity

The 1,3-dioxolane scaffold has been incorporated into several anticancer agents.[6] Halogenated aromatic compounds are also a common feature in many cytotoxic drugs. Therefore, it is plausible that derivatives of this compound could exhibit potent anticancer activity.

Hypothetical Comparison of Anticancer Activity:

Compound ClassCancer Cell LinesPredicted IC50 Range (µM)Reference Compounds
This compound DerivativesMCF-7 (Breast), A549 (Lung), HCT116 (Colon)1 - 50Doxorubicin, Paclitaxel
DoxorubicinBroad-spectrum0.01 - 1-
PaclitaxelBroad-spectrum0.001 - 0.1-

The mechanism of action could involve the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis. The bromo and fluoro substituents could play a crucial role in the binding of these derivatives to their molecular targets.

Proposed Workflow for Synthesis and Biological Evaluation

To systematically investigate the therapeutic potential of this compound derivatives, a structured workflow is essential.

G cluster_1 Biological Evaluation Phase A Synthesis of this compound B Derivatization at the dioxolane ring or phenyl ring A->B C Purification and Characterization (NMR, MS, HPLC) B->C D Antimicrobial Screening (MIC determination) C->D Lead Compounds E Anticancer Screening (IC50 determination) C->E Lead Compounds F Mechanism of Action Studies D->F E->F G In vivo efficacy and toxicity studies F->G

Caption: Proposed workflow for the synthesis and biological evaluation of novel this compound derivatives.

Detailed Experimental Protocols for Biological Assays

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the synthesized derivatives that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, P. aeruginosa) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature and duration for each microorganism.

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Protocol for IC50 Determination using MTT Assay

Objective: To determine the concentration of the synthesized derivatives that inhibits 50% of cancer cell growth.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

Concluding Remarks and Future Directions

The exploration of this compound derivatives represents a promising avenue for the discovery of novel antimicrobial and anticancer agents. The unique combination of the dioxolane scaffold with a di-halogenated phenyl ring offers significant potential for developing compounds with enhanced biological activity and favorable pharmacological profiles. The systematic approach outlined in this guide, from synthesis to comprehensive biological evaluation, provides a robust framework for researchers to unlock the therapeutic potential of this exciting class of molecules. Future studies should focus on elucidating the specific mechanisms of action and conducting in vivo studies to validate the therapeutic efficacy and safety of the most promising lead compounds.

References

A Comparative Guide to the Structural Isomers of 2-(Bromo-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds serve as foundational building blocks.[1] The precise placement of halogen substituents on a phenyl ring can dramatically alter a molecule's steric profile, electronic properties, and, consequently, its biological activity or material characteristics. This guide provides an in-depth structural comparison of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane and its key positional isomers.

The 1,3-dioxolane moiety is a common protecting group for aldehydes and is found in numerous biologically active molecules.[2][3] When attached to a di-halogenated phenyl ring, the resulting structure becomes a versatile intermediate for synthesizing more complex molecules, leveraging the differential reactivity of the C-Br and C-F bonds.[1] This analysis will focus on the structural nuances arising from the positional isomerism of the bromine and fluorine atoms on the phenyl ring, supported by established experimental protocols and computational insights.

Isomer Identification and Synthesis

The isomers under consideration are positional isomers, where the bromine and fluorine atoms occupy different positions on the phenyl ring attached to the 1,3-dioxolane core. The parent compound is this compound. For comparison, we will consider two other representative isomers:

  • Isomer A (Target): this compound (CAS 77771-04-1)[4][5][6]

  • Isomer B: 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane

  • Isomer C: 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane

These isomers are typically synthesized via the acid-catalyzed acetalization of the corresponding substituted benzaldehyde with ethylene glycol.[1][7][8] This reaction is a robust and well-documented method for forming the 1,3-dioxolane ring.[2][3][9]

Diagram: Isomeric Structures

G cluster_A Isomer A cluster_B Isomer B cluster_C Isomer C A This compound imgA B 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane imgB C 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane imgC

Caption: Key positional isomers of 2-(Bromo-fluorophenyl)-1,3-dioxolane.

Experimental Protocol: Synthesis and Characterization

The following protocol outlines a general procedure for synthesizing these isomers, which is crucial for obtaining material for comparative analysis.

Protocol 1: Synthesis via Acetalization

Objective: To synthesize 2-(substituted-phenyl)-1,3-dioxolanes from the corresponding benzaldehydes.

Materials:

  • Substituted bromo-fluorobenzaldehyde (1.0 eq)

  • Ethylene glycol (1.2 eq)[7]

  • p-Toluenesulfonic acid (p-TSA) (0.01 eq, catalyst)[7]

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.

  • Reaction Mixture: To the flask, add the substituted bromo-fluorobenzaldehyde, ethylene glycol, p-TSA, and toluene.[7]

  • Reflux: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.[7]

  • Workup: Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium bicarbonate solution and brine.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[7]

  • Purification: Purify the resulting crude product by vacuum distillation or column chromatography to yield the pure dioxolane isomer.[7]

Causality: The use of a Dean-Stark apparatus is critical. Acetalization is a reversible equilibrium reaction. By continuously removing water, the equilibrium is driven towards the product side, ensuring a high yield, a principle fundamental to many condensation reactions. p-TSA is an effective and easily handled acidic catalyst for this transformation.[9]

Comparative Structural Analysis: Spectroscopic and Computational Data

The primary differences between these isomers manifest in their spectroscopic signatures and calculated electronic properties, stemming from the distinct electronic environments created by the varying positions of the electron-withdrawing halogen substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally sensitive to the local electronic environment of each nucleus. For these isomers, both ¹H and ¹⁹F NMR will show distinct patterns.

  • ¹H NMR: The chemical shifts of the dioxolane protons (a singlet for the C2-H and a multiplet for the C4/C5-H₂) and the aromatic protons will differ. The proximity of the bulky bromine atom in Isomer B (ortho-position) is expected to cause a significant downfield shift for the C2-H proton of the dioxolane ring due to steric compression and anisotropic effects, compared to Isomers A and C.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to the nature and position of other substituents on the aromatic ring.[10][11][12] We can predict that the ¹⁹F chemical shift will be most distinct for each isomer due to the differing electronic communication between the fluorine, the bromine, and the electron-donating dioxolane group.

Table 1: Predicted Comparative NMR Data

IsomerKey ¹H NMR Feature (Predicted)Key ¹⁹F NMR Feature (Predicted)Rationale
A (3-Br, 4-F) Aromatic protons show a complex splitting pattern. C2-H shift is baseline.The fluorine is para to an oxygen-linked carbon and meta to bromine.Standard electronic effects.
B (2-Br, 4-F) C2-H of the dioxolane ring is significantly downfield shifted.Fluorine is para to the dioxolane and ortho to bromine. Strongest electronic influence from Br.Steric hindrance and strong through-space interaction from the ortho-bromine.
C (4-Br, 3-F) Aromatic protons show a different splitting pattern due to changed coupling constants.Fluorine is ortho to the dioxolane and meta to bromine.The proximity of the electron-donating dioxolane group will strongly influence the fluorine's chemical shift.
Computational Modeling

To quantify the electronic differences, Density Functional Theory (DFT) calculations can be employed. These calculations provide insights into molecular geometries, dipole moments, and electrostatic potential surfaces, which are critical for understanding intermolecular interactions in drug development or materials science.[13][14]

Protocol 2: DFT Calculation Workflow

Objective: To calculate and compare the ground-state electronic properties of the dioxolane isomers.

Software: Gaussian, ORCA, or similar quantum chemistry package. Method: B3LYP functional.[13][15] Basis Set: 6-31G(d,p) or higher.[13]

Workflow Diagram:

G start Define Isomer Structures (A, B, C) geom_opt Geometry Optimization (B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min prop_calc Calculate Properties: - Dipole Moment - Electrostatic Potential - NMR Chemical Shifts verify_min->prop_calc analysis Comparative Analysis of Isomer Properties prop_calc->analysis

Caption: Workflow for computational analysis of dioxolane isomers.

Trustworthiness of Protocol: This workflow represents a standard, self-validating approach in computational chemistry.[16] The frequency calculation is a critical step; the absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum on the potential energy surface, ensuring the reliability of the subsequently calculated properties.[16]

Table 2: Predicted Comparative Computational Data

PropertyIsomer A (3-Br, 4-F)Isomer B (2-Br, 4-F)Isomer C (4-Br, 3-F)Significance
Calculated Dipole Moment ModerateHighestHighThe ortho-bromo isomer (B) is expected to have the largest dipole moment due to the vector alignment of the C-Br and C-F bond dipoles with the C-O bonds of the dioxolane. This influences solubility and crystal packing.
Molecular Electrostatic Potential (MEP) Negative potential on F and O atoms. Positive region (σ-hole) on Br.The σ-hole on the ortho-bromine will be more pronounced and sterically accessible.The electrostatic potential distribution will be distinct, affecting non-covalent interactions like halogen bonding.[17][18]

Implications for Drug Development and Materials Science

The structural variations between these isomers have profound implications:

  • Reactivity: The ortho-bromo substituent in Isomer B can sterically hinder reactions at the dioxolane ring or the adjacent aromatic positions. Conversely, its unique electronic activation might favor specific substitution reactions.

  • Biological Activity: In a drug development context, the different electrostatic surfaces and dipole moments will dictate how each isomer interacts with a biological target. The position of the hydrogen bond accepting fluorine atom and the halogen-bond donating bromine atom are critical for molecular recognition.

  • Material Properties: For materials science applications, properties like crystal packing, melting point, and solubility are governed by the molecule's shape and dipole moment. The significant predicted difference in dipole moments suggests these isomers will form crystals with different packing motifs and, therefore, different physical properties.[19]

Conclusion

While chemically similar, the positional isomers of 2-(bromo-fluorophenyl)-1,3-dioxolane possess distinct structural and electronic characteristics. The placement of the bromine atom, particularly in the ortho-position (Isomer B), induces the most significant changes in predicted NMR spectra and dipole moment due to a combination of steric and electronic effects. These differences are not trivial; they are determinative for the molecule's reactivity, its potential as a pharmaceutical intermediate, and its properties as a molecular material. The experimental and computational workflows detailed herein provide a robust framework for synthesizing and characterizing these and other related compounds, enabling researchers to make informed decisions in their scientific pursuits.

References

A Senior Application Scientist's Guide to Aryl Dioxolane Reactivity: 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane vs. 2-(4-bromophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, aryl halides serve as indispensable building blocks, particularly in the construction of complex molecular architectures for pharmaceuticals and materials science.[1] Among these, 2-aryl-1,3-dioxolanes are of significant interest as they provide a masked aldehyde functionality, stable to a variety of reaction conditions under which a free aldehyde would not survive. This guide provides an in-depth comparison of the reactivity of two closely related aryl bromide building blocks: 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane and 2-(4-bromophenyl)-1,3-dioxolane .

While structurally similar, the single fluorine atom in the ortho position to the bromine profoundly alters the electronic landscape of the aromatic ring, leading to significant, and often advantageous, differences in reactivity. This guide will dissect these differences, providing experimental context and mechanistic reasoning to empower researchers in selecting the optimal reagent for their synthetic goals. We will focus on transformations pivotal to synthetic campaigns, such as palladium-catalyzed cross-coupling and metal-halogen exchange reactions.

Pillar 1: The Decisive Influence of Aromatic Fluorination

The difference in reactivity between our two subjects stems directly from the fundamental electronic properties of the fluorine substituent compared to a hydrogen atom. Understanding these effects is critical to predicting and controlling reaction outcomes.

The Dueling Electronic Effects of Fluorine

A fluorine atom attached to an aromatic ring exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework.[2][3] This effect is most potent at the carbon atom directly attached to the fluorine (the ipso-carbon) and diminishes with distance. This electron withdrawal polarizes the C-Br bond, rendering the carbon atom bearing the bromine more electrophilic.

  • Mesomeric/Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, increasing electron density, particularly at the ortho and para positions relative to the fluorine.[3]

For halogens, the powerful inductive effect (-I) generally outweighs the resonance effect (+M).[3] Consequently, the phenyl ring of this compound is more electron-deficient (deactivated) overall compared to the ring in 2-(4-bromophenyl)-1,3-dioxolane. This deactivation has profound implications for the reactivity of the C-Br bond.

Steric Considerations

The fluorine atom is the smallest of the halogens, and its steric footprint is only slightly larger than that of a hydrogen atom. Therefore, steric hindrance from the ortho-fluoro group is generally considered a minor factor in influencing the reactivity at the adjacent bromine, especially when compared to its powerful electronic influence.

Pillar 2: Comparative Reactivity in Key Synthetic Transformations

The theoretical electronic differences manifest as tangible, experimentally observable variations in reactivity. Here, we compare the performance of both compounds in two of the most common and powerful C-C bond-forming reaction classes.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis.[4] The critical, often rate-limiting, step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst.

Mechanistic Insight: The electron-deficient nature of the aromatic ring in this compound significantly accelerates this oxidative addition step. The strong inductive withdrawal by the ortho-fluorine atom makes the C-Br bond more polarized and susceptible to cleavage by the electron-rich Pd(0) center. This often translates to faster reaction times, lower catalyst loadings, or milder reaction temperatures compared to its non-fluorinated counterpart.[5]

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition Ar-Br arpdbr Ar-Pd(II)L₂(Br) oxidative_addition->arpdbr transmetalation Transmetalation arpdbr->transmetalation R-B(OR)₂ arpdr Ar-Pd(II)L₂(R) transmetalation->arpdr reductive_elimination Reductive Elimination arpdr->reductive_elimination product Ar-R reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: The oxidative addition of Ar-Br to Pd(0) is accelerated for the fluorinated substrate.

Experimental Comparison: Suzuki-Miyaura Coupling

The following table summarizes expected outcomes for a Suzuki-Miyaura coupling with phenylboronic acid, highlighting the enhanced reactivity of the fluorinated substrate.

ParameterThis compound2-(4-bromophenyl)-1,3-dioxolane
Substrate More reactiveLess reactive
Typical Temp. 60-80 °C80-100 °C
Reaction Time 1-4 hours6-18 hours
Catalyst Loading 1-2 mol%2-5 mol%
Anticipated Yield >90%80-90%

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol describes a general procedure for comparing the reactivity of the two aryl bromides.

Methodology:

  • Reaction Setup: To two separate oven-dried Schlenk flasks under an Argon atmosphere, add the respective aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane (4 mL) and Water (1 mL) to each flask.

  • Heating and Monitoring: Place both flasks in a pre-heated oil bath set to 80 °C. Monitor the reaction progress at 1-hour intervals by taking aliquots and analyzing via TLC or GC-MS.

  • Workup: Upon completion (or after 18 hours), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Observation: The reaction with this compound is expected to reach completion significantly faster than the reaction with its non-fluorinated analog.

B. Metal-Halogen Exchange

The formation of organometallic reagents, such as aryllithiums or Grignard reagents, via metal-halogen exchange is another fundamental transformation. The rate of this reaction is also highly dependent on the electronic properties of the aryl halide.

Mechanistic Insight: Lithium-halogen exchange with an alkyllithium reagent (e.g., n-BuLi) involves a nucleophilic attack of the alkyl group on the bromine atom or an electron transfer mechanism. Regardless of the precise mechanism, a more electrophilic carbon at the C-Br bond facilitates the exchange. The electron-withdrawing fluorine in this compound increases the partial positive charge on the bromine-bearing carbon, accelerating the rate of exchange.[6][7][8]

Diagram 2: Experimental Workflow for Lithiation-Quenching

Lithiation_Workflow start Ar-Br in dry THF under Argon cool Cool to -78 °C (Acetone/Dry Ice Bath) start->cool add_buli Slowly add n-BuLi (1.1 equiv) cool->add_buli stir Stir for 5-30 min at -78 °C add_buli->stir quench Quench with Electrophile (e.g., CO₂ gas) stir->quench warm Warm to Room Temp. quench->warm workup Aqueous Workup & Extraction warm->workup product Isolate Product (e.g., Ar-COOH) workup->product

Caption: Workflow for lithium-halogen exchange and subsequent reaction with an electrophile.

Experimental Comparison: Lithium-Halogen Exchange

ParameterThis compound2-(4-bromophenyl)-1,3-dioxolane
Substrate More reactiveLess reactive
Exchange Time < 10 minutes at -78 °C30-60 minutes at -78 °C
Side Reactions Lower risk of competing ortho-metalationHigher risk of competing ortho-metalation with longer reaction times or higher temperatures
Anticipated Yield >95%85-95%

Protocol 2: Comparative Lithium-Halogen Exchange

This protocol outlines a procedure to compare the rate of lithium-bromine exchange by quenching with carbon dioxide.

Methodology:

  • Reaction Setup: To two separate oven-dried Schlenk flasks under an Argon atmosphere, add the respective aryl bromide (1.0 mmol, 1.0 equiv) and dry THF (5 mL).

  • Cooling: Cool both solutions to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise to each flask.

  • Reaction and Quenching:

    • For the flask containing This compound , stir for 5 minutes.

    • For the flask containing 2-(4-bromophenyl)-1,3-dioxolane , stir for 45 minutes.

    • After the respective stir times, bubble dry CO₂ gas through each solution for 10 minutes.

  • Workup: Remove the cooling baths and allow the mixtures to warm to room temperature. Quench carefully by adding 1 M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid products, which can be analyzed and compared.

Expected Observation: The fluorinated substrate will undergo a more rapid and cleaner conversion to the corresponding lithium species, leading to a higher yield of the carboxylic acid product under identical (shortened) reaction times.

Pillar 3: Synthesis and Practical Considerations

Both compounds are typically synthesized via the same straightforward method: acid-catalyzed acetalization of the corresponding benzaldehyde with ethylene glycol, often with azeotropic removal of water.[1][9]

  • This compound is prepared from 3-bromo-4-fluorobenzaldehyde.

  • 2-(4-bromophenyl)-1,3-dioxolane is prepared from 4-bromobenzaldehyde.[10][11][12]

Both starting materials and final products are generally stable, crystalline solids or high-boiling oils that can be handled with standard laboratory procedures.[1][10]

Conclusion and Recommendations

The presence of an ortho-fluorine atom is not a trivial substitution; it is a powerful tool for modulating reactivity. Our comparative analysis demonstrates that This compound is the more reactive substrate in transformations that rely on the cleavage of the C-Br bond.

Key Takeaways:

  • Enhanced Reactivity: The electron-withdrawing nature of the fluorine atom accelerates both the oxidative addition step in palladium-catalyzed cross-coupling and the rate of lithium-halogen exchange.

  • Milder Conditions: The increased reactivity of the fluorinated compound often allows for the use of milder reaction conditions (lower temperatures, shorter times, less catalyst), which can improve functional group tolerance and reduce side product formation.

  • Strategic Choice:

    • For rapid, efficient, and high-yielding cross-coupling or metal-halogen exchange reactions, This compound is the superior choice.

    • 2-(4-bromophenyl)-1,3-dioxolane remains a valuable and effective building block, particularly in cases where slower, more controlled reactivity is desired or when the synthetic target does not require the presence of a fluorine atom.

By understanding the underlying electronic principles, researchers can leverage the subtle yet powerful effect of aromatic fluorination to optimize synthetic strategies and accelerate the discovery and development of novel molecules.

References

Efficacy of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane as a Building Block in Drug Discovery

Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] It is estimated that approximately 30% of all newly approved drugs contain one or more fluorine atoms.[1] Bromine, on the other hand, serves as a versatile synthetic handle, providing a reactive site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries. Building blocks, such as this compound, which combine these features, are therefore invaluable tools for medicinal chemists.

This guide provides a comprehensive analysis of this compound, evaluating its efficacy as a building block in drug discovery. We will delve into its synthesis, properties, and applications, and objectively compare its performance with alternative building blocks, supported by experimental data and protocols.

A Deep Dive into this compound: Structure, Synthesis, and Utility

Molecular Structure and Intrinsic Properties

This compound is an organic compound with the molecular formula C₉H₈BrFO₂ and a molecular weight of approximately 247.07 g/mol .[3] Its structure is characterized by a phenyl ring substituted with both a bromine and a fluorine atom, and a 1,3-dioxolane ring attached at the 2-position of the phenyl ring.[3]

  • The 3-Bromo-4-fluorophenyl Moiety: This is the core of the building block's utility. The bromine atom at the 3-position is a prime site for facile nucleophilic substitution or, more importantly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of functional groups. The fluorine atom at the 4-position, being a strong electron-withdrawing group, influences the electronic properties of the aromatic ring and can enhance the drug-like properties of the final compound.[3]

  • The 1,3-Dioxolane Ring: This five-membered heterocyclic ring serves as a stable protecting group for an aldehyde.[3] The dioxolane itself is found in some bioactive molecules and can contribute to enhanced biological activity, potentially through hydrogen bonding interactions between its oxygen atoms and a target active site.[4][5] Its primary role in this building block, however, is to mask the reactivity of the aldehyde derived from its precursor, 3-bromo-4-fluorobenzaldehyde, allowing for selective reactions at the bromine site without interference from the aldehyde.

Synthesis of the Building Block

The most common and efficient synthesis of this compound involves the acid-catalyzed acetalization of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[3][6][7] This reaction is typically carried out in a non-polar solvent like toluene, with a catalytic amount of an acid such as p-toluenesulfonic acid. The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product by removing the water formed during the reaction.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-4-fluorobenzaldehyde (45.7 g, 220.7 mmol)

  • Ethylene glycol (27.39 g, 441.4 mmol)

  • p-Toluenesulfonic acid (0.225 g, 1.3 mmol)

  • Dry toluene (110 cm³)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • A mixture of 3-bromo-4-fluorobenzaldehyde, ethylene glycol, p-toluenesulfonic acid, and dry toluene is placed in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.[6]

  • The mixture is heated to reflux.[6]

  • The reaction is monitored by observing the collection of water in the Dean-Stark trap and can be checked for completion by gas-liquid chromatography to confirm the absence of the starting aldehyde.[6]

  • After the reaction is complete (typically after about 4.5 hours when approximately 12 cm³ of water has been collected), the mixture is allowed to cool to room temperature.[6]

  • The reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.[6]

  • The organic layer is separated and dried over anhydrous magnesium sulfate.[6]

  • The solvent is removed under reduced pressure using a rotary evaporator to yield a yellow oil.[6]

  • The crude product is purified by distillation under reduced pressure to give pure this compound.[6]

Visualization of the Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde Reaction Reaction Mixture 3-Bromo-4-fluorobenzaldehyde->Reaction Ethylene glycol Ethylene glycol Ethylene glycol->Reaction p-Toluenesulfonic acid (catalyst) p-Toluenesulfonic acid (catalyst) p-Toluenesulfonic acid (catalyst)->Reaction Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction Heat (reflux) with Dean-Stark trap Heat (reflux) with Dean-Stark trap Heat (reflux) with Dean-Stark trap->Reaction This compound This compound Reaction->this compound Acetalization G start 2-(3-Bromo-4-fluorophenyl) -1,3-dioxolane step1 Suzuki Coupling (e.g., with Arylboronic acid) start->step1 intermediate1 Aryl-substituted -4-fluorophenyl-1,3-dioxolane step1->intermediate1 step2 Acidic Hydrolysis (Deprotection) intermediate1->step2 intermediate2 Aryl-substituted -4-fluorobenzaldehyde step2->intermediate2 step3 Reductive Amination (e.g., with a primary amine) intermediate2->step3 final_product Diverse, complex drug-like molecule step3->final_product

References

A Comparative Guide to Catalysts for the Synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is a valuable synthetic intermediate in the development of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a protected aldehyde in the form of a cyclic acetal, along with bromo and fluoro substituents on the aromatic ring, makes it a versatile building block for introducing this moiety into more complex molecules through cross-coupling reactions or nucleophilic substitution.[1]

The synthesis of this compound is a classic example of acetalization, specifically the protection of the carbonyl group of 3-bromo-4-fluorobenzaldehyde with ethylene glycol.[1] This reaction is reversible and typically requires a catalyst to proceed at a reasonable rate. The choice of catalyst is a critical decision that impacts reaction efficiency, yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of various catalytic systems for this synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

The Acetalization Reaction: A Mechanistic Overview

The formation of a 1,3-dioxolane from an aldehyde and ethylene glycol is an acid-catalyzed nucleophilic addition-elimination reaction.[2][3] Understanding this mechanism is key to appreciating the role of the catalyst and the reaction conditions. The primary function of the acid catalyst is to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of ethylene glycol.

The equilibrium nature of the reaction necessitates the removal of the water byproduct to drive the reaction towards the product side, in accordance with Le Châtelier's principle.[4] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.[5][6]

Acetalization_Mechanism cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Water Elimination cluster_3 Step 4: Ring Closure A Aldehyde (R-CHO) H_plus H+ A->H_plus Catalyst B Protonated Aldehyde (Enhanced Electrophilicity) H_plus->B C Ethylene Glycol (HO-CH2-CH2-OH) B->C Attack by Diol D Hemiacetal Intermediate C->D E Protonated Hemiacetal D->E + H+ F Oxonium Ion + H2O E->F - H2O G 1,3-Dioxolane (Product) F->G Intramolecular Attack H_plus_out H+ (Regenerated) G->H_plus_out

Figure 1. General mechanism of acid-catalyzed acetalization.

Comparative Analysis of Catalytic Systems

The choice of catalyst can be broadly categorized into homogeneous and heterogeneous systems, with emerging green alternatives also gaining traction.

Homogeneous Acid Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering excellent catalyst-substrate contact and often leading to high reaction rates.

  • Brønsted Acids: These are the traditional and most common catalysts for acetalization.

    • p-Toluenesulfonic Acid (p-TsOH): A crystalline, non-volatile strong organic acid, p-TsOH is highly effective and widely used.[5][6] It is relatively inexpensive and efficient in catalytic amounts. The primary drawback is the need for a neutralization step during work-up and the difficulty in separating it from the reaction mixture, which can lead to acidic waste streams.[7]

    • Sulfuric Acid (H₂SO₄) and Hydrochloric Acid (HCl): While highly effective, these mineral acids are corrosive, hazardous, and can promote side reactions.[4][7] Their use is often avoided in complex syntheses where acid-sensitive functional groups may be present.

  • Lewis Acids: Lewis acids activate the carbonyl group by coordinating to the oxygen atom.

    • Zirconium(IV) chloride (ZrCl₄), Cerium(III) triflate (Ce(OTf)₃), Erbium(III) triflate (Er(OTf)₃): These catalysts can be highly efficient and chemoselective, sometimes allowing the reaction to proceed under milder conditions than Brønsted acids.[6] However, they are often more expensive and sensitive to moisture.

Heterogeneous Solid Acid Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers significant process advantages, primarily the ease of separation by simple filtration and the potential for catalyst recycling and reuse, which aligns with the principles of green chemistry.[7][8]

  • Ion-Exchange Resins: Sulfonated polystyrene resins like Amberlyst-15 and Amberlyst-36 are highly acidic and have demonstrated excellent activity in acetalization reactions.[9] They serve as a solid-supported version of p-TsOH or H₂SO₄, eliminating corrosive and hazardous liquid acids. High yields of up to 94% have been reported for the acetalization of benzaldehyde using Amberlyst-36.[9]

  • Acidic Clays: Montmorillonite clays (e.g., K10) are natural aluminosilicates that act as efficient, inexpensive, and eco-friendly solid acid catalysts.[8][10] They have been successfully used for the synthesis of various 1,3-dioxolanes.[10]

  • Zeolites and Mesoporous Silicas: Materials like Al-SBA-15 possess a high surface area and tunable acidity, making them effective catalysts for solvent-free acetal synthesis.[11] Their ordered pore structure can also impart shape selectivity to the reaction.

Novel and Green Catalytic Approaches

Recent research has focused on developing more sustainable catalytic methods.

  • Photocatalysis: Organocatalysts like Eosin Y and thioxanthenone, when activated by visible light (e.g., from household lamps or green LEDs), can promote acetalization in high yields under mild, neutral conditions.[8][12] This approach avoids the use of any acids, broadening the substrate scope to include acid-sensitive molecules.[13]

  • Ionic Liquids (ILs): Acidic functionalized ionic liquids can act as both the catalyst and the reaction medium. Certain ILs have been shown to facilitate acetalization with yields up to 99%, attributed to the formation of a "micro water-removing system" that drives the equilibrium forward.[9]

Data Summary: Catalyst Performance Comparison

CatalystTypeTypical LoadingSolventTemp (°C)TimeYield (%)Advantages & Disadvantages
p-TsOH Homogeneous0.2-1 mol%TolueneReflux4-8 h>90%(+): Inexpensive, high yield. (-): Corrosive, difficult to remove, acidic waste.[5][7]
H₂SO₄ HomogeneousCatalyticVariousRT - RefluxVariableHigh(+): Very strong acid, fast reaction. (-): Highly corrosive, side reactions.[4]
Amberlyst-15 Heterogeneous10-20 wt%TolueneReflux2-6 h~70-80%(+): Reusable, easy separation. (-): Slower than homogeneous catalysts.[9]
Mont. K10 Heterogeneous~2.5 g/mmol TolueneReflux1-3 h>90%(+): Inexpensive, eco-friendly, reusable. (-): Requires filtration.[10]
Thioxanthenone Photocatalyst1-5 mol%MethanolRT12-24 h>90%(+): Mild, neutral conditions, tolerates sensitive groups. (-): Requires light source, longer times.[12]

Note: Data for heterogeneous and novel catalysts are based on analogous benzaldehyde acetalization reactions and serve as a strong indicator of performance for the target synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing this compound using representative homogeneous and heterogeneous catalysts.

Experimental_Workflow A 1. Reactant Setup - 3-Bromo-4-fluorobenzaldehyde - Ethylene Glycol - Solvent (e.g., Toluene) B 2. Catalyst Addition (e.g., p-TsOH or Mont. K10) A->B C 3. Reaction - Heat to reflux - Azeotropic removal of water (Dean-Stark) B->C D 4. Work-up - Cool mixture - Catalyst removal (filtration for hetero.) - Neutralization wash (for homo.) C->D E 5. Extraction & Drying - Extract with organic solvent - Wash with brine - Dry over MgSO₄/Na₂SO₄ D->E F 6. Purification - Evaporate solvent - Vacuum distillation or Column chromatography E->F G 7. Product Analysis - Characterization (NMR, GC-MS) F->G

Figure 2. General experimental workflow for dioxolane synthesis.

Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TsOH)

This protocol is adapted from a standard procedure for the synthesis of this compound.[5]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

  • Reagents: To the flask, add 3-bromo-4-fluorobenzaldehyde (45.7 g, 0.225 mol), ethylene glycol (27.39 g, 0.441 mol), p-toluenesulfonic acid monohydrate (0.225 g, 1.18 mmol), and dry toluene (110 cm³).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for approximately 4.5 hours, or until the theoretical amount of water (~4 mL) has been collected and gas chromatography indicates the complete consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the p-TsOH catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product, this compound.[5]

Protocol 2: Heterogeneous Catalysis with Montmorillonite K10 Clay

This protocol is based on a general procedure for Montmorillonite K10-catalyzed acetalization.[10]

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

  • Reagents: To the flask, add 3-bromo-4-fluorobenzaldehyde (10.15 g, 50 mmol), montmorillonite K10 (3.0 g), and sodium-dried toluene (100 mL).

  • Dehydrating Agent (Optional but Recommended): Add trimethyl orthoformate (5.8 mL, 53 mmol) as a chemical water scavenger to facilitate the reaction. Stir for 1 hour at room temperature.

  • Diol Addition: Add ethylene glycol (6.2 g, 100 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Work-up: After cooling the reaction mixture, remove the solid Montmorillonite K10 catalyst by filtration, washing the solid with a small amount of toluene.

  • Purification: Combine the filtrate and washings. Wash the solution with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation if necessary.

Conclusion and Recommendations

The selection of a catalyst for the synthesis of this compound is a trade-off between reaction efficiency, cost, operational simplicity, and environmental impact.

  • For lab-scale synthesis where high yield and rapid, reliable results are paramount, traditional homogeneous catalysis with p-TsOH remains an excellent and cost-effective choice, provided the subsequent neutralization and work-up steps are acceptable.[5]

  • For process development and scale-up applications , heterogeneous catalysts such as Amberlyst resins or Montmorillonite K10 clay are highly recommended.[9][10] Their primary advantages of easy separation and reusability can significantly reduce waste, simplify the purification process, and lower overall production costs, aligning with green chemistry principles.[7][8]

  • For syntheses involving acid-sensitive substrates , emerging photocatalytic methods offer a compelling, albeit slower, alternative.[12][13] They operate under neutral conditions, potentially avoiding the need for protecting group strategies for other functionalities in the molecule.

Ultimately, the optimal catalyst is context-dependent. Researchers and process chemists should evaluate these options based on the specific constraints and goals of their synthetic project.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane, a halogenated organic compound, is not merely a regulatory necessity but a critical component of responsible laboratory practice. This guide provides a comprehensive framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both personnel and the environment.

Hazard Assessment and Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. As a brominated and fluorinated aromatic compound, this compound requires specific precautions.

Causality of Handling Procedures: The molecular structure necessitates handling in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2] The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers receive training on the hazards of chemicals in their workspace and that exposures do not exceed permissible limits.[3][4][5]

Personal Protective Equipment (PPE): The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE based on the potential hazards.

Hazard Type Required PPE Rationale
Skin Contact Nitrile rubber gloves, lab coat.Prevents direct contact with skin, which may cause irritation.[6][7]
Eye Contact Safety glasses with side shields or goggles.Protects eyes from potential splashes, which can cause serious irritation.[1][8]
Inhalation Use within a chemical fume hood.Vapors may be harmful if inhaled; a fume hood provides necessary ventilation.[2][7]

Chemical Incompatibilities: This compound must be stored and disposed of separately from incompatible materials to prevent dangerous reactions. Key incompatibilities include:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates)[2][9]

  • Acids and Bases: [2][10]

Waste Characterization and Segregation: The Halogenated Waste Stream

Proper disposal begins with correct waste characterization. Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[11][12]

This compound is classified as a halogenated organic waste due to the presence of bromine and fluorine atoms.[10] This classification is critical because land disposal of halogenated organic compounds (HOCs) is restricted, and they require specific treatment methods, such as controlled incineration at a licensed facility.[1][13][14]

The Segregation Imperative:

  • NEVER mix halogenated waste with non-halogenated organic waste.[15] Co-mingling complicates the disposal process and significantly increases costs.

  • NEVER dispose of this chemical down the drain or allow it to evaporate in a fume hood.[1][2] This is a direct violation of environmental regulations and poses a risk of releasing harmful substances into the environment.

Standard Operating Procedure (SOP) for Waste Accumulation

This SOP outlines the step-by-step process for collecting waste this compound in a laboratory setting, compliant with EPA guidelines for Satellite Accumulation Areas (SAAs).[16]

Step 1: Container Selection

  • Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[2] The use of metal cans is not recommended as halogenated solvents can degrade to form acids that corrode metal.[2]

  • Ensure the container is in good condition, free of leaks or cracks.

Step 2: Proper Labeling

  • Label the container before adding any waste.[15]

  • The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Waste this compound " (avoiding formulas or abbreviations).[15]

    • A clear indication of the hazards (e.g., "Irritant").

Step 3: Waste Collection

  • Add waste to the container in a designated SAA, which should be at or near the point of generation.

  • Keep the container closed at all times except when actively adding waste.[15][16] This prevents the release of vapors and reduces the risk of spills.

  • Maintain a log sheet to record the amounts of waste added.[10]

Step 4: Storage and Disposal Request

  • Store the sealed waste container in a secondary containment bin away from incompatible materials.[2]

  • Once the container is full, or if you are approaching the SAA volume limits, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal by a licensed chemical waste handler.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and preparedness is key. All laboratory personnel must be familiar with the emergency procedures outlined in their institution's Chemical Hygiene Plan (CHP), a requirement of the OSHA Lab Standard.[3]

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.[9]

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[7][9]

  • Contain the Spill: If safe to do so, cover the spill with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite.[6][9]

  • Collect Waste: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container. Use non-sparking tools.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with "Hazardous Waste - Spill Debris" and list the chemical's name. Arrange for disposal through your EH&S department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Visual Workflow: Decision Logic for Disposal

To clarify the disposal pathway, the following diagram illustrates the decision-making process from waste generation to final disposal.

G cluster_0 cluster_1 Step 1: Characterize & Segregate cluster_2 Step 2: Accumulate in SAA cluster_3 Step 3: Final Disposal A Waste Generated (e.g., unused reagent, reaction mixture, contaminated material) B Is waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Halogenated Organic Waste Stream B->C True D NO: Segregate into appropriate non-halogenated stream (e.g., flammable, corrosive) B->D False E Select compatible, labeled 'Halogenated Hazardous Waste' container C->E F Keep container closed. Store in secondary containment. E->F G Is container full or SAA time/volume limit reached? F->G H Contact EH&S for pickup by licensed hazardous waste vendor. G->H Yes I Continue to add waste following SAA procedures. G->I No J Waste is transported for controlled incineration. H->J

Caption: Waste Disposal Decision Workflow for this compound.

References

Mastering the Handling of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane. As a Senior Application Scientist, the following protocols are designed to ensure the highest level of safety and experimental integrity by explaining the rationale behind each procedural step. This document moves beyond a simple checklist to create a self-validating system of laboratory safety.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not fully established, its structure as a halogenated aromatic compound containing a dioxolane ring necessitates a cautious approach.[1] The presence of bromine and fluorine atoms on the phenyl ring suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled, similar to other halogenated aromatic compounds.[2] The dioxolane moiety, while generally of low toxicity, can be flammable.[3][4] Therefore, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to mitigate risks of exposure through all potential routes: inhalation, dermal contact, and eye contact. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[1][2]Protects against splashes and vapors that can cause serious eye damage or irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[2]Prevents skin contact, which can lead to irritation, burns, or systemic toxicity through absorption.[2] Always inspect gloves for tears or degradation before use.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is mandatory. For emergency situations or high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[1][2]Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[2]

Step-by-Step Safe Handling Protocol

Adherence to a strict, sequential protocol is paramount for ensuring safety and reproducibility in the laboratory.

Preparation Phase
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and comprehend the SDS for this compound.[2] Pay close attention to hazard statements, precautionary measures, and emergency procedures.

  • Don Appropriate PPE: Equip yourself with the full complement of PPE as outlined in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is operational with proper airflow. The workspace should be clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood before introducing the chemical.[2]

  • Emergency Preparedness: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[5][6]

Handling and Experimental Phase
  • Aliquotting the Chemical: Carefully measure and transfer the required amount of this compound. Use appropriate, clean glassware and tools to minimize the risk of spills and contamination.

  • Maintain Ventilation: All manipulations of the chemical must be performed within the chemical fume hood to prevent the release of vapors into the laboratory environment.[2]

  • Avoid Ignition Sources: Although not classified as highly flammable, the dioxolane component suggests that unnecessary heat, sparks, and open flames should be avoided.[3][4]

The logical flow of the handling process is illustrated in the diagram below:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 handle1 Aliquot Chemical in Fume Hood prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 disp1 Segregate Halogenated Waste handle2->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Dispose via Certified Vendor disp2->disp3

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency ScenarioFirst Aid and Response Protocol
Inhalation Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][5]
Spill Evacuate the area. Remove all sources of ignition.[1] Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, closed container for disposal.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this chemical, including contaminated consumables and absorbent materials, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.

  • Container Management: The waste container must be kept tightly closed and stored in a cool, well-ventilated area, away from incompatible materials.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations. This typically involves using a licensed hazardous waste disposal company. Do not discharge into the environment.[1]

The decision-making process for waste disposal is outlined below:

G start End of Experiment waste_generated Is there waste containing This compound? start->waste_generated halogenated_container Place in designated 'Halogenated Organic Waste' container. waste_generated->halogenated_container Yes no_waste No Action Needed waste_generated->no_waste No label_container Ensure waste container is properly labeled and closed. halogenated_container->label_container storage Store in designated secondary containment area. label_container->storage disposal Arrange for pickup by certified hazardous waste vendor. storage->disposal

References

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